molecular formula C11H9NO2S B1307432 N-(4-hydroxyphenyl)thiophene-2-carboxamide CAS No. 98902-53-5

N-(4-hydroxyphenyl)thiophene-2-carboxamide

Cat. No.: B1307432
CAS No.: 98902-53-5
M. Wt: 219.26 g/mol
InChI Key: XBRSNMYZHZKDSW-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-hydroxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSNMYZHZKDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393141
Record name N-(4-hydroxyphenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98902-53-5
Record name N-(4-hydroxyphenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-hydroxyphenyl)thiophene-2-carboxamide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a molecule of interest within medicinal chemistry due to the prevalence of the thiophene-2-carboxamide scaffold in biologically active compounds.[1][2][3][4] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the choice of reagents and conditions, and provide a self-validating protocol designed for reproducibility and success in a research setting.

Strategic Overview: Retrosynthetic Analysis and Mechanistic Rationale

The target molecule, this compound, is an amide. The most logical and efficient synthetic disconnection breaks the amide C-N bond. This retrosynthetic approach reveals two primary synthons: a thiophene-2-carbonyl unit and a 4-aminophenol unit.

Retrosynthesis Target This compound Disconnect Amide C-N Disconnection Target->Disconnect Synthon1 Thiophene-2-carbonyl Cation Synthon Disconnect->Synthon1 Synthon2 4-aminophenyl Anion Synthon Disconnect->Synthon2 Reagent1 Thiophene-2-carbonyl chloride Synthon1->Reagent1 Practical Equivalent Reagent2 4-aminophenol Synthon2->Reagent2 Practical Equivalent

Caption: Retrosynthetic analysis of the target molecule.

The most direct implementation of this strategy is the acylation of 4-aminophenol with an activated thiophene-2-carboxylic acid derivative. While modern peptide coupling reagents like EDC or HATU could be employed[5][6], the use of thiophene-2-carbonyl chloride is a robust, high-yielding, and cost-effective classical method.

The mechanism is a nucleophilic acyl substitution. The lone pair of the amino group on 4-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride leaving group. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse & Deprotonation R1 4-aminophenol Int Tetrahedral Intermediate R1->Int Nucleophilic attack R2 Thiophene-2-carbonyl chloride R2->Int Product This compound Int->Product Collapse, Expel Cl- HCl HCl Int->HCl Salt Pyridinium Chloride HCl->Salt Base Base (e.g., Pyridine) Base->Salt Workflow prep prep reaction reaction workup workup final final A 1. Setup & Inert Atmosphere (Flask, Stir Bar, N₂) B 2. Reagent Loading (4-Aminophenol, DCM, Pyridine) A->B C 3. Cool to 0 °C (Ice-water bath) B->C D 4. Slow Addition of Acid Chloride (in DCM via addition funnel) C->D E 5. Reaction Progression (Stir at 0 °C to RT, ~2-4h) D->E F 6. Aqueous Work-up (Wash with 1M HCl) E->F G 7. Neutralization Wash (Wash with sat. NaHCO₃) F->G H 8. Brine Wash & Drying (Wash with Brine, Dry with MgSO₄) G->H I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Purification (Recrystallization) I->J K 11. Characterization (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.45 g, 50.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and anhydrous pyridine (4.8 mL, 60.0 mmol, 1.2 equiv.). Stir the mixture under a nitrogen atmosphere until all solids dissolve. Rationale: Anhydrous conditions are crucial as the acid chloride will readily hydrolyze with water. Pyridine acts as both a base and a nucleophilic catalyst.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve thiophene-2-carbonyl chloride (7.33 g, 50.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (20 mL) and add it to an addition funnel. Add the acid chloride solution dropwise to the stirring reaction mixture over 30 minutes. A precipitate (pyridinium hydrochloride) will form. Rationale: Slow, cooled addition controls the exotherm of the reaction, preventing side reactions.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, water (1 x 50 mL), and saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acid. Causality: Each wash removes specific impurities. The acid wash protonates pyridine, making it water-soluble. The base wash ensures all acidic components are removed.

    • Wash with brine (1 x 50 mL) to facilitate separation and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to afford this compound as a pure solid.

  • Characterization: The final product should be characterized to confirm its identity and purity. [7][8] * Appearance: Off-white to pale yellow solid.

    • ¹H NMR (DMSO-d₆): Expect signals around δ 10.0 (s, 1H, -NH), δ 9.3 (s, 1H, -OH), and aromatic protons for the thiophene (δ ~7.0-8.0) and phenyl (δ ~6.7 and 7.5) rings.

    • IR (KBr, cm⁻¹): Expect characteristic peaks around 3300 (O-H stretch), 3100-3300 (N-H stretch), and 1640-1660 (C=O, Amide I band).

    • Mass Spec (ESI+): m/z = 220.04 [M+H]⁺.

Safety and Troubleshooting

Safety Precautions:

  • Thiophene-2-carbonyl chloride: Corrosive and a lachrymator. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Troubleshooting Guide:

ProblemPotential CauseSuggested Solution
Low or No Yield Wet reagents/solvents; Inactive 4-aminophenol.Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents. Check purity of starting material.
Product is an Oil/Gummy Impurities present (e.g., residual pyridine or solvent).Repeat the aqueous work-up washes. Ensure the product is fully dry before attempting recrystallization. Try a different solvent system.
Multiple Spots on TLC Incomplete reaction; Side-product formation.Extend reaction time. If side products persist, purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Conclusion

The synthesis of this compound via acylation with thiophene-2-carbonyl chloride is a reliable and scalable method. By understanding the underlying mechanism and paying close attention to experimental details such as anhydrous conditions and purification, researchers can consistently obtain this valuable chemical scaffold in high purity. This guide provides the necessary technical depth and practical insights for drug development professionals and scientists to successfully implement this protocol.

References

Sources

A Technical Guide to N-(4-hydroxyphenyl)thiophene-2-carboxamide: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-hydroxyphenyl)thiophene-2-carboxamide is a heterocyclic organic compound featuring a central thiophene ring linked to a hydroxyphenyl group via an amide bridge. This scaffold is of significant interest to the drug discovery and medicinal chemistry sectors due to its structural resemblance to motifs found in numerous biologically active agents. Thiophene-2-carboxamide derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antioxidant properties.[1][2][3] The presence of the N-(4-hydroxyphenyl) moiety is particularly noteworthy, as it is a key pharmacophore in many kinase inhibitors, capable of forming critical hydrogen bond interactions within enzyme active sites.[4] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, analytical characterization methods, and the potential therapeutic applications of this compound, serving as a vital resource for researchers in drug development.

Introduction to Thiophene-2-Carboxamides in Drug Discovery

The thiophene ring is a privileged structure in medicinal chemistry, valued as a bioisostere for phenyl rings, which can improve physicochemical properties and metabolic stability.[5] When functionalized into a thiophene-2-carboxamide scaffold, the resulting derivatives become versatile pharmacophores. The planarity of the thiophene ring and the hydrogen bonding capabilities of the amide linkage enhance binding affinity to various biological receptors.[6] This scaffold is a cornerstone of numerous compounds investigated for therapeutic use, targeting cancer-related proteins like kinases and apoptosis modulators.[6][7] Marketed drugs such as the anticancer agent OSI-930 and the antithrombotic Rivaroxaban contain thiophene carboxamide cores, highlighting the clinical significance of this chemical class.[2] this compound represents a foundational structure within this class, combining the versatile thiophene core with a phenolic group known for its role in targeted therapies.

Molecular Profile of this compound

The fundamental identity and physicochemical properties of the title compound are summarized below. These parameters are critical for predicting its behavior in biological and chemical systems.

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes key identifiers and predicted properties for the compound.

PropertyValueReference
CAS Number 98902-53-5[8]
Molecular Formula C₁₁H₉NO₂S[9]
Molecular Weight 219.26 g/mol [9]
Monoisotopic Mass 219.0354 Da[10]
Predicted Boiling Point 308.2 ± 22.0 °C[9]
Predicted Density 1.403 ± 0.06 g/cm³[9]
Predicted pKa 9.99 ± 0.26 (Phenolic OH)[8]
Predicted XlogP 2.4[10]
InChI Key XBRSNMYZHZKDSW-UHFFFAOYSA-N[10]

Synthesis and Purification

The synthesis of this compound is reliably achieved via a standard amide coupling reaction. The following protocol details the acylation of 4-aminophenol with thiophene-2-carbonyl chloride. This method is a cornerstone of N-aryl amide synthesis and is analogous to procedures reported for similar thiophene carboxamide derivatives.[4][6]

Synthetic Workflow

synthesis_workflow cluster_reaction Amide Coupling Reactant1 Thiophene-2-carboxylic acid Reagent1 SOCl₂ or (COCl)₂ Reactant1->Reagent1 Activation Reactant2 4-Aminophenol Product This compound Reactant2->Product Intermediate Thiophene-2-carbonyl chloride Reagent1->Intermediate Intermediate->Product Acylation Base Pyridine or Triethylamine Base->Product Solvent Anhydrous DCM or THF Solvent->Product

Caption: Reaction scheme for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Expert Insight: This protocol employs an acid chloride intermediate for a highly efficient and rapid acylation. The use of an anhydrous solvent is critical to prevent hydrolysis of the acid chloride, and the base (triethylamine) serves to neutralize the HCl byproduct, driving the reaction to completion.

  • Preparation of Thiophene-2-carbonyl chloride (Intermediate):

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophene-2-carboxylic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 2.0 eq) in excess.

    • Heat the mixture to reflux at 70-80°C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude thiophene-2-carbonyl chloride is typically used in the next step without further purification.

  • Amide Coupling Reaction:

    • In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminophenol (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of the crude thiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM to the cooled 4-aminophenol solution dropwise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding distilled water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.

Spectroscopic and Analytical Characterization

Post-synthesis, the identity and purity of the compound must be rigorously validated. A combination of spectroscopic and analytical techniques provides a self-validating system to confirm the molecular structure.

Characterization Workflow

characterization_workflow Start Purified Solid Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight IR FTIR Spectroscopy Start->IR Functional Groups Purity Purity Assessment (TLC, HPLC, m.p.) Start->Purity Homogeneity Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final Purity->Final

Caption: Standard workflow for analytical characterization.

Representative Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ (ppm) in DMSO-d₆: ~10.1 (s, 1H, -NH-), ~9.5 (s, 1H, -OH), ~7.9 (dd, 1H, Thiophene-H5), ~7.6 (dd, 1H, Thiophene-H3), ~7.5 (d, 2H, Phenyl-H ortho to NH), ~7.2 (dd, 1H, Thiophene-H4), ~6.8 (d, 2H, Phenyl-H ortho to OH)
¹³C NMR δ (ppm) in DMSO-d₆: ~160 (C=O, amide), ~155 (C-OH), ~140 (Thiophene C2), ~132 (C-NH), ~131 (Thiophene C5), ~129 (Thiophene C3), ~128 (Thiophene C4), ~122 (Phenyl CH), ~115 (Phenyl CH)
FTIR ν (cm⁻¹): ~3300 (O-H stretch, broad), ~3250 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1400-1500 (Aromatic C=C stretch)
HRMS (ESI+) m/z: Calculated for [M+H]⁺ (C₁₁H₁₀NO₂S⁺): 220.0427; Calculated for [M+Na]⁺ (C₁₁H₉NNaO₂S⁺): 242.0246.[10]

Chemical Reactivity and Stability

This compound possesses three key reactive sites:

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated by a base. It is also a target for O-alkylation or O-acylation reactions, allowing for the synthesis of ether or ester derivatives, which can serve as prodrugs or modulate solubility.

  • Amide Linkage (-CONH-): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

  • Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation or sulfonation.[5] The reactivity is higher than that of benzene.[5] The C5 position is typically the most reactive site for such substitutions.

The compound should be stored in a cool, dry place, protected from light and strong oxidizing agents to ensure long-term stability.

Potential Biological Significance and Applications

The true value of this compound lies in its potential as a scaffold for drug development. The broader class of thiophene carboxamides has demonstrated significant activity in several key therapeutic areas.

  • Kinase Inhibition: Many small-molecule kinase inhibitors utilize a similar N-aryl amide core. The N-(4-hydroxyphenyl) group is particularly effective as it can act as both a hydrogen bond donor (via the -OH) and acceptor (via the oxygen lone pairs), forming crucial interactions with the hinge region of kinase active sites.[4] Derivatives of this scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[7]

  • Antibacterial and Antioxidant Activity: Studies on various thiophene-2-carboxamide derivatives have revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Additionally, some analogues exhibit significant antioxidant properties, capable of scavenging free radicals.[1][12] The phenolic -OH group in the title compound may contribute directly to this antioxidant potential.

  • General Cytotoxicity: As a platform for further chemical elaboration, this scaffold is a building block for more complex molecules with antiproliferative effects against various cancer cell lines, including those of the breast, liver, and colon.[6][7]

Conclusion

This compound is a well-defined chemical entity with significant potential as a foundational scaffold in medicinal chemistry. Its straightforward synthesis, combined with the proven therapeutic relevance of the thiophene-2-carboxamide core and the N-hydroxyphenyl pharmacophore, makes it an attractive starting point for the development of novel kinase inhibitors, antibacterial agents, and other targeted therapies. The detailed protocols and characterization data provided in this guide offer researchers a solid framework for synthesizing, validating, and further exploring the biological activities of this promising compound and its future derivatives.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC - NIH. (URL: [Link])

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed. (URL: [Link])

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (URL: [Link])

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central. (URL: [Link])

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - NIH. (URL: [Link])

  • This compound (C11H9NO2S) - PubChemLite. (URL: [Link])

  • Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),... - ResearchGate. (URL: [Link])

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - NIH. (URL: [Link])

  • (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - ResearchGate. (URL: [Link])

  • Biological Activities of Thiophenes | Encyclopedia MDPI. (URL: [Link])

  • N-(4-hydroxyphenyl)furan-2-carboxamide | C11H9NO3 | CID 747955 - PubChem. (URL: [Link])

  • Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl] - PubMed Central. (URL: [Link])

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  • Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])

Sources

N-(4-hydroxyphenyl)thiophene-2-carboxamide CAS number 98902-53-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-hydroxyphenyl)thiophene-2-carboxamide (CAS 98902-53-5): A Promising Scaffold in Kinase-Targeted Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the thiophene carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide focuses on a specific, yet promising, exemplar of this class: this compound (CAS 98902-53-5). While this individual molecule may not be extensively characterized in publicly accessible literature, its structural motifs strongly suggest a compelling potential for therapeutic applications, particularly in the realm of kinase inhibition. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, synthesizing established principles with data-driven insights to illuminate the path for future investigation. We will delve into its chemical properties, plausible synthesis, and its exciting, putative role as a modulator of critical cellular signaling pathways.

Core Molecular Attributes and Physicochemical Profile

This compound is a small molecule characterized by a central thiophene ring linked via an amide bond to a 4-hydroxyphenyl group. This unique arrangement of aromatic and heterocyclic systems underpins its potential for specific and potent biological interactions.

PropertyValueSource
CAS Number 98902-53-5[4][5]
Molecular Formula C₁₁H₉NO₂S[6][7]
Molecular Weight 219.26 g/mol [5][6][8]
Predicted Boiling Point 308.2 ± 22.0 °C[4][6]
Predicted Density 1.403 ± 0.06 g/cm³[4][6]
Predicted pKa 9.99 ± 0.26[4]
XLogP (Predicted) 2.4[7]

Note: Predicted values are computationally derived and await experimental verification.

The presence of both a hydrogen bond donor (the phenolic hydroxyl and amide N-H) and acceptor (the amide carbonyl and hydroxyl oxygen) groups, combined with its moderate lipophilicity (predicted XLogP of 2.4), suggests that this molecule possesses favorable characteristics for cell permeability and target engagement.[7]

Synthesis and Characterization: A Proposed Route

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Process reagent1 Thiophene-2-carboxylic acid activation Carboxylic Acid Activation reagent1->activation Coupling Agent reagent2 4-Aminophenol reaction Nucleophilic Acyl Substitution reagent2->reaction Nucleophile coupling Amide Coupling (e.g., EDC, HOBt) activation->reaction product N-(4-hydroxyphenyl) thiophene-2-carboxamide reaction->product purification Purification (Crystallization/ Chromatography) product->purification

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Activation of Thiophene-2-carboxylic Acid: To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to form the activated ester. The rationale for using a coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by the amine.

  • Amide Bond Formation: To the solution containing the activated ester, add 4-aminophenol (1.0 eq). The reaction mixture is then stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl) to remove unreacted amine and excess coupling agents, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide bond and the O-H stretch of the phenol.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Pharmacological Profile: A Putative TAK1 Inhibitor

The thiophene carboxamide scaffold is prevalent in a multitude of kinase inhibitors.[10][11][12][13] Of particular interest is its potential to inhibit Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory pathways, including the NF-κB and MAPK pathways, making it an attractive therapeutic target for inflammatory diseases and certain cancers.[14][15][16][17]

Mechanism of Action: Targeting the TAK1 Signaling Cascade

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[16] Its activation, often triggered by pro-inflammatory cytokines like TNF-α and IL-1β, initiates a signaling cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1.[14] These transcription factors, in turn, regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis.

Inhibition of TAK1 by a small molecule like this compound would block these downstream signaling events, thereby mitigating the inflammatory response.

TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1β Receptor Receptor (e.g., TNFR1) TNFa->Receptor TAK1_complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_complex Activation IKK IKK Complex TAK1_complex->IKK MKK MKKs (e.g., MKK3/6, MKK4/7) TAK1_complex->MKK Inhibitor N-(4-hydroxyphenyl) thiophene-2-carboxamide Inhibitor->TAK1_complex Inhibition NFkB NF-κB IKK->NFkB Activation p38_JNK p38 / JNK MKK->p38_JNK Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation p38_JNK->Inflammation

Caption: Putative inhibition of the TAK1 signaling pathway by this compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of this compound, a series of in vitro assays are necessary. The following is a representative protocol for a biochemical kinase inhibition assay.

In Vitro TAK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the TAK1 kinase.

Kinase_Assay_Workflow start Prepare Reagents step1 Serially dilute This compound start->step1 step2 Add TAK1 kinase, Eu-anti-GST antibody, and Alexa Fluor™ 647-labeled tracer step1->step2 step3 Incubate at room temperature step2->step3 step4 Read TR-FRET signal (Excitation: 340 nm, Emission: 615 nm & 665 nm) step3->step4 step5 Calculate TR-FRET ratio and determine IC₅₀ step4->step5

Caption: Workflow for an in vitro TAK1 kinase inhibition assay.

Detailed Protocol Steps:
  • Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer. Prepare a solution containing recombinant GST-tagged TAK1 kinase, a europium-labeled anti-GST antibody, and an Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum kinase inhibitor).

  • Assay Plate Preparation: In a low-volume 384-well plate, add the serially diluted test compound. Also include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation: Add the kinase/antibody/tracer mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer emission) and 615 nm (europium emission) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET, meaning the tracer is bound to the kinase. A low ratio indicates that the test compound has displaced the tracer, signifying inhibition. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Potential Therapeutic Applications and Future Directions

The potential of this compound as a TAK1 inhibitor opens up several avenues for therapeutic development.

  • Inflammatory and Autoimmune Diseases: Given TAK1's central role in inflammation, its inhibitors could be valuable for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[10][17]

  • Oncology: Dysregulation of the NF-κB pathway is a hallmark of many cancers.[14] TAK1 inhibition could be a strategy to suppress tumor growth and sensitize cancer cells to other therapies.[1][2][18]

  • Fibrosis: TAK1 is implicated in the signaling pathways that drive fibrosis.[16] Inhibitors of TAK1 could therefore have therapeutic potential in treating fibrotic diseases of the lung, liver, and skin.[16]

Future research should focus on:

  • Definitive Synthesis and Characterization: Experimental validation of the proposed synthesis and full analytical characterization of this compound.

  • In Vitro Profiling: Comprehensive screening against a panel of kinases to determine its selectivity profile.

  • Cell-Based Assays: Evaluation of its efficacy in cellular models of inflammation and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Assessment of the compound's therapeutic potential in animal models of relevant diseases.

Conclusion

This compound stands as a molecule of significant interest at the intersection of heterocyclic chemistry and kinase-targeted drug discovery. While further empirical data is required for a complete picture of its biological activity, its structural features, supported by the extensive literature on related thiophene carboxamides, provide a strong rationale for its investigation as a potent and potentially selective kinase inhibitor, particularly of TAK1. This guide has laid out a foundational framework for its synthesis, characterization, and biological evaluation, offering a springboard for future research that could unlock its therapeutic potential.

References

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)thiophene-2-carboxamide represents a novel small molecule with potential therapeutic applications, stemming from the well-documented and diverse biological activities of the thiophene carboxamide scaffold.[1][2] While direct mechanistic data on this specific entity is nascent, its structural motifs suggest plausible interactions with key cellular signaling pathways implicated in oncology and inflammatory diseases. This guide eschews a speculative declaration of a definitive mechanism. Instead, it presents a comprehensive, technically-grounded framework for its elucidation. We hypothesize, based on an analysis of analogous structures, that this compound may function as a modulator of protein kinase signaling pathways. This document provides a robust, multi-phased experimental workflow designed to systematically investigate this hypothesis, from initial phenotypic screening and target identification to biophysical characterization and validation of downstream cellular effects. Each proposed step is accompanied by detailed protocols, the rationale for its inclusion, and representative data, establishing a self-validating system for inquiry.

Introduction and Hypothesized Mechanism of Action

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a multitude of compounds with demonstrated therapeutic properties, including anticancer and antimicrobial activities.[2][3] The carboxamide linkage provides a versatile point for substitution, allowing for the fine-tuning of biological activity.[4] The N-(4-hydroxyphenyl) moiety is also of significant interest, as it is present in compounds known to interact with critical biological targets.[5]

Given the prevalence of thiophene carboxamide derivatives as kinase inhibitors and the role of the 4-hydroxyphenyl group in facilitating molecular interactions, we propose a primary hypothesis: This compound exerts its biological effects through the inhibition of one or more protein kinases, leading to the modulation of downstream signaling pathways such as the PI3K/Akt/mTOR cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The following guide outlines a systematic approach to test this hypothesis and to comprehensively define the compound's mechanism of action (MoA).

Hypothesized_Signaling_Pathway Compound N-(4-hydroxyphenyl) thiophene-2-carboxamide Akt Akt Compound->Akt Inhibits (Hypothesized Target) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Figure 1: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by this compound.

A Phased Experimental Workflow for MoA Elucidation

A logical and systematic progression of experiments is crucial for unambiguously determining a compound's MoA. We propose a five-phase workflow, beginning with broad, high-throughput methods and progressively narrowing the focus to specific molecular interactions and their cellular consequences.

Experimental_Workflow cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Phase1 Phase 1: Phenotypic Screening & Initial Target Class Identification PhenoScreen Anti-Proliferation Assays (e.g., MTS, CellTiter-Glo) Phase1->PhenoScreen Phase2 Phase 2: Direct Target Identification & Validation CETSA Cellular Thermal Shift Assay (CETSA) Phase2->CETSA Phase3 Phase 3: Biophysical Characterization of Interaction ITC Isothermal Titration Calorimetry (ITC) Phase3->ITC SPR Surface Plasmon Resonance (SPR) Phase3->SPR Phase4 Phase 4: Cellular Pathway Analysis WesternBlot Western Blotting for Phospho-Proteins Phase4->WesternBlot Phase5 Phase 5: Functional Cellular Assays CaspaseAssay Caspase-3/7 Activity Assay Phase5->CaspaseAssay MMP_Assay Mitochondrial Membrane Potential (MMP) Assay Phase5->MMP_Assay KinomeScan Kinome-Wide Binding Screen (e.g., KINOMEscan®) PhenoScreen->KinomeScan KinomeScan->Phase2 CETSA->Phase3 ITC->Phase4 SPR->Phase4 WesternBlot->Phase5

Figure 2: Proposed multi-phase workflow for MoA elucidation.

Phase 1: Phenotypic Screening and Initial Target Class Identification

Expertise & Experience: The initial step is to confirm the compound's biological activity in a relevant cellular context and to broadly survey a class of potential targets. An anti-proliferative effect is a common phenotype for kinase inhibitors. A kinome-wide scan is a powerful, unbiased approach to quickly identify potential kinase targets from a large panel, guiding subsequent, more focused validation efforts.[6][7]

Trustworthiness: This phase establishes the foundational, reproducible phenotype. The KINOMEscan® platform, for example, is a highly validated, competition-based binding assay that provides quantitative data on interactions across a significant portion of the human kinome, minimizing the risk of pursuing false leads.[6]

A. Anti-Proliferation Assay

This assay will determine the compound's potency in inhibiting the growth of a cancer cell line known to be dependent on the PI3K/Akt pathway, such as the MCF-7 breast cancer cell line.

Table 1: Hypothetical Anti-Proliferation Data in MCF-7 Cells

Compound IC50 (µM)
This compound 2.5
Staurosporine (Positive Control) 0.01

| DMSO (Vehicle Control) | > 100 |

B. Kinome-Wide Binding Screen

A KINOMEscan® screen will be performed at a single high concentration (e.g., 10 µM) of the compound against a panel of over 400 kinases. Hits are identified as kinases showing a significant reduction in binding to an immobilized ligand.

Table 2: Hypothetical KINOMEscan® Primary Screen Results (% Control)

Kinase Target % of Control
Akt1 5
Akt2 8
PI3Kα 75
mTOR 82
MEK1 95

(Lower % of Control indicates stronger binding of the test compound)

The hypothetical data strongly suggests that Akt1 and Akt2 are primary binding partners.

Phase 2: Direct Target Identification and Validation in a Cellular Milieu

Expertise & Experience: Identifying a binding partner in a biochemical assay is a critical first step, but it is imperative to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in situ.[8][9] It relies on the principle that a protein's thermal stability increases upon ligand binding.

Trustworthiness: CETSA is a label-free method that uses the endogenous protein as the readout, eliminating artifacts that can arise from protein tags or modified compounds.[10][11] A positive result provides strong, direct evidence of target engagement under physiological conditions.

A. Cellular Thermal Shift Assay (CETSA)

MCF-7 cells will be treated with the compound or a vehicle control, heated to a range of temperatures, and the amount of soluble Akt1 remaining will be quantified by Western blot.

Table 3: Hypothetical CETSA Data for Akt1 in MCF-7 Cells

Temperature (°C) % Soluble Akt1 (Vehicle) % Soluble Akt1 (Compound)
45 100 100
50 95 98
55 60 92
60 25 75
65 5 40

| 70 | <1 | 10 |

The rightward shift in the melting curve for the compound-treated cells would confirm that this compound binds to and stabilizes Akt1 within the cell.

Phase 3: Biophysical Characterization of the Drug-Target Interaction

Expertise & Experience: Once a direct cellular target is validated, it is crucial to quantitatively characterize the binding interaction. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry) in solution.[12][13] Surface Plasmon Resonance (SPR) offers complementary data on the kinetics of the interaction (on- and off-rates).[14][15]

Trustworthiness: Both ITC and SPR are label-free biophysical techniques that provide direct, quantitative measurements of binding.[16][17] Concordance between these orthogonal methods provides a high degree of confidence in the measured binding parameters.

A. Isothermal Titration Calorimetry (ITC)

Recombinant Akt1 protein will be titrated with the compound to measure the heat changes associated with binding.

B. Surface Plasmon Resonance (SPR)

Recombinant Akt1 will be immobilized on a sensor chip, and the compound will be flowed over the surface at various concentrations to measure association and dissociation rates.

Table 4: Hypothetical Biophysical Binding Data for Akt1

Technique Parameter Value
ITC KD (nM) 150
Stoichiometry (n) 1.05
SPR KD (nM) 135
kon (1/Ms) 1.2 x 105

| | koff (1/s) | 1.6 x 10-2 |

These data would confirm a direct, high-affinity, 1:1 interaction between the compound and Akt1.

Phase 4: Cellular Pathway Analysis

Expertise & Experience: Confirming target engagement must be linked to a functional consequence on the downstream signaling pathway. Western blotting is a robust and widely used technique to measure changes in the phosphorylation status of key signaling proteins.[18][19][20] A reduction in the phosphorylation of Akt substrates following compound treatment would provide functional validation of target inhibition.

Trustworthiness: This step directly connects the biophysical interaction to a measurable cellular event. By probing for both the total and phosphorylated forms of proteins, we can ensure that the observed effects are due to changes in protein activity, not changes in protein expression.

Western_Blot_Analysis Compound N-(4-hydroxyphenyl) thiophene-2-carboxamide Akt Akt Compound->Akt Inhibits pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation PRAS40 PRAS40 Akt->PRAS40 Phosphorylates GSK3b GSK3β Akt->GSK3b Phosphorylates pPRAS40 p-PRAS40 (Thr246) PRAS40->pPRAS40 pGSK3b p-GSK3β (Ser9) GSK3b->pGSK3b

Figure 3: Key phosphorylation events downstream of Akt to be analyzed by Western blot.

A. Western Blotting for Phospho-Proteins

MCF-7 cells will be treated with increasing concentrations of the compound, and cell lysates will be probed with antibodies specific for total Akt, phospho-Akt (Ser473), and downstream targets like phospho-PRAS40 (Thr246).

Phase 5: Functional Cellular Assays

Expertise & Experience: The final phase is to link the molecular mechanism (kinase inhibition) and the cellular pathway modulation to a definitive cellular outcome, such as apoptosis. Inhibition of the pro-survival Akt pathway is expected to induce programmed cell death. Caspase-3/7 activity is a hallmark of apoptosis, and loss of mitochondrial membrane potential is an early event in the apoptotic cascade.[21][22][23]

Trustworthiness: Measuring distinct but related functional endpoints provides a robust validation of the proposed MoA. The use of well-characterized, commercially available assay kits ensures reproducibility and reliability.[5][24][25]

A. Caspase-3/7 Activity Assay

A luminescent assay will be used to measure the activity of executioner caspases 3 and 7 in compound-treated MCF-7 cells.

Table 5: Hypothetical Caspase-3/7 Activity Data

Treatment Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (DMSO) 1.0
This compound (5 µM) 4.2

| Staurosporine (1 µM) | 6.5 |

B. Mitochondrial Membrane Potential (MMP) Assay

The fluorescent dye JC-1 will be used to measure changes in mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it remains as monomers that fluoresce green.

Table 6: Hypothetical Mitochondrial Membrane Potential Data

Treatment Red/Green Fluorescence Ratio
Vehicle (DMSO) 8.5
This compound (5 µM) 2.1

| FCCP (Positive Control) | 1.2 |

A significant increase in caspase activity and a decrease in the red/green fluorescence ratio would confirm that the compound induces apoptosis, consistent with the inhibition of the Akt survival pathway.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Plate MCF-7 cells in 10 cm dishes and grow to ~80% confluency. Treat cells with 10 µM this compound or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors to a concentration of 10^7 cells/mL.

  • Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes at the desired temperatures (e.g., 45°C to 70°C in 5°C increments), followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant (containing soluble proteins) to new tubes. Determine protein concentration using a BCA assay. Analyze equal amounts of protein by Western blot using an antibody specific for Akt1.[8][9]

Protocol 2: Western Blotting
  • Sample Preparation: Treat MCF-7 cells with the compound at various concentrations for the desired time. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[18]

  • Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26]

Protocol 3: Caspase-3/7 Activity Assay
  • Cell Plating: Seed MCF-7 cells in a 96-well white-walled plate at 10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with the compound or controls for 24 hours.

  • Assay Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.[21][27]

Protocol 4: Mitochondrial Membrane Potential Assay (JC-1)
  • Cell Plating and Treatment: Seed MCF-7 cells in a 96-well black-walled, clear-bottom plate. Treat with the compound or controls for 6 hours. Include a positive control group treated with 50 µM FCCP for 15 minutes.[5]

  • Staining: Prepare a 2 µM JC-1 staining solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add 100 µL of the JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with 100 µL of pre-warmed assay buffer.

  • Measurement: Measure the fluorescence using a multi-mode plate reader. Read J-aggregates at Ex/Em = 535/590 nm (red) and JC-1 monomers at Ex/Em = 485/535 nm (green). Calculate the red/green fluorescence ratio.[24][25]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the complete elucidation of the mechanism of action of this compound. By progressing through the proposed phases—from broad phenotypic screening to specific biophysical and cellular validation—researchers can build a robust and well-supported model of the compound's molecular interactions and its functional consequences. The emphasis on orthogonal, label-free, and physiologically relevant assays at each stage ensures the generation of high-confidence data. While we have hypothesized an interaction with the Akt signaling pathway, this workflow is designed to be adaptable. Should the initial kinome screen reveal alternative targets, the subsequent validation and characterization steps can be readily applied to those new hypotheses. This systematic approach will not only define the MoA of this specific molecule but also serve as a template for the characterization of other novel chemical entities in drug discovery.

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An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Assessment

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Carboxamide Scaffold as a Privileged Structure

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and geometric properties allow for diverse interactions with biological targets. When coupled with a carboxamide linker, the resulting thiophene carboxamide core emerges as a versatile platform for discovering novel therapeutic agents.[1][2] Extensive research has demonstrated that derivatives of this scaffold possess a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8]

This guide focuses on a specific, yet promising, analogue: N-(4-hydroxyphenyl)thiophene-2-carboxamide. The inclusion of a 4-hydroxyphenyl group, a common pharmacophore in various therapeutic agents, suggests the potential for specific molecular interactions, such as hydrogen bonding, that could drive significant biological activity. While direct in vitro studies on this exact molecule are not extensively documented in publicly available literature, a wealth of data on closely related analogues provides a robust framework for its systematic evaluation.

This document serves as a technical and strategic guide for research scientists embarking on the in vitro characterization of this compound. It is structured not as a rigid protocol, but as a logical, decision-based workflow, reflecting how a senior scientist would approach the preclinical assessment of a novel chemical entity. We will delve into the causality behind experimental choices, from initial broad-spectrum screening to detailed mechanistic investigations, with a focus on the most probable therapeutic applications for this class of compounds: oncology and inflammation.

Part 1: Foundational Analysis and Strategic Workflow

The initial step in evaluating any new chemical entity is a broad-based assessment of its cytotoxic potential. This foundational data informs the subsequent, more targeted mechanistic studies. A logical workflow is critical to efficiently allocate resources and build a comprehensive biological profile of the compound.

Experimental Workflow: A Phased Approach

The proposed workflow is designed to progress from general cytotoxicity to specific mechanistic insights, allowing for go/no-go decisions at each phase.

G cluster_0 Phase 1: Foundational Cytotoxicity Screening cluster_1 Phase 2: Anticancer Mechanistic Deep Dive cluster_2 Phase 3: Anti-Inflammatory Pathway Investigation cluster_3 Phase 4: Data Synthesis & Next Steps A Initial Solubility & Stability Assessment B Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel or similar) A->B C Selectivity Assessment: Normal vs. Cancer Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D H LPS-Stimulated Macrophage Model (e.g., RAW 264.7) C->H E Apoptosis Induction Assays (Annexin V/PI, Caspase Activity) D->E F Tubulin Polymerization Assay E->F G Kinase Profiling (e.g., VEGFR-2) E->G K Comprehensive Biological Profile F->K G->K I Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) H->I J COX/LOX Enzyme Inhibition Assays I->J J->K

Caption: Phased in vitro evaluation workflow for this compound.

Part 2: In-Depth Protocols for Anticancer Evaluation

Given that numerous thiophene carboxamide derivatives have demonstrated potent anticancer activity, this is the most logical and promising area for initial, in-depth investigation.[1][2][4][6] Several analogues have been identified as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[4][9][10]

Foundational Cytotoxicity and Selectivity

The first crucial experiment is to determine the compound's cytotoxic effect across a panel of cancer cell lines and to assess its selectivity for cancer cells over normal cells.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate cells from various cancer lines (e.g., Hep3B [liver], A375 [melanoma], HT-29 [colon], MCF-7 [breast]) and a normal cell line (e.g., HaCaT [keratinocyte] or LX-2 [hepatic stellate cells]) in 96-well plates at an appropriate density and allow them to adhere overnight.[1][4]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-FU).[1]

  • Incubation: Incubate the plates for a standard period, typically 48 or 72 hours, under normal cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: IC50 Values

The results should be summarized in a clear table to compare the compound's potency across different cell lines.

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
Hep3BHepatocellular CarcinomaExperimental ValueReference Value
A375MelanomaExperimental ValueReference Value
HT-29Colorectal CancerExperimental ValueReference Value
MCF-7Breast CancerExperimental ValueReference Value
HaCaTNormal KeratinocyteExperimental ValueReference Value
Mechanistic Investigation: Apoptosis and Cell Cycle Arrest

A common mechanism for anticancer compounds is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle at specific checkpoints.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat a selected sensitive cancer cell line (e.g., the one with the lowest IC50 from the viability assay) with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V will stain early apoptotic cells (intact membrane), while PI will stain late apoptotic and necrotic cells (compromised membrane).

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Experimental Protocol: Caspase-3/7 Activity Assay

Caspases are key executioner proteins in the apoptotic cascade.

  • Cell Treatment: Treat cells as described for the Annexin V assay.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate specific for caspase-3 and -7.

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

Target Identification: Tubulin Polymerization

Based on the activity of structural analogues, a primary hypothesis is the inhibition of tubulin polymerization.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing polymerization buffer, and this compound at various concentrations.

  • Initiate Polymerization: Warm the plate to 37°C to initiate microtubule assembly.

  • Monitor Polymerization: Measure the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled plate reader.

  • Controls: Include a positive control (e.g., Combretastatin A-4 or Colchicine) and a negative/vehicle control.

  • Data Analysis: Plot the absorbance change over time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.

Signaling Pathway: Disruption of Microtubule Dynamics

The disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

G cluster_0 Cellular Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubules (Dynamic Polymers) Tubulin->Microtubule Polymerization Arrest G2/M Phase Cell Cycle Arrest Microtubule->Tubulin Depolymerization Compound N-(4-hydroxyphenyl) thiophene-2-carboxamide Compound->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

Part 3: In-Depth Protocols for Anti-Inflammatory Evaluation

The thiophene scaffold is also present in known anti-inflammatory drugs like Tinoridine and Tiaprofenic acid, making this a secondary, yet highly plausible, therapeutic avenue to explore.[7] The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7]

Cellular Model of Inflammation

Lipopolysaccharide (LPS)-stimulated macrophages are a standard and robust in vitro model for studying inflammation.

Experimental Protocol: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Inhibition

  • Cell Culture: Plate RAW 264.7 murine macrophages in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and LPS-only controls.

  • NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

  • PGE2 Measurement (ELISA): Use a commercial ELISA kit to quantify the concentration of PGE2 in the cell culture supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and PGE2 production compared to the LPS-only control.

Data Presentation: Inhibition of Inflammatory Mediators

Compound Concentration (µM)% Inhibition of NO Production% Inhibition of PGE2 Production
0.1Experimental ValueExperimental Value
1Experimental ValueExperimental Value
10Experimental ValueExperimental Value
50Experimental ValueExperimental Value
Direct Enzyme Inhibition Assays

To determine if the compound acts directly on inflammatory enzymes, cell-free enzymatic assays are essential.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Assay Principle: Use a commercial colorimetric or fluorometric inhibitor screening kit. These assays typically measure the peroxidase component of COX activity.

  • Reaction Setup: In a 96-well plate, combine the respective enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and the test compound at various concentrations.

  • Signal Detection: The reaction produces an intermediate that reacts with a probe to generate a colorimetric or fluorescent signal. Monitor the signal over time with a plate reader.

  • Controls: Include a vehicle control and a selective inhibitor control (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Data Analysis: Calculate the IC50 value for the inhibition of each enzyme isoform to determine potency and selectivity.

Signaling Pathway: Arachidonic Acid Cascade

Inhibition of COX enzymes prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (e.g., PGE2) (Pro-inflammatory) COX->PGs LTs Leukotrienes (Pro-inflammatory) LOX->LTs Compound N-(4-hydroxyphenyl) thiophene-2-carboxamide Compound->COX Inhibits

Caption: Inhibition of the COX pathway in the arachidonic acid cascade.

Part 4: Concluding Remarks and Future Directions

This guide outlines a comprehensive and logical framework for the initial in vitro characterization of this compound. The proposed experiments are designed to efficiently screen for biological activity and then delve into the most probable mechanisms of action based on the well-established pharmacology of the thiophene carboxamide scaffold.

The data generated from this workflow—IC50 values against a panel of cancer cells, selectivity indices, effects on apoptosis and the cell cycle, direct impact on tubulin polymerization, and inhibition of key inflammatory mediators and enzymes—will collectively form a robust biological profile of the compound. This profile is essential for making informed decisions regarding its potential for further preclinical and clinical development as either an anticancer or an anti-inflammatory agent. Positive and potent results from these studies would justify advancing the compound to more complex in vitro models, such as 3D spheroid cultures[4][9][10], and eventually to in vivo efficacy studies.

References

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

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  • ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]

  • Biris, M.L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

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  • Metwally, M.A., et al. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

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  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

  • Google Patents. (n.d.). WO2009020588A1 - Process for making thiophene carboxamide derivative.
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  • Rawe, S.L., et al. (2006). N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types. PubMed. [Link]

  • Ibrahim, S.R.M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Kim, S.J., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. PubMed. [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

  • Liu, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

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Sources

An In-depth Technical Guide to N-(4-hydroxyphenyl)thiophene-2-carboxamide Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(4-hydroxyphenyl)thiophene-2-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active agents. This technical guide provides an in-depth analysis of this compound class, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental physicochemical properties of the core scaffold, delineate common and advanced synthetic strategies, and explore the intricate structure-activity relationships (SAR) that govern its efficacy. Particular emphasis is placed on the role of these derivatives as kinase inhibitors in oncology, with a detailed examination of their mechanisms of action. This guide integrates field-proven insights with rigorous scientific data, offering detailed experimental protocols for both synthesis and biological evaluation to empower researchers in their pursuit of novel therapeutics based on this versatile pharmacophore.

Introduction: The Thiophene Carboxamide Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the thiophene ring holds a place of distinction.[1] Thiophene, a five-membered aromatic ring containing a sulfur atom, is considered a bioisostere of the benzene ring but possesses unique electronic properties and a greater propensity for metabolic functionalization, making it a highly valuable pharmacophore.[1][2] When coupled with a carboxamide linker to a phenolic moiety, specifically forming the this compound core, the resulting structure gains critical hydrogen bonding capabilities and structural rigidity, predisposing it to interact with a variety of biological targets.

Derivatives built upon this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antibacterial, and antioxidant effects.[1][2][3] Their utility is most pronounced in oncology, where they have been developed as inhibitors of key signaling proteins, particularly protein kinases that are often dysregulated in cancer.[4][5][6] This guide will provide a comprehensive exploration of the synthesis, structure-activity relationships, and mechanistic underpinnings of these promising therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives primarily relies on the robust and well-established formation of an amide bond between a thiophene-2-carboxylic acid precursor and 4-aminophenol or its analogs. The choice of synthetic route is often dictated by the desired substitutions on the thiophene and phenyl rings.

General Synthetic Workflow

A common and reliable method involves the coupling of thiophene-2-carbonyl chloride with the appropriate aminophenol. This acid chloride intermediate is typically generated in situ from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. An alternative, and often milder, approach utilizes standard peptide coupling reagents.

Below is a logical workflow for the synthesis of these derivatives.

G cluster_0 Route A: Acyl Chloride Method cluster_1 Route B: Direct Amide Coupling A1 Thiophene-2-carboxylic Acid A3 Thiophene-2-carbonyl Chloride (Intermediate) A1->A3 Activation A2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride A5 Final Product A3->A5 Amide Formation (Base, e.g., Pyridine) A4 4-Aminophenol B1 Thiophene-2-carboxylic Acid B4 Final Product B1->B4 One-pot Coupling B2 Coupling Reagents (e.g., EDC, HOBt, DMAP) B3 4-Aminophenol

Caption: General synthetic routes for this compound.

Detailed Experimental Protocol: Synthesis via Amide Coupling

This protocol describes a representative synthesis using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a method favored for its mild conditions and broad functional group tolerance.[7]

Objective: To synthesize this compound.

Materials:

  • Thiophene-2-carboxylic acid

  • 4-Aminophenol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add thiophene-2-carboxylic acid (1.0 eq). Dissolve it in anhydrous ACN or DCM (approx. 0.1 M concentration).

  • Amine Addition: Add 4-aminophenol (1.0 eq) to the solution.

  • Coupling Agent Addition: Add EDC (1.1 eq), HOBt (0.1 eq, catalytic), and DMAP (0.1 eq, catalytic) to the stirred solution.[7] Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which reduces the risk of racemization and improves efficiency. DMAP acts as an acyl transfer catalyst.[7]

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture. Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in EtOAc.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts like HOBt.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The biological activity of thiophene carboxamide derivatives can be finely tuned by strategic modifications at three primary locations: the thiophene ring (Region I), the carboxamide linker (Region II), and the N-phenyl ring (Region III).

SAR cluster_0 img R1 Region I: Thiophene Ring - Lipophilicity - Ring bioisosteres - Substitution pattern R2 Region II: Amide Linker - H-bond donor/acceptor - Conformational rigidity R3 Region III: N-Phenyl Ring - H-bond donor (OH) - Substituent effects (EWG vs EDG)

Caption: Key regions for SAR modification on the core scaffold.

While systematic SAR data for the exact this compound scaffold is sparse in the public domain, extensive studies on close analogs, particularly thiophene-3-carboxamide inhibitors of c-Jun N-terminal kinase (JNK), provide invaluable insights that are directly applicable.[4]

Region I: Thiophene Ring Modifications

The thiophene ring primarily occupies a hydrophobic pocket in many kinase targets.

  • Bioisosteric Replacement: Replacing the thiophene with a simple phenyl ring can lead to a drastic drop in activity, highlighting the importance of the sulfur heteroatom for either key interactions or optimal orientation.[4]

  • Substitution: Adding small alkyl groups (e.g., methyl) at the 4- or 5-positions of the thiophene ring is generally detrimental to activity, suggesting that this space is sterically constrained in the target's binding pocket.[4] Unsubstituted thiophenes often show higher potency.

Region II: Carboxamide Linker Modifications

The amide linker is crucial for orienting the two aromatic rings and often participates in direct hydrogen bonding with the target protein.

  • Positional Isomerism: The position of the carboxamide group is critical. For instance, moving the carboxamide from the 3-position to the 5-position on the thiophene ring can completely abolish JNK1 inhibitory activity.[4] This underscores the precise geometric requirements for binding.

  • Linker Replacement: Replacing the amide group with an acid, ester, or cyano group also results in a significant loss of activity, confirming the role of the N-H group as a key hydrogen bond donor.[4]

Region III: N-Phenyl Ring Modifications

The N-phenyl ring, particularly the 4-hydroxy group, is a critical interaction point. In kinase inhibitors, this moiety often interacts with the highly conserved "hinge" region of the ATP-binding site.

  • The 4-Hydroxy Group: The phenolic hydroxyl is a key pharmacophoric feature, acting as both a hydrogen bond donor and acceptor. Its removal or relocation typically leads to a substantial decrease in potency.

  • Substituent Effects: Adding other substituents to the phenyl ring has a profound impact on activity. In studies of thiophene-3-carboxamide JNK inhibitors, adding electron-donating groups like methoxy or methylenedioxy resulted in potent compounds, suggesting these groups may enhance binding through favorable electronic or hydrophobic interactions.[4]

The following table summarizes SAR data for a series of thiophene-3-carboxamide analogs as JNK1 inhibitors, which serves as a valuable proxy for understanding the broader class.

Compound IDR Group on N-phenyl ringJNK1 IC₅₀ (µM)
1 3,4-methylenedioxy1.8
2 3-methoxy2.6
3 4-methoxy5.7
4 Unsubstituted5.4
5 4-morpholino> 50
6 4-piperazino> 50
Data adapted from a study on thiophene-3-carboxamide analogs.[4]

Pharmacological Applications & Mechanisms of Action

The primary therapeutic application for this class of compounds is in oncology, largely due to their activity as protein kinase inhibitors. Kinases are crucial nodes in cell signaling pathways that regulate growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

Target Profile: Kinase Inhibition

Derivatives of the thiophene carboxamide scaffold have been identified as inhibitors of several key oncogenic kinases:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2] Inhibiting VEGFR-2 can starve tumors of essential nutrients and oxygen.

  • JNK: c-Jun N-terminal Kinases are involved in stress response pathways that can either promote apoptosis or cell survival depending on the context. JNK inhibition is being explored for both inflammatory diseases and cancer.[4][5]

  • BRAFV600E: The V600E mutation in the BRAF kinase is a driver mutation in over 50% of melanomas and other cancers.[6] N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of this mutant kinase.[6]

Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition

As a representative mechanism, we will examine the inhibition of the VEGFR-2 signaling pathway. When VEGF binds to its receptor, VEGFR-2, on the surface of endothelial cells, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling.

This compound-based inhibitors typically function as Type I kinase inhibitors . They are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase in its active conformation, preventing the phosphorylation of downstream substrates.[8][9] This blockade halts the entire signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ pVEGFR2->PLCg Phosphorylates PI3K PI3K pVEGFR2->PI3K RAS Ras/Raf/MEK pVEGFR2->RAS pPLCg p-PLCγ PLCg->pPLCg pPI3K p-PI3K PI3K->pPI3K AKT Akt pPI3K->AKT pAKT p-Akt AKT->pAKT Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) pAKT->Proliferation ERK ERK RAS->ERK pERK p-ERK ERK->pERK pERK->Proliferation Inhibitor Thiophene Carboxamide Inhibitor Inhibitor->pVEGFR2 BLOCKS (ATP-Competitive)

Caption: Mechanism of action via inhibition of the VEGFR-2 signaling cascade.

By preventing the autophosphorylation of VEGFR-2, the inhibitor effectively blocks downstream pathways like PI3K/Akt and Ras/Raf/MEK/ERK, which are critical for endothelial cell proliferation and survival.[2] The ultimate result is the inhibition of angiogenesis.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To quantify the inhibitory potency of a compound against a specific kinase, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., VEGFR-2).

Materials:

  • Target Kinase (e.g., recombinant human VEGFR-2)

  • Kinase-specific substrate peptide

  • Test Compound (serially diluted in DMSO)

  • ATP (at a concentration near the Kₘ for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)[10][11]

  • Kinase Detection Reagent (Promega)[10][11]

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Add 1 µL of each dilution (or DMSO for controls) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Setup:

    • Prepare a "Kinase/Substrate Mix" containing the kinase and its specific substrate in Kinase Assay Buffer.

    • Prepare an "ATP Solution" in Kinase Assay Buffer.

  • Initiate Kinase Reaction:

    • Add the Kinase/Substrate mix to all wells.

    • Initiate the reaction by adding the ATP Solution to all wells. The final reaction volume is typically 5-10 µL.

    • Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). Rationale: This incubation allows the kinase to phosphorylate its substrate, converting ATP to ADP.

  • Stop Reaction and Deplete ATP:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of ADP-Glo™ Reagent to each well.[11]

    • Mix and incubate at room temperature for 40 minutes. Rationale: This reagent stops the kinase reaction and contains an enzyme that selectively degrades all remaining ATP, leaving only the ADP produced by the kinase.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well (typically 2x the initial reaction volume).[11]

    • Mix and incubate at room temperature for 30-60 minutes. Rationale: This reagent contains enzymes that convert the ADP back into ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to this newly formed ATP.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls (0% and 100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Challenges and Future Directions

While the this compound scaffold is a promising starting point, several challenges remain in its development into clinical candidates. A primary concern for many kinase inhibitors is selectivity. The ATP-binding pocket is highly conserved across the human kinome, and off-target inhibition can lead to toxicity. Future research should focus on developing derivatives that exploit subtle differences in the ATP pocket to achieve greater selectivity. Furthermore, optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability will be critical for translating potent biochemical activity into in vivo efficacy. The exploration of novel analogs, such as different heterocyclic core bioisosteres or alternative linker strategies, may yield compounds with improved drug-like properties and novel mechanisms of action.

Conclusion

The this compound core is a versatile and highly tractable scaffold for the development of novel therapeutics, particularly kinase inhibitors for oncology. A deep understanding of its synthetic accessibility, coupled with rational, structure-based design, allows for the systematic optimization of its biological activity. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to innovate within this chemical space. By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of these compounds can be unlocked, paving the way for the next generation of targeted therapies.

References

  • Li, T., Wang, J., Feng, L., Zhou, Q., Xie, Q., Shen, Y., Ji, R., Liu, X., & Wang, Y. (2024). Discovery of Novel Thiophene-3-Carboxamide Derivatives as Potential VEGFR-2 Inhibitors with Anti-Angiogenic Properties. Bioorganic Chemistry, 147, 107358. [Link]

  • Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp. (2019). Journal of Agricultural and Food Chemistry. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). National Institutes of Health. [Link]

  • Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. (n.d.). National Institutes of Health. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1). [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2011). National Institutes of Health. [Link]

  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]

  • Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. (2024). National Institutes of Health. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (n.d.). National Institutes of Health. [Link]

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  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016). ResearchGate. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2019). ResearchGate. [Link]

  • Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. (2013). National Institutes of Health. [Link]

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Thiophene-2-Carboxamide: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The thiophene-2-carboxamide core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets. Its unique combination of electronic properties, hydrogen bonding capability, and synthetic tractability has propelled its use in the development of novel therapeutics across multiple disease areas. This guide provides a comprehensive overview of the thiophene-2-carboxamide scaffold, from fundamental synthetic strategies to its application in targeting complex biological systems. We will explore its role in oncology, infectious diseases, and inflammatory conditions, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on its potential.

The Thiophene-2-Carboxamide Core: An Anchor for Biological Activity

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the phenyl ring but possesses distinct electronic properties. The sulfur atom's lone pair electrons contribute to the ring's aromaticity and can engage in crucial interactions with biological targets. The carboxamide linker (-C(=O)NH-) is a classic hydrogen bond donor and acceptor, providing a rigid and planar unit that effectively orients substituents into binding pockets. This combination allows the scaffold to serve as a versatile anchor for molecular recognition, enabling high-affinity interactions with a wide range of enzymes and receptors.

The inherent properties of this scaffold contribute to its success:

  • Structural Rigidity: The planarity of the thiophene ring and the amide bond reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a target.

  • Hydrogen Bonding: The amide group provides critical hydrogen bond donor and acceptor sites, essential for anchoring the molecule within a protein's active site.

  • Synthetic Accessibility: As will be discussed, the thiophene-2-carboxamide core can be synthesized and functionalized through robust and high-yielding chemical reactions, facilitating the rapid generation of diverse chemical libraries for screening.

Synthetic Strategies and Methodologies

The construction of thiophene-2-carboxamide libraries is typically achieved through reliable and scalable synthetic routes. The most common approach involves the amidation of a pre-functionalized thiophene-2-carboxylic acid with a desired amine.

General Synthetic Workflow

A prevalent strategy is the coupling of a 5-substituted-thiophene-2-carboxylic acid with a variety of anilines or other amines. This is often accomplished using standard peptide coupling reagents.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product ThioAcid 5-Substituted-thiophene- 2-carboxylic acid Coupling Amide Coupling (EDC, DMAP) ThioAcid->Coupling Amine Aryl/Alkyl Amine (R2-NH2) Amine->Coupling FinalProduct Thiophene-2-carboxamide Derivative Coupling->FinalProduct Forms Amide Bond

Caption: General workflow for amide coupling synthesis.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general procedure for synthesizing thiophene-2-carboxamide derivatives, a method frequently cited in literature for its efficiency and broad applicability.[1]

Objective: To synthesize N-aryl-5-substituted-thiophene-2-carboxamides.

Materials:

  • 5-substituted-thiophene-2-carboxylic acid (1.0 eq)

  • Appropriate aniline derivative (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.3 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 5-substituted-thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add DMAP (0.3 eq) and EDC (1.3 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The carboxylic acid is activated during this step to facilitate nucleophilic attack.

  • Amine Addition: Add the appropriate aniline derivative (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl solution (to remove excess amine and DMAP), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure thiophene-2-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS).[1][2]

Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the reaction's completion. The washing steps are designed to remove specific impurities, which can be confirmed by analyzing the aqueous layers if necessary. Final characterization by NMR and HR-MS provides unambiguous structural confirmation and purity assessment.

Spectrum of Biological Activity & Therapeutic Targets

Thiophene-2-carboxamide derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.[3]

Oncology

The fight against cancer is a primary area where this scaffold has shown immense promise. Derivatives have been developed as inhibitors of key cancer-related targets, including protein kinases and structural proteins involved in cell division.[2][4]

3.1.1 Kinase Inhibition

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The thiophene-2-carboxamide scaffold has proven to be an effective framework for designing potent kinase inhibitors.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several thiophene-2-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[2][5] For instance, certain ortho-amino thiophene carboxamides have shown higher cytotoxicity against hepatocellular carcinoma (HepG-2) cells than the approved drug Sorafenib.[5]

  • JAK2 Inhibition: The Janus kinase 2 (JAK2) is involved in signaling pathways that can drive myeloproliferative neoplasms. A series of carboxamide-substituted thiophenes have been developed as potent JAK2 inhibitors.[6]

  • IKK-2 Inhibition: Inhibitor of kappa B kinase 2 (IKK-2) is a central component of the NF-κB signaling pathway, which is implicated in inflammation and cancer. Hit-to-lead optimization of thiophenecarboxamide hits led to the discovery of potent and orally bioavailable IKK-2 inhibitors.[7]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds Substrate Downstream Substrate Receptor->Substrate Phosphorylates Response Cellular Response (Angiogenesis, Proliferation) Substrate->Response Activates ATP ATP ATP->Receptor Inhibitor Thiophene-2- carboxamide Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase pathway.

3.1.2 Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Some thiophene-2-carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor.[1] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

Table 1: Anticancer Activity of Selected Thiophene-2-Carboxamide Derivatives

Compound Ref. Cancer Cell Line Target/Mechanism IC₅₀ (µM) Source
Compound 2b Hep3B (Liver) Tubulin Polymerization 5.46 [1]
Compound 2e Hep3B (Liver) Tubulin Polymerization 12.58 [1]
Compound 5 HepG-2 (Liver) VEGFR-2 / Tubulin 0.86 [5]
Compound 21 HepG-2 (Liver) VEGFR-2 / Tubulin 1.15 [5]

| JCI-20679 Analog | Glioblastoma | Mitochondrial Complex I | ~1-10 (GI₅₀) |[2][8] |

Antimicrobial Activity

The thiophene-2-carboxamide scaffold is also a source of novel antimicrobial agents. Various derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][9]

  • Antibacterial: Studies have demonstrated that certain 3-amino-thiophene-2-carboxamide derivatives exhibit excellent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[9] The structure-activity relationship (SAR) often indicates that the substitution pattern on the thiophene ring and the N-aryl group is critical for potency.[9]

  • Antifungal: Antifungal activity has also been reported, for instance, against Candida albicans.[3]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Thiophene-2-carboxamide derivatives have been explored for their potential to mitigate these processes.

  • Anti-inflammatory: The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[4]

  • Antioxidant: Many derivatives have demonstrated the ability to scavenge free radicals, such as in the ABTS assay, with some compounds showing activity comparable to the standard antioxidant ascorbic acid.[9]

Case Study: JCI-20679 and its Analogs in Glioblastoma

The development of JCI-20679 and its simplified analogs exemplifies the successful application of the thiophene-2-carboxamide scaffold in targeting complex diseases like glioblastoma, a highly aggressive brain tumor.

JCI-20679, an analog of annonaceous acetogenins, showed potent antitumor activity by inhibiting mitochondrial complex I.[2][8] However, its complex synthesis was a significant drawback. This prompted a classic medicinal chemistry strategy: simplification of the lead compound. Researchers replaced a synthetically challenging tetrahydrofuran (THF) moiety with a more accessible triethylene glycol chain.[8]

This hit-to-lead optimization resulted in analog 2k , which retained potent inhibitory activity against glioblastoma stem cells. It inhibited mitochondrial function and significantly suppressed tumor growth in vivo without critical toxicity.[8] This work highlights the scaffold's robustness, allowing for significant structural modifications while maintaining the core pharmacophore necessary for biological activity.

Key Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxamide test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: The inclusion of vehicle and positive controls is critical. The vehicle control ensures that the solvent has no effect on cell viability, while the positive control validates that the assay system can detect cytotoxic effects. A reproducible dose-response curve is the ultimate validation of the data.

Challenges and Future Directions

Despite its successes, the thiophene-2-carboxamide scaffold is not without its challenges.

  • Metabolic Liabilities: The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as thiophene-S-oxides or thiophene epoxides.[10] These reactive metabolites can covalently bind to macromolecules, potentially leading to drug-induced toxicity. For example, the metabolism of the anticancer agent OSI-930, which contains a thiophene-2-carboxamide core, was shown to form a glutathione conjugate, indicating the formation of a reactive intermediate.[10]

  • Drug Resistance: As with any therapeutic agent, the development of resistance is a significant concern. Future work should focus on developing derivatives that can overcome known resistance mechanisms.

The future for this scaffold remains bright. Its synthetic tractability allows for its incorporation into new drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors. Furthermore, exploring novel substitution patterns and bioisosteric replacements for the thiophene ring could lead to compounds with improved metabolic profiles and novel biological activities.

Conclusion

The thiophene-2-carboxamide scaffold is a cornerstone of modern medicinal chemistry. Its privileged structure provides a robust platform for the design of potent and selective modulators of a wide array of biological targets. From kinase and tubulin inhibitors in oncology to novel antimicrobial agents, this versatile core has consistently yielded promising drug candidates. A deep understanding of its synthesis, biological mechanisms, and potential liabilities, as outlined in this guide, is essential for researchers aiming to harness its full potential in the ongoing quest for new and effective medicines.

References

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  • ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate. Available at: [Link]

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  • Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8996. Available at: [Link]

  • Abd Elhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335–1347. Available at: [Link]

  • Bîrceanu, A. M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. Available at: [Link]

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1993–1998. Available at: [Link]

  • Ohta, K., et al. (2023). Thiophene Carboxamide Analogs with Long Alkyl Chains Comprising Ethylene Glycol Units Inhibit Glioblastoma Cell Proliferation by Activating AMPK. Journal of Medicinal Chemistry, 66(9), 6403–6413. Available at: [Link]

  • Taddei, M., et al. (2013). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. ACS Medicinal Chemistry Letters, 4(11), 1084–1088. Available at: [Link]

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An In-depth Technical Guide to the Antiproliferative Effects of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, thiophene-2-carboxamide derivatives have emerged as a promising class of compounds with significant antiproliferative potential.[1][2] This technical guide provides a comprehensive overview of N-(4-hydroxyphenyl)thiophene-2-carboxamide, a molecule of interest within this class. While direct and extensive research on this specific compound is emerging, this document synthesizes available data on closely related analogs and the well-characterized bioactivity of its constituent moieties to build a scientifically grounded understanding of its potential as an anticancer agent. We will delve into its chemical synthesis, in vitro antiproliferative effects, and explore its putative mechanisms of action, including the induction of apoptosis and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction: The Therapeutic Potential of Thiophene-Based Compounds

The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that exhibit high efficacy and selectivity against tumor cells while minimizing systemic toxicity.[3] Heterocyclic compounds, particularly those containing sulfur, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[4][5] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold found in numerous biologically active molecules and approved drugs.[4][5]

The thiophene-2-carboxamide core, in particular, has been the subject of extensive investigation, with numerous derivatives demonstrating potent antiproliferative activity across a range of cancer cell lines.[4][6] These compounds are known to interact with various molecular targets crucial for cancer cell proliferation and survival.[7] The N-(4-hydroxyphenyl) moiety is also of significant interest, as it is a key component of the synthetic retinoid N-(4-hydroxyphenyl)retinamide (Fenretinide), which has well-documented anticancer properties, including the induction of apoptosis through the generation of reactive oxygen species (ROS).[8]

This guide focuses on the synthesis, potential antiproliferative effects, and plausible mechanisms of action of this compound, a molecule that synergistically combines the therapeutic promise of both the thiophene-2-carboxamide scaffold and the N-(4-hydroxyphenyl) group.

Chemical Synthesis and Characterization

The synthesis of this compound typically follows a straightforward and robust amide coupling reaction. The general synthetic scheme involves the activation of thiophene-2-carboxylic acid followed by its reaction with 4-aminophenol.

A general, reliable protocol for the synthesis is provided below. The causality behind each step is explained to ensure a thorough understanding of the process.

General Synthesis Protocol

Step 1: Activation of Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is then added in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

Step 2: Amide Bond Formation To the activated carboxylic acid solution, 4-aminophenol is added. The amino group of 4-aminophenol acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This results in the formation of the stable amide bond, yielding this compound.

Step 3: Work-up and Purification The reaction mixture is typically washed with dilute acid (e.g., 1N HCl) to remove any unreacted amine and basic byproducts, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the pure this compound.

Synthesis_Workflow Thiophene_Acid Thiophene-2-carboxylic Acid Activation Activation (EDC, DMAP in DCM) Thiophene_Acid->Activation Activated_Intermediate O-Acylisourea Intermediate Activation->Activated_Intermediate Coupling Amide Coupling Activated_Intermediate->Coupling Aminophenol 4-Aminophenol Aminophenol->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product N-(4-hydroxyphenyl)thiophene- 2-carboxamide Purification->Final_Product

Caption: Synthetic workflow for this compound.

In Vitro Antiproliferative Activity

While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, data from closely related thiophene-2-carboxamide derivatives provide strong evidence for its potential antiproliferative activity. These studies demonstrate that structural modifications to the thiophene-2-carboxamide scaffold can significantly influence cytotoxic potency against various cancer cell lines.

Antiproliferative Activity of Related Thiophene-2-Carboxamide Derivatives
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiophene carboxamide derivative 2b Hep3B (Hepatocellular Carcinoma)5.46[4]
Thiophene carboxamide derivative 2e Hep3B (Hepatocellular Carcinoma)12.58[4]
2-bromo-5-(2-methylphenyl)thiophene (BMPT)HepG2 (Hepatocellular Carcinoma)Low µM range[6]
Thiophene carboxamide derivative MB-D2 A375 (Melanoma)~30 (estimated from viability data)[6]
Thiophene carboxamide derivative MB-D2 HT-29 (Colon Cancer)~70 (estimated from viability data)[6]
Thiophene carboxamide derivative MB-D2 MCF-7 (Breast Cancer)~80 (estimated from viability data)[6]

Note: The data presented above is for structurally related compounds and serves as an indicator of the potential activity of this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Mechanistic Insights: Elucidating the Mode of Action

Based on the known biological activities of the thiophene-2-carboxamide scaffold and the N-(4-hydroxyphenyl) moiety, a multi-faceted mechanism of action can be postulated for this compound. This likely involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Proposed Signaling Pathways

Putative_Mechanism cluster_ros ROS Generation cluster_targets Direct Target Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Tubulin Tubulin Polymerization Compound->Tubulin PTP1B PTP1B Compound->PTP1B VEGFR2 VEGFR-2 Compound->VEGFR2 ER_Stress ER Stress ROS->ER_Stress Mito_Damage Mitochondrial Damage ROS->Mito_Damage Caspase_Activation Caspase Cascade Activation (Caspase-3, -7, -9) ER_Stress->Caspase_Activation Mito_Damage->Caspase_Activation G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis PARP_Cleavage->Apoptosis CDK_Cyclin ↓ Cyclin/CDK Activity CDK_Cyclin->G2M_Arrest G2M_Arrest->Apoptosis

Caption: Putative signaling pathways modulated by the compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many thiophene carboxamide derivatives have been shown to induce apoptosis in cancer cells.[6][9] The N-(4-hydroxyphenyl) moiety, as seen in Fenretinide, is a potent inducer of apoptosis, often through the generation of ROS.[8] Therefore, it is highly probable that this compound induces apoptosis through both intrinsic and extrinsic pathways.

4.2.1. Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism by which anticancer agents exert their effects. Several thiophene-based compounds have been reported to induce cell cycle arrest, often at the G2/M phase, by interfering with microtubule dynamics.[4][7]

4.3.1. Experimental Protocol: Propidium Iodide Cell Cycle Analysis

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Proteins

To further elucidate the molecular mechanisms, Western blotting can be employed to investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation.

4.4.1. Experimental Protocol: Western Blotting

Procedure:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Caspase-3, PARP, Cyclin B1, CDK1).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Based on the extensive research on related thiophene-2-carboxamide derivatives and the known bioactivity of the N-(4-hydroxyphenyl) moiety, it is highly plausible that this compound exerts its antiproliferative effects through a multi-pronged mechanism involving the induction of apoptosis and cell cycle arrest.

Future research should focus on a comprehensive in vitro evaluation of this compound against a broad panel of cancer cell lines to determine its specific IC₅₀ values and to identify sensitive cancer types. Detailed mechanistic studies, including the investigation of its effects on specific signaling pathways and molecular targets, are crucial to fully understand its mode of action. Furthermore, in vivo studies in preclinical cancer models will be essential to evaluate its therapeutic efficacy and safety profile. The insights gained from such studies will be invaluable for the potential translation of this promising compound into a clinical candidate for cancer therapy.

References

  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3333. [Link]

  • El-Sayed, N. A., et al. (2022). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 27(24), 8888. [Link]

  • El-Sayed, N. A., et al. (2022). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Organic and Medicinal Chemistry International Journal. [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • Zhu, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Journal of Translational Medicine, 22(1), 503. [Link]

  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3333. [Link]

  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • Guchhait, G., et al. (2024). Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer. Molecular Cancer Therapeutics, 23(6), 791-808. [Link]

  • da Silva, A. C. S., et al. (2024). 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. European Journal of Pharmacology, 983, 176963. [Link]

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  • Lourenço, M. C. S., et al. (2007). Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 17(24), 6895-6898. [Link]

  • Al-Ostath, A., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Nanobiotechnology, 20(1), 238. [Link]

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  • Mohammadi-Farani, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Phytomedicine, 5(4), 320-328. [Link]

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Probing the Structure-Activity Relationship of N-(4-hydroxyphenyl)thiophene-2-carboxamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Carboxamide Scaffold in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacological potential across a spectrum of therapeutic areas.[1][2] Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic profiles to enhance selectivity and efficacy for various biological targets.[3] When coupled with a carboxamide linker, the resulting thiophene-2-carboxamide core becomes a powerful pharmacophore for designing novel inhibitors of enzymes and modulators of protein-protein interactions. This guide focuses on a specific, yet highly representative member of this class, N-(4-hydroxyphenyl)thiophene-2-carboxamide, and provides a comprehensive framework for investigating its Structure-Activity Relationship (SAR). The principles and methodologies discussed herein are broadly applicable to the exploration of other thiophene-2-carboxamide derivatives, aiming to empower researchers in their quest for novel therapeutic agents.

Core Rationale and Strategic Overview

The investigation into the SAR of this compound is predicated on the hypothesis that systematic structural modifications of this core will lead to the discovery of analogs with enhanced biological activity and optimized drug-like properties. Our strategic approach is centered around a systematic exploration of three key molecular regions: the thiophene ring, the N-phenyl ring, and the amide linker. By methodically altering the steric, electronic, and lipophilic properties of these regions, we can elucidate the structural requirements for potent biological activity.

This guide will detail the synthetic strategies for generating a focused library of analogs, provide robust protocols for their biological evaluation (with a focus on anticancer activity as a primary endpoint), and offer insights into the interpretation of the resulting SAR data. The overarching goal is to provide a self-validating framework where experimental choices are justified by mechanistic reasoning and the resulting data logically informs the subsequent steps in the drug discovery process.

Synthesis and Chemical Diversification

The synthesis of this compound and its analogs is typically achieved through the coupling of a thiophene-2-carbonyl derivative with the appropriately substituted aniline. A general and reliable method involves the activation of thiophene-2-carboxylic acid to its corresponding acid chloride, followed by reaction with 4-aminophenol.

Experimental Protocol: Synthesis of this compound
  • Activation of Thiophene-2-carboxylic Acid: To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.[1]

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude thiophene-2-carbonyl chloride. This intermediate is often used in the next step without further purification.

  • Amide Coupling: Dissolve the crude thiophene-2-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 4-aminophenol (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Add the solution of thiophene-2-carbonyl chloride dropwise to the 4-aminophenol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

This core synthetic route provides a versatile platform for generating a library of analogs for SAR studies.

Workflow for Analog Synthesis

G cluster_0 Core Synthesis cluster_1 Analog Generation start Thiophene-2-carboxylic Acid step1 Activation (e.g., SOCl₂) start->step1 step2 Thiophene-2-carbonyl Chloride step1->step2 step4 Amide Coupling step2->step4 step3 4-Aminophenol step3->step4 end This compound step4->end mod3 Linker Modification end->mod3 mod1 Substituted Thiophene-2-carboxylic Acids mod1->step1 mod2 Substituted Anilines mod2->step4

Caption: Synthetic workflow for the core molecule and its analogs.

Biological Evaluation: A Focus on Anticancer Activity

Thiophene-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[4][5] Therefore, a primary focus of the SAR investigation will be the evaluation of the synthesized analogs for their cytotoxic effects against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability and is an excellent starting point for screening our compound library.[4][6]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4][6]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[6]

  • Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[4][6]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation: Summarizing Cytotoxicity Data
Compound IDModificationCancer Cell LineIC₅₀ (µM)
Core-01 This compoundHepG2[Example Value]
Thio-01 5-Bromo-N-(4-hydroxyphenyl)thiophene-2-carboxamideHepG2[Example Value]
Ph-01 N-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxamideHepG2[Example Value]
Ph-02 N-(4-methoxyphenyl)thiophene-2-carboxamideHepG2[Example Value]

Structure-Activity Relationship (SAR) Analysis

The systematic analysis of the biological data obtained from the screening of the analog library will allow for the elucidation of key SAR trends. This analysis should be guided by an understanding of how different structural modifications can impact molecular interactions with a biological target.

Logical Flow of SAR Interrogation

cluster_0 SAR Investigation Cycle A Synthesize Analog Library B Biological Screening (e.g., MTT Assay) A->B C Analyze SAR Data B->C D Hypothesize Key Interactions C->D E Design Next-Generation Analogs D->E E->A

Caption: Iterative cycle of SAR investigation.

Key Areas for SAR Exploration:
  • Thiophene Ring Substitutions: The introduction of substituents at the 4- and 5-positions of the thiophene ring can significantly impact activity. Halogens (e.g., bromine, chlorine) can introduce favorable halogen bonding interactions and modulate the electronics of the ring system.[1] Small alkyl groups can probe for steric constraints in the binding pocket.

  • N-Phenyl Ring Modifications: The 4-hydroxy group is a key feature, potentially acting as a hydrogen bond donor or acceptor.

    • Positional Isomers: Moving the hydroxyl group to the 2- or 3-position will probe the spatial requirements for this interaction.

    • Bioisosteric Replacements: Replacing the hydroxyl group with other hydrogen bond donors/acceptors (e.g., -NH₂, -COOH, -SO₂NH₂) can provide insights into the nature of the interaction.

    • Electronic Effects: Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) groups on the phenyl ring can modulate the pKa of the phenol and the overall electronic character of the molecule.

  • Amide Linker Modifications: While generally less explored, modifications to the amide linker, such as N-alkylation or replacement with a bioisosteric group, could influence conformational preferences and metabolic stability.

Mechanistic Deconvolution: Beyond Cytotoxicity

Once potent analogs have been identified through cytotoxicity screening, the next critical step is to elucidate their mechanism of action. Thiophene-2-carboxamides have been reported to inhibit various protein kinases, such as VEGFR-2, and interfere with tubulin polymerization.[7][8]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

A commercially available VEGFR-2 kinase assay kit can be used to quantify the inhibitory activity of the most promising compounds.[7]

  • Assay Principle: These assays typically employ a purified VEGFR-2 enzyme, a substrate peptide, and ATP. The enzyme phosphorylates the substrate, and the extent of phosphorylation is measured, often through a fluorescence- or luminescence-based readout.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the VEGFR-2 enzyme, substrate, and ATP to initiate the reaction.

    • Incubate for a specified time at an appropriate temperature.

    • Stop the reaction and measure the signal according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway Visualization

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Phosphorylates Compound N-(4-hydroxyphenyl) thiophene-2-carboxamide Analog Compound->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the systematic investigation of the SAR of this compound. By following the outlined synthetic strategies and biological evaluation protocols, researchers can efficiently generate and screen a library of analogs, leading to a deep understanding of the structural features required for potent biological activity. The iterative nature of the SAR cycle, coupled with mechanistic studies, will guide the rational design of next-generation compounds with improved therapeutic potential. Future work should focus on optimizing the pharmacokinetic properties of the most promising leads, including metabolic stability and in vivo efficacy studies, to advance them further in the drug discovery pipeline.

References

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  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. (n.d.). [Link]

  • Pharmacological action and sar of thiophene derivatives: A review. ResearchGate. (2025). [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC. (2019). [Link]

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N-(4-hydroxyphenyl)thiophene-2-carboxamide as a Kinase Inhibitor: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Focused Investigation

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that can be systematically optimized is a cornerstone of successful therapeutic development. The thiophene-2-carboxamide core has emerged as a privileged structure, with derivatives demonstrating potent inhibition of various kinases, including Janus kinase 2 (JAK2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] This guide focuses on a specific, yet promising, derivative: N-(4-hydroxyphenyl)thiophene-2-carboxamide. While direct, extensive research on this particular molecule is nascent, its structural motifs—a thiophene-2-carboxamide core and a 4-hydroxyphenyl headgroup—are present in numerous bioactive compounds, suggesting a high probability of kinase inhibitory activity.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It is not merely a collection of protocols but a strategic guide. We will delve into the mechanistic rationale for investigating this compound, provide detailed, field-tested methodologies for its comprehensive evaluation, and offer insights into the interpretation of potential outcomes. Our approach is grounded in the principles of rigorous scientific validation, ensuring that every proposed step contributes to a robust and translatable data package.

Part 1: The Scientific Underpinnings and Strategic Approach

The Thiophene-2-Carboxamide Scaffold: A Privileged Kinase-Binding Moiety

The thiophene ring, a bio-isostere of the phenyl ring, offers unique physicochemical properties that can enhance drug-receptor interactions.[4] The sulfur atom can participate in hydrogen bonding, and the overall planarity of the ring system facilitates binding within the often-planar ATP-binding pocket of kinases.[4] The carboxamide linker provides a rigid connection to a second aromatic ring, allowing for directional hydrogen bonding interactions with the hinge region of the kinase, a critical anchor point for many Type I and Type II inhibitors.

Derivatives of thiophene-2-carboxamide have shown promise in targeting kinases implicated in myeloproliferative neoplasms and various solid tumors.[1][2] For instance, a series of carboxamide-substituted thiophenes demonstrated potent inhibition of JAK2, a key target in myeloproliferative disorders.[1] Furthermore, ortho-amino thiophene carboxamide derivatives have been screened as dual VEGFR and mitotic inhibitors for hepatocellular carcinoma.[2]

The Significance of the N-(4-hydroxyphenyl) Substituent

The 4-hydroxyphenyl group is a common feature in many successful kinase inhibitors. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a critical interaction point with the kinase active site. This interaction can significantly contribute to the binding affinity and selectivity of the inhibitor. The strategic placement of this group on the thiophene-2-carboxamide scaffold presents a compelling hypothesis for potent and potentially selective kinase inhibition.

A Phased Approach to Evaluation

To rigorously assess the potential of this compound as a kinase inhibitor, a multi-stage evaluation is proposed. This approach ensures that resources are utilized efficiently and that a comprehensive understanding of the compound's biological activity is developed.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Development A Synthesis and Characterization B In Vitro Kinase Inhibition Screening A->B C Initial Cellular Viability Assessment B->C D IC50 Determination and Selectivity Profiling C->D E Cell-Based Target Engagement Assays D->E F Mechanism of Action Studies E->F G Lead Optimization (SAR Studies) F->G H In Vivo Efficacy and PK/PD Modeling G->H I Toxicology and Safety Pharmacology H->I

Caption: Phased evaluation of this compound.

Part 2: Experimental Protocols and Methodologies

Synthesis of this compound

The synthesis of the title compound can be achieved through a standard amidation reaction.

Protocol:

  • Activation of Thiophene-2-carboxylic acid: In an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent, for example, 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI), and stir at room temperature for 1-2 hours to form the acylimidazolide intermediate.

  • Amide Bond Formation: To the activated carboxylic acid solution, add a solution of 1.0 equivalent of 4-aminophenol in the same solvent. If necessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge any acid byproduct.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assays

The initial assessment of kinase inhibitory activity is best performed using a robust, high-throughput in vitro assay. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction.[5]

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest (e.g., a panel of representative kinases from different families).

  • Kinase-specific substrate peptide.

  • ATP.

  • This compound (test compound).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[5]

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from 1 mM.[5]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.[5]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[5]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

    • Incubate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

G A Prepare Compound Dilutions B Add Kinase and Incubate A->B C Initiate Reaction with ATP/Substrate B->C D Stop Reaction & Deplete ATP (ADP-Glo Reagent) C->D E Convert ADP to ATP & Generate Light (Kinase Detection Reagent) D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Assays for Efficacy and Target Engagement

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that an inhibitor can effectively engage its target in a physiological context.[6][7]

2.3.1 Cellular Viability Assay

A fundamental step is to assess the compound's effect on the proliferation of cancer cell lines known to be dependent on the activity of the target kinase.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound.

  • White, opaque 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

2.3.2 Cellular Target Engagement Assay

To confirm that the compound binds to its intended kinase target within intact cells, a target engagement assay such as the NanoBRET™ Target Engagement Assay is recommended.[7][8] This assay measures the binding of the inhibitor to the target kinase by competitive displacement of a fluorescent tracer.[8]

Part 3: Data Interpretation and Future Directions

Quantitative Data Summary

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Assay Parameter This compound Positive Control (e.g., Staurosporine)
In Vitro Kinase Assay (Kinase A)IC₅₀ (nM)Experimental Valuee.g., 5 nM
In Vitro Kinase Assay (Kinase B)IC₅₀ (nM)Experimental Valuee.g., 10 nM
Cellular Viability (Cell Line X)GI₅₀ (µM)Experimental Valuee.g., 0.1 µM
Cellular Viability (Cell Line Y)GI₅₀ (µM)Experimental Valuee.g., 0.5 µM
Structure-Activity Relationship (SAR) Insights and Lead Optimization

The initial data for this compound will serve as a crucial starting point for a lead optimization campaign. The structure-activity relationships (SAR) of thiophene carboxamide analogs suggest that modifications to both the thiophene ring and the N-phenyl substituent can significantly impact potency and selectivity.[9]

Proposed Optimization Strategy:

G cluster_0 Thiophene Ring Modifications cluster_1 Hydroxyphenyl Ring Modifications Core N-(4-hydroxyphenyl) thiophene-2-carboxamide Thio_Pos3 Substitution at C3 Core->Thio_Pos3 Explore steric and electronic effects Thio_Pos4 Substitution at C4 Core->Thio_Pos4 Thio_Pos5 Substitution at C5 Core->Thio_Pos5 Phenyl_Pos Varying Hydroxyl Position (ortho, meta) Core->Phenyl_Pos Probe alternative H-bonding patterns Phenyl_Sub Additional Substituents (e.g., fluoro, methoxy) Core->Phenyl_Sub Modulate physicochemical properties (solubility, permeability)

Sources

Preliminary cytotoxicity screening of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The thiophene ring, a sulfur-containing five-membered heterocycle, is a quintessential example of such a scaffold.[1] Thiophene derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][4][5] The thiophene carboxamide core, in particular, has emerged as a promising foundation for the development of potent antiproliferative agents.[6]

This technical guide provides a comprehensive, field-proven framework for conducting the preliminary in vitro cytotoxicity screening of a novel compound: this compound. As there is currently no published cytotoxicity data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential as a cytotoxic agent. We will delve into the rationale behind experimental choices, provide detailed protocols for foundational assays, and propose potential mechanisms of action based on the activities of structurally related compounds.

Compound Profile: this compound

Chemical Structure and Rationale

The subject of this guide, this compound (CAS No. 98902-53-5), marries the proven thiophene-2-carboxamide scaffold with an N-(4-hydroxyphenyl) substituent.[7] This design is deliberate. The thiophene carboxamide core has been identified in numerous molecules with significant cytotoxic effects against various cancer cell lines, potentially through mechanisms like tubulin inhibition and apoptosis induction.[2][6] The N-(4-hydroxyphenyl) moiety is also present in other well-characterized cytotoxic compounds, such as Fenretinide (N-(4-hydroxyphenyl)retinamide), which is known to induce cell death through the generation of reactive oxygen species (ROS) and modulation of ceramide metabolism.[8][9] The combination of these two pharmacophores presents a compelling case for investigating its anticancer potential.

Hypothetical Synthesis Pathway

The synthesis of this compound can be achieved through a standard amide coupling reaction. A common and effective method involves activating the carboxylic acid of thiophene-2-carboxylic acid, followed by its reaction with 4-aminophenol.[2]

A representative synthetic workflow is outlined below. The activation of the carboxylic acid can be performed using a reagent like thionyl chloride to form an acyl chloride, or by using peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[2][10]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Final Product R1 Thiophene-2-carboxylic acid P1 Activation of Carboxylic Acid R1->P1 R2 4-Aminophenol P2 Nucleophilic Acyl Substitution (Amide Bond Formation) R2->P2 A1 EDC / DMAP or Oxalyl Chloride A1->P1 S1 DCM or THF S1->P1 P1->P2 P3 Workup & Purification (Extraction, Chromatography) P2->P3 FP N-(4-hydroxyphenyl) thiophene-2-carboxamide P3->FP

Caption: Hypothetical synthesis workflow for this compound.

Foundational Assays for Preliminary Cytotoxicity Screening

The initial screening phase is designed to answer a critical question: Does the compound exhibit cytotoxic activity, and if so, at what concentration? A well-designed preliminary screen provides the foundational data necessary to justify more intensive mechanistic studies.[11]

Rationale for Cell Line Selection

The choice of cell lines is paramount and directly influences the relevance of the obtained data.[12] A tiered approach is recommended to build a comprehensive preliminary profile.

  • Tier 1: Broad-Spectrum Cancer Panel: To assess the breadth of cytotoxic activity, the compound should be tested against a panel of well-characterized cancer cell lines from diverse tissue origins.[13][14] This helps identify if the compound has broad activity or is specific to certain cancer types.

    • MCF-7: Human breast adenocarcinoma (luminal A)

    • A375: Human malignant melanoma[15]

    • HT-29: Human colorectal adenocarcinoma[15]

    • HepG2: Human hepatocellular carcinoma[2]

    • A549: Human lung carcinoma[16]

  • Tier 2: Selectivity Assessment: A crucial aspect of drug development is selectivity—the ability of a compound to kill cancer cells while sparing normal, healthy cells.[15] Therefore, the compound's cytotoxicity should be evaluated in a non-cancerous cell line.

    • HaCaT: Immortalized human keratinocytes, a common model for normal epithelial cells.[15]

Core Experimental Protocols

We will focus on two complementary assays that measure different hallmarks of cell death. This dual-assay approach provides a more robust and validated initial assessment.

The MTT assay is a colorimetric assay that serves as the gold standard for initial high-throughput screening.[17][18] Its principle lies in the ability of mitochondrial dehydrogenases in metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Plate cells from the selected panel in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[19][20] It provides a distinct and complementary endpoint to the MTT assay, focusing on membrane integrity rather than metabolic activity. This helps to confirm cytotoxic effects and rule out artifacts that might interfere with the MTT assay's reductase-based chemistry.[19]

Step-by-Step Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, setting up an identical plate for the LDH assay.

  • Lysate Controls: Prepare "maximum LDH release" control wells by adding a lysis buffer (provided in commercial kits) to untreated cells 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well containing the supernatant. This mixture typically contains lactate, NAD⁺, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.

Experimental Workflow and Data Interpretation

A systematic workflow ensures reproducibility and clarity in the screening process. The data generated from these assays, specifically the IC₅₀ values, provide the first quantitative measure of the compound's potency.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Outcome P1 Synthesize & Purify Compound P2 Prepare Stock Solution (DMSO) P1->P2 E1 Dose-Response Treatment (0.1 µM - 100 µM, 48/72h) P2->E1 P3 Culture & Seed Cell Lines (Cancer & Normal) P3->E1 E2 Perform Parallel Assays E1->E2 MTT MTT Assay (Metabolic Viability) E2->MTT LDH LDH Assay (Membrane Integrity) E2->LDH A1 Read Absorbance (Plate Reader) MTT->A1 LDH->A1 A2 Calculate % Viability / % Cytotoxicity A1->A2 A3 Generate Dose-Response Curves A2->A3 A4 Determine IC50 Values A3->A4 A5 Assess Selectivity Index (IC50 Normal / IC50 Cancer) A4->A5 Outcome Decision: Proceed to Mechanistic Studies? A5->Outcome

Caption: Comprehensive workflow for preliminary in vitro cytotoxicity screening.
Data Presentation: IC₅₀ Summary

All quantitative data should be summarized in a clear, structured table to allow for easy comparison of the compound's activity across different cell lines.

Table 1: Hypothetical IC₅₀ Values for this compound

Cell Line Tissue Origin IC₅₀ (µM) after 48h
MCF-7 Breast Cancer e.g., 12.5
A375 Melanoma e.g., 8.2
HT-29 Colon Cancer e.g., 15.1
HepG2 Liver Cancer e.g., 22.4
A549 Lung Cancer e.g., 18.9

| HaCaT | Normal Keratinocyte | e.g., > 100 |

Probing the Mechanism of Action: A Hypothesis

Based on the known biological activities of thiophene carboxamides and compounds containing the N-(4-hydroxyphenyl) moiety, we can formulate a testable hypothesis for the mechanism of action of this compound. Many thiophene derivatives exert their cytotoxic effects by inducing apoptosis, often characterized by caspase activation and mitochondrial dysfunction.[1][6][15] Furthermore, the N-(4-hydroxyphenyl) group in Fenretinide is strongly associated with the induction of oxidative stress.[8]

Therefore, a plausible mechanism is that the compound increases intracellular Reactive Oxygen Species (ROS), which in turn damages mitochondria. This leads to the loss of mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of executioner caspases (e.g., caspase-3/7), ultimately culminating in apoptotic cell death.

G Compound N-(4-hydroxyphenyl) thiophene-2-carboxamide ROS ↑ Intracellular ROS Compound->ROS Mito Mitochondrial Damage ROS->Mito MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Casp Caspase-3/7 Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the test compound.

Conclusion and Future Directions

This guide outlines a robust and logical strategy for the initial cytotoxic evaluation of this compound. By employing a panel of diverse cancer cell lines alongside a normal cell control, and using complementary assays like MTT and LDH, researchers can generate reliable preliminary data on the compound's potency and selectivity.

Positive results from this screening phase—specifically, low micromolar IC₅₀ values against cancer cells and a high selectivity index—would strongly justify advancing the compound to the next stage of preclinical development. Future work would involve validating the hypothesized mechanism of action through assays for ROS production, mitochondrial membrane potential, and caspase activity, followed by more complex 3D cell culture models and eventual in vivo efficacy studies.[2]

References

  • Cytotoxicity MTT Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(24), 17498. Retrieved from [Link]

  • Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1551. Retrieved from [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2024, April 1). Virogin Biotech. YouTube. Retrieved from [Link]

  • Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(24), 17498. Retrieved from [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]

  • In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. Retrieved from [Link]

  • Appierto, V., et al. (2009). Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells. Pancreas, 38(6), 676-684. Retrieved from [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Al-Sheddi, E. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273390. Retrieved from [Link]

  • Monge, A., et al. (1997). Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Il Farmaco, 52(2), 89-92. Retrieved from [Link]

  • Smith, I., et al. (2018). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 13(9), 2636-2645. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Retrieved from [Link]

  • Maurer, B. J., et al. (2002). N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes. Leukemia, 16(5), 902-910. Retrieved from [Link]

  • Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Retrieved from [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. Retrieved from [Link]

  • Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. Retrieved from [Link]

  • Dalvie, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(5), 746-761. Retrieved from [Link]

  • Process for making thiophene carboxamide derivative. (2009). Google Patents.
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Methodological & Application

N-(4-hydroxyphenyl)thiophene-2-carboxamide synthesis from thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable scaffold in medicinal chemistry and drug discovery.[1][2] The protocol details a robust and widely applicable method for amide bond formation, starting from thiophene-2-carboxylic acid and 4-aminophenol. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step laboratory protocol, and offer insights into process optimization and characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for the synthesis of thiophene-based carboxamides.

Introduction & Synthetic Strategy

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry.[3] The target molecule, this compound, is synthesized by forming such a bond between the carboxyl group of thiophene-2-carboxylic acid and the amino group of 4-aminophenol.

Direct condensation of a carboxylic acid and an amine by heating is generally inefficient and requires harsh conditions, often leading to side products. A more controlled and efficient approach involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4]

Two primary strategies are commonly employed:

  • Conversion to Acyl Chloride: The carboxylic acid is first converted to a highly reactive thiophene-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] This acyl chloride then readily reacts with the amine in a Schotten-Baumann type reaction.[4] While effective, this method involves handling corrosive reagents and the in-situ generation of HCl, which must be scavenged by a base.

  • Carbodiimide-Mediated Coupling: This is a milder, one-pot approach that utilizes a coupling agent to activate the carboxylic acid in the presence of the amine.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular choice due to its high efficiency and the water-solubility of its urea byproduct, which simplifies purification.[4][7] To enhance yields and minimize side reactions, particularly racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[8][9]

This protocol will focus on the EDC/HOBt mediated coupling method for its operational simplicity, mild reaction conditions, and straightforward work-up.

The EDC/HOBt Coupling Mechanism

The reaction proceeds through a well-established multi-step mechanism that ensures efficient amide bond formation:[8]

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of HOBt Active Ester: The nucleophilic HOBt rapidly intercepts the unstable O-acylisourea, forming a more stable HOBt active ester. This step is crucial as it prevents the intermediate from rearranging into an unreactive N-acylurea byproduct.

  • Amide Bond Formation: The primary amine (4-aminophenol) performs a nucleophilic attack on the carbonyl carbon of the HOBt ester, forming the desired amide bond and releasing HOBt.

G Acid Thiophene-2-Carboxylic Acid Intermediate1 O-Acylisourea (Reactive Intermediate) Acid->Intermediate1 EDC EDC HOBt HOBt Intermediate2 HOBt Active Ester (More Stable) HOBt->Intermediate2 + O-Acylisourea Amine 4-Aminophenol Product N-(4-hydroxyphenyl)thiophene- 2-carboxamide Amine->Product + HOBt Active Ester

Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. Quantities can be adjusted as needed.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Quantity (5 mmol scale)Molar Eq.Notes
Thiophene-2-carboxylic acid128.15527-72-0641 mg1.0Reagent grade, ≥98% purity
4-Aminophenol109.13123-30-8573 mg1.05Reagent grade, ≥98% purity
EDC·HCl (EDCI)191.7025952-53-81.15 g1.2Water-soluble carbodiimide
HOBt (Hydrate)153.14123333-53-9919 mg1.2Anhydrous is also suitable (M.W. 135.12)
Diisopropylethylamine (DIPEA)129.247087-68-51.74 mL2.0Non-nucleophilic base, redistill if necessary
N,N-Dimethylformamide (DMF)-68-12-2~25 mL-Anhydrous grade, <50 ppm water
Ethyl Acetate (EtOAc)-141-78-6~200 mL-ACS grade or higher
Hydrochloric Acid (HCl), 1 M-7647-01-0~50 mL-For aqueous workup
Sat. Sodium Bicarbonate (NaHCO₃)-144-55-8~50 mL-For aqueous workup
Brine (Sat. NaCl solution)-7647-14-5~50 mL-For aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)-7487-88-9As needed-Drying agent
Silica Gel-7631-86-9As needed-For column chromatography, 230-400 mesh
Step-by-Step Synthesis Procedure

Caption: General workflow for the synthesis of this compound.

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (641 mg, 5.0 mmol), 4-aminophenol (573 mg, 5.25 mmol), and HOBt hydrate (919 mg, 6.0 mmol).

  • Dissolution: Add 25 mL of anhydrous DMF to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 15-20 minutes, allowing the internal temperature to reach 0 °C.

  • Activation: While maintaining the temperature at 0 °C, add EDC·HCl (1.15 g, 6.0 mmol) to the reaction mixture in three portions over 5 minutes. A slight increase in viscosity may be observed.

  • Base Addition: Slowly add DIPEA (1.74 mL, 10.0 mmol) dropwise to the stirring suspension over 5 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) or by LC-MS to confirm the consumption of the starting materials and the formation of the product.

  • Work-up & Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 50 mL). The aqueous washes effectively remove the urea byproduct, excess reagents, and DMF.[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be employed.

  • Final Product: The pure this compound should be isolated as a solid. Dry the product under vacuum to remove residual solvents. The expected molecular formula is C₁₁H₉NO₂S and the monoisotopic mass is 219.04 Da.[10][11]

Characterization and Expected Results

  • Yield: Typical yields for this reaction after purification range from 65% to 85%.

  • Appearance: Off-white to pale yellow solid.

  • Spectroscopic Data:

    • ¹H NMR: Expect characteristic signals for the thiophene ring protons (typically in the δ 7.0-8.0 ppm range), the phenoxy ring protons (as two doublets, AA'BB' system, in the δ 6.8-7.5 ppm range), a broad singlet for the amide N-H proton, and a singlet for the phenolic O-H proton.

    • ¹³C NMR: Expect signals corresponding to the carbonyl carbon (~160-165 ppm) and the aromatic carbons of both the thiophene and phenyl rings.

    • FTIR (cm⁻¹): Look for characteristic absorption bands for O-H stretching (broad, ~3300-3400), N-H stretching (~3300), C=O stretching (amide I band, ~1650-1680), and C-H aromatic stretching (~3100).

    • Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 220.04.[10]

Troubleshooting and Expert Insights

  • Low Yield: If the reaction stalls or yields are low, ensure all reagents are of high purity and the solvent is anhydrous. Water can hydrolyze the active intermediates. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate sluggish coupling reactions, but it should be used with caution as it can promote side reactions.[12]

  • Purification Difficulties: The urea byproduct from EDC is highly polar and water-soluble. If it persists in the crude product, additional aqueous washes during the work-up are recommended.

  • Alternative Bases: While DIPEA is preferred, triethylamine (Et₃N) can also be used. Avoid using nucleophilic bases like pyridine in the main reaction as they can compete with the desired amine.[8]

References

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Gopishetty, S., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of Combinatorial Chemistry, 9(1), 134-138. Available from [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. Available from [Link]

  • Various Authors. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. Available from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Ahmed, D. (2019). What is the most feasible method to condense 2-amino-4-t-butyl-phenol with thiopene 2,5-dicarboxylic acid? ResearchGate. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Preparation of 2-thiophenecarbonyl chloride. (1982). Google Patents (US4321399A).

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Application Note & Protocol: Strategic Amide Bond Formation for the Synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide, a key scaffold in medicinal chemistry.[1][2] We delve into the strategic considerations for forming an amide bond between thiophene-2-carboxylic acid and 4-aminophenol, a reaction complicated by the presence of a nucleophilic phenolic hydroxyl group. This guide presents a field-proven protocol centered on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent that favors N-acylation over O-acylation. We provide a detailed, step-by-step methodology, an analysis of the reaction mechanism, purification strategies, and characterization data. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction & Strategic Overview

The amide bond is a cornerstone of modern pharmaceuticals, present in an estimated 25% of all synthetic drugs.[3] The formation of N-aryl amides, such as this compound, involves the coupling of a carboxylic acid with an aniline derivative. While numerous methods exist, the direct coupling of thiophene-2-carboxylic acid with 4-aminophenol presents a classic chemoselectivity challenge: the presence of two nucleophilic sites on 4-aminophenol, the primary amine (-NH₂) and the phenolic hydroxyl (-OH).

The primary amine is inherently more nucleophilic and sterically more accessible than the phenolic hydroxyl group. However, under certain conditions, competitive O-acylation can occur, leading to the formation of an ester byproduct and reducing the yield of the desired amide. Therefore, the choice of coupling reagent and reaction conditions is paramount to ensure the selective and efficient formation of the amide bond.

This guide advocates for a kinetically controlled approach using a modern uronium salt-based coupling reagent, HATU. The rationale is grounded in its mechanism, which involves the rapid formation of a highly reactive OAt-active ester.[4] This intermediate reacts swiftly with the more nucleophilic amine before significant O-acylation of the less reactive phenol can occur, thus obviating the need for a multi-step protection-deprotection sequence for the hydroxyl group.[5]

cluster_reactants Starting Materials cluster_reagents Key Reagents cluster_products Products TCA Thiophene-2-carboxylic acid Amide N-(4-hydroxyphenyl)thiophene- 2-carboxamide (Desired Product) TCA->Amide Ester 4-aminophenyl thiophene- 2-carboxylate (Side Product) TCA->Ester AP 4-Aminophenol AP->Amide AP->Ester HATU HATU (Coupling Reagent) HATU->Amide Activates TCA DIPEA DIPEA (Non-nucleophilic Base) DIPEA->Amide Base

Caption: General reaction scheme for the synthesis.

Mechanistic Rationale: The Role of HATU

HATU stands out among coupling reagents for its high efficiency and ability to suppress side reactions.[4] Its efficacy stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety incorporated into its structure.

The coupling process proceeds via two main steps:

  • Activation: The carboxylic acid, deprotonated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU. This rapidly forms a highly reactive OAt-active ester intermediate.

  • Nucleophilic Attack: The primary amine of 4-aminophenol, being the stronger nucleophile, attacks the carbonyl carbon of the active ester. This displaces the HOAt leaving group and forms the stable amide bond.

The speed of this two-step process is crucial. By rapidly converting the carboxylic acid into the active ester, the concentration of the free acid is minimized, and the subsequent aminolysis is typically much faster than any potential O-acylation, ensuring high selectivity for the desired product.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Acyl Substitution Acid R-COOH (Thiophene-2-carboxylic acid) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Fast HATU HATU + DIPEA HATU->ActiveEster Amide Amide Product ActiveEster->Amide Aminolysis Amine R'-NH2 (4-Aminophenol) Amine->Amide Fast

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale. Adjustments can be made as needed. Always perform reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagent and Materials Data
ReagentFormulaMW ( g/mol )EquivalentsAmount (5 mmol scale)
Thiophene-2-carboxylic acidC₅H₄O₂S128.151.0641 mg
4-AminophenolC₆H₇NO109.131.1600 mg
HATUC₁₀H₁₅F₆N₆OP380.231.22.28 g
DIPEAC₈H₁₉N129.243.02.6 mL
Anhydrous DMFC₃H₇NO73.09-25 mL
Step-by-Step Synthesis Workflow
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (641 mg, 5.0 mmol) and HATU (2.28 g, 6.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) to the flask. Stir the mixture under a nitrogen or argon atmosphere until all solids are dissolved.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add N,N-Diisopropylethylamine (DIPEA, 2.6 mL, 15.0 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" step is critical for generating the active ester.[6]

  • Amine Addition: In a separate beaker, dissolve 4-aminophenol (600 mg, 5.5 mmol) in a minimal amount of DMF (~5 mL). Add this solution dropwise to the reaction flask at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% Ethyl Acetate in Hexane. Visualize spots using a UV lamp (254 nm). The reaction is complete when the limiting reagent (thiophene-2-carboxylic acid) is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by flash column chromatography on silica gel.

    • Eluent: A gradient of 20% to 50% Ethyl Acetate in Hexane.

    • Collect fractions containing the desired product (identified by TLC) and combine them.

    • Evaporate the solvent to yield this compound as a solid.

  • Characterization:

    • Determine the yield and melting point.

    • Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

    • Expected Molecular Formula: C₁₁H₉NO₂S.[7]

    • Expected Monoisotopic Mass: 219.0354 Da.[7]

prep 1. Reagent Preparation (Flask, Acid, HATU) dissolve 2. Dissolution (Add Anhydrous DMF) prep->dissolve activate 3. Activation at 0°C (Add DIPEA, Stir 20 min) dissolve->activate add_amine 4. Amine Addition (Add 4-Aminophenol solution) activate->add_amine react 5. Reaction (Warm to RT, Stir 2-4h) add_amine->react monitor 6. TLC Monitoring react->monitor workup 7. Aqueous Workup (Extraction & Washes) monitor->workup purify 8. Purification (Column Chromatography) workup->purify char 9. Characterization (NMR, MS, IR) purify->char

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Alternative Methods

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low YieldIncomplete reaction; Inefficient activation; Product loss during workup.Increase reaction time. Ensure reagents are anhydrous. Check the quality of the coupling reagent. Be careful during extractions.
Presence of Ester Side ProductO-acylation of the phenol occurred.Ensure the amine is added after the pre-activation step at 0°C. Lowering the reaction temperature may favor N-acylation.
Difficult PurificationByproducts from HATU/DIPEA are present.The prescribed aqueous workup is designed to remove most of these. Ensure all washes are performed thoroughly.
Starting Material UnchangedInactive coupling reagent; Insufficient base.Use a fresh bottle of HATU. Ensure DIPEA is not degraded and is used in sufficient excess (2.5-3.0 eq).

Alternative Coupling Reagents:

  • Carbodiimides (EDC/DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N,N′-Dicyclohexylcarbodiimide (DCC) can be used, often with an additive like 1-Hydroxybenzotriazole (HOBt).[5][8] The main drawback is the formation of urea byproducts, which can complicate purification, although silica-supported versions can mitigate this issue.[3]

  • Acyl Chloride Method: Thiophene-2-carboxylic acid can be converted to thiophene-2-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily form the amide with 4-aminophenol, typically in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[9] This method is robust but requires an extra synthetic step.

Conclusion

The HATU-mediated coupling of thiophene-2-carboxylic acid and 4-aminophenol is a highly effective and reliable method for synthesizing this compound. By leveraging a kinetically controlled reaction pathway, this protocol achieves excellent chemoselectivity for N-acylation, providing high yields of the desired product without requiring protection of the phenolic hydroxyl group. The detailed procedure and mechanistic insights provided herein are intended to equip researchers in drug discovery and organic synthesis with a robust tool for accessing this important chemical entity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications.
  • (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
  • (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
  • (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • (n.d.). SiliaBond for Amide Coupling Reagents. SiliCycle.
  • (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. PMC - NIH.
  • (n.d.). This compound (C11H9NO2S). PubChem.
  • (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed.
  • (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • (2024). HATU coupling - what's the best order?. Reddit.
  • (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy.

Sources

Application Note & Protocols: Profiling the Bioactivity of N-(4-hydroxyphenyl)thiophene-2-carboxamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: Rationale and Strategy

N-(4-hydroxyphenyl)thiophene-2-carboxamide belongs to the thiophene carboxamide class of heterocyclic compounds, a scaffold known for a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural combination of a thiophene ring, a carboxamide linker, and a hydroxyphenyl group suggests potential for hydrogen bonding and aromatic interactions, making it a promising candidate for interacting with biological targets like protein kinases or other enzymes.

This document provides a comprehensive guide for researchers to conduct an initial characterization of the biological activity of this compound. The proposed workflow is designed as a self-validating cascade, starting with broad assessments of cytotoxicity and cell viability, followed by more specific assays to elucidate the mechanism of action, such as apoptosis induction. This strategic approach ensures an efficient use of resources, allowing for early go/no-go decisions in the drug discovery pipeline.

The protocols herein are grounded in established, robust methodologies and include critical insights into experimental design, data interpretation, and quality control.

Experimental Workflow: A Tiered Approach

A logical progression of assays is crucial for building a clear picture of the compound's cellular effects. We recommend a tiered approach that moves from general cytotoxicity to specific mechanistic endpoints.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action A Compound Preparation (Solubilization & Dilution) B Cell Line Selection (e.g., MCF-7, A549, HCT116) A->B C Cytotoxicity/Viability Assay (MTT or CellTiter-Glo®) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If cytotoxic F Cell Cycle Analysis (Propidium Iodide Staining) D->F If cytostatic G Data Interpretation & Hypothesis Generation E->G F->G

Figure 1: Recommended workflow for characterizing this compound.

Core Protocols: Detailed Methodologies

General Cell Culture and Compound Preparation

Trustworthiness Principle: Consistent and sterile cell culture is the bedrock of reliable and reproducible data. All steps must be performed in a Class II biological safety cabinet.

  • Cell Line Maintenance: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in its recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

    • Expertise Insight: DMSO is a common solvent, but its concentration in the final culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) is mandatory in all experiments.

  • Serial Dilutions: Perform serial dilutions of the compound stock in complete culture medium to prepare working concentrations for the dose-response experiments.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentration series of the test compound. Remove the old medium and add 100 µL of fresh medium containing the desired final concentrations of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • Expertise Insight: The incubation time should be sufficient to observe an effect but generally should not exceed the doubling time of the cell line by a large margin.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50).

ParameterRecommended ValueRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in an exponential growth phase and not over-confluent at the end of the assay.
Compound Incubation Time 48-72 hoursAllows sufficient time for the compound to exert its cytotoxic or cytostatic effects.
Final DMSO Concentration < 0.5% (v/v)Minimizes solvent-induced toxicity, ensuring observed effects are due to the compound.
MTT Incubation Time 3-4 hoursOptimal time for formazan crystal formation without causing cellular stress.
Absorbance Wavelength 570 nmPeak absorbance wavelength for the solubilized formazan product.
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Workflow Diagram:

G A 1. Seed & Treat Cells (e.g., with IC50 concentration) B 2. Harvest Cells (Including supernatant for floaters) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Stain with Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate in the Dark (15 min, Room Temp) E->F G 7. Analyze by Flow Cytometry F->G

Figure 2: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or EDTA-based dissociation buffer instead of trypsin to minimize membrane damage. Combine with the supernatant (floating cells) and pellet by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol (e.g., 5 µL of each).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. Use appropriate compensation controls for FITC and PI.

Data Interpretation:

The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis/membrane damage).

An increase in the population of the lower-right and upper-right quadrants in compound-treated samples compared to the vehicle control indicates the induction of apoptosis.

Signaling Pathway Context: Potential Targets

While the exact mechanism is unknown, thiophene carboxamide derivatives have been reported to interact with various signaling pathways crucial for cell survival and proliferation. A plausible hypothesis is the modulation of kinase signaling pathways or the induction of cellular stress leading to apoptosis.

G cluster_pathway Hypothesized Cellular Impact compound N-(4-hydroxyphenyl) thiophene-2-carboxamide kinase Kinase Signaling? (e.g., EGFR, VEGFR) compound->kinase stress Cellular Stress? (e.g., ROS production) compound->stress prolif Inhibition of Proliferation kinase->prolif apoptosis Induction of Apoptosis (Caspase Activation) stress->apoptosis

Figure 3: Hypothesized mechanism of action for the test compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial cell-based characterization of this compound. By confirming cytotoxicity with an MTT assay and subsequently identifying apoptosis as a potential mechanism of cell death using Annexin V/PI staining, researchers can build a strong foundation for further investigation.

Subsequent steps could involve more specific mechanistic assays, such as:

  • Caspase-Glo® Assays: To confirm the activation of specific caspases (e.g., caspase-3/7) involved in the apoptotic cascade.

  • Western Blotting: To analyze the expression levels of key apoptotic proteins like Bcl-2, Bax, and cleaved PARP.

  • Target-Based Assays: If a specific kinase or enzyme is hypothesized as a target, in vitro activity assays should be performed.

By following this structured, evidence-based approach, research and drug development professionals can effectively and efficiently evaluate the therapeutic potential of novel chemical entities.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods, 1983. URL: [Link]

  • Title: A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Source: Journal of Immunological Methods, 1995. URL: [Link]

Application Notes and Protocols for High-Throughput Screening of N-(4-Hydroxyphenyl)thiophene-2-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the N-(4-hydroxyphenyl)thiophene-2-carboxamide Scaffold

The this compound scaffold represents a promising chemotype in modern drug discovery. This structure merges two key pharmacophores: the thiophene-2-carboxamide core and a phenolic moiety. Thiophene-based heterocycles are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] Specifically, thiophene carboxamide derivatives have been identified as potent inhibitors of crucial cellular targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Protein Tyrosine Phosphatase 1B (PTP1B), both implicated in cancer progression.[3][4]

The inclusion of the N-(4-hydroxyphenyl) group is of significant strategic importance. Phenolic compounds are well-known for their antioxidant properties and their ability to form key hydrogen bond interactions within enzyme active sites.[5][6] This dual-functionality suggests that libraries based on this scaffold could yield potent and selective modulators of various enzyme families, particularly kinases, phosphatases, and proteases, which are frequently targeted in oncology and immunology.

This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to explore the therapeutic potential of a custom-synthesized this compound library. We will detail the rationale behind assay selection, provide a step-by-step protocol for a representative biochemical screen, and outline a robust workflow for data analysis and hit validation.

Part 1: Library Design and Synthesis

A successful HTS campaign begins with a high-quality, structurally diverse compound library. For the this compound scaffold, diversity can be systematically introduced at multiple positions on the thiophene ring.

Rationale for Library Diversification

The primary goal is to explore the structure-activity relationship (SAR) around the core scaffold. By systematically modifying substituents on the thiophene ring, we can probe the steric and electronic requirements of the target's binding pocket. Key positions for diversification include R1, R2, and R3 on the thiophene ring.

Protocol: Parallel Synthesis of a Diversified Library

This protocol outlines a parallel synthesis approach suitable for generating a multi-hundred-member library in a 96-well plate format. The core reaction is an amide coupling between a diversified set of 5-substituted-thiophene-2-carboxylic acids and 4-aminophenol.

Materials:

  • A diverse set of 5-substituted-thiophene-2-carboxylic acids (e.g., with alkyl, aryl, halogen substituents)

  • 4-Aminophenol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

  • 96-well reaction blocks

Procedure:

  • Preparation of Carboxylic Acid Stock Solutions: Prepare 0.2 M stock solutions of each unique 5-substituted-thiophene-2-carboxylic acid in anhydrous DMF.

  • Dispensing Reagents:

    • To each well of a 96-well reaction block, add 200 µL of a 0.2 M solution of a unique 5-substituted-thiophene-2-carboxylic acid in DMF.

    • Add 200 µL of a 0.2 M solution of 4-aminophenol in anhydrous DCM.

    • Add 50 µL of a 1.0 M solution of DMAP in anhydrous DCM.

  • Initiating the Reaction:

    • Cool the reaction block to 0°C in an ice bath.

    • Add 250 µL of a 0.25 M solution of EDC in anhydrous DCM to each well.

    • Seal the reaction block and allow it to warm to room temperature. Stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of 1 M HCl to each well.

    • Extract the product by adding 500 µL of DCM to each well, mixing thoroughly, and then carefully removing the aqueous (top) layer. Repeat the extraction twice.

    • The organic layers can be purified using parallel flash chromatography.

  • Quality Control and Plating:

    • Confirm the identity and purity of a representative subset of compounds (e.g., 5-10%) via LC-MS and ¹H NMR. Purity should be >90% for HTS.[]

    • Prepare 10 mM stock solutions of each purified compound in 100% DMSO.

    • Use an automated liquid handler to transfer the compounds into 384-well HTS-ready plates at the desired screening concentration.

Part 2: High-Throughput Screening Campaign

Based on the known activities of related thiophene carboxamides, a kinase inhibition assay is a highly relevant choice for the primary screen.[3][8] This section details a protocol for a generic, fluorescence-based kinase assay, which is robust, sensitive, and amenable to automation.[9][10]

Assay Principle

The assay measures the activity of a target kinase by detecting the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation. A coupled-enzyme system is used where the ADP is converted into a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase.

Kinase Assay Principle cluster_0 Kinase Reaction cluster_1 Detection Reaction Kinase Kinase Phospho_Substrate_ADP Phospho-Substrate + ADP Kinase->Phospho_Substrate_ADP Catalysis Substrate_ATP Substrate + ATP Substrate_ATP->Kinase ADP ADP (from Kinase Reaction) CouplingEnzyme Coupling Enzyme System ADP->CouplingEnzyme Fluorescent_Signal Fluorescent Signal CouplingEnzyme->Fluorescent_Signal Inhibitor Library Compound (Inhibitor) Inhibitor->Kinase Inhibits

Caption: Workflow of a coupled-enzyme kinase assay for HTS.

Protocol: Primary HTS for Kinase Inhibitors

This protocol is optimized for a 384-well plate format.

Materials:

  • 384-well, low-volume, black assay plates

  • This compound library plate (10 mM in DMSO)

  • Target Kinase (e.g., VEGFR-2)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Automated liquid handling system and plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 25 nL of each library compound from the 10 mM DMSO stock plate to the corresponding wells of the assay plate. This results in a final screening concentration of 10 µM in a 25 µL assay volume.

  • Control Wells:

    • Negative Controls (0% inhibition): Add 25 nL of DMSO to 16 wells.

    • Positive Controls (100% inhibition): Add 25 nL of 1 mM Staurosporine in DMSO to 16 wells.

  • Enzyme/Substrate Addition: Add 12.5 µL of a 2x kinase/substrate solution (prepared in assay buffer) to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add 12.5 µL of a 2x ATP solution (prepared in assay buffer to achieve a final concentration at or near the Kₘ) to all wells to start the reaction.[11]

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Signal Detection: Add the ADP detection reagent according to the manufacturer's instructions (e.g., 25 µL of ADP-Glo™ Reagent).

  • Final Incubation: Incubate for 40 minutes at room temperature to allow the detection reaction to stabilize.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

Part 3: Data Analysis and Hit Validation

Rigorous data analysis and a multi-step validation cascade are crucial to eliminate false positives and prioritize genuine hits for further development.[12]

Primary Data Analysis and Quality Control

The first step is to assess the quality of the HTS data on a plate-by-plate basis using the Z'-factor statistic.[13] The Z'-factor evaluates the separation between the positive and negative controls, providing a measure of assay robustness.

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive controls.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative controls.

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent, robust assay
0 to 0.5Marginal, may require optimization
< 0Unacceptable assay quality

Plates with a Z'-factor below 0.5 should be flagged for review or re-screening.

Hit Identification

For each compound well, the percent inhibition is calculated relative to the on-plate controls:

Percent Inhibition (%) = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the sample population (or a fixed cutoff, e.g., >50% inhibition).[8]

Compound ID Plate ID Well Raw Signal % Inhibition Hit Status
Cmpd-001P001A0185,4328.5Non-Hit
Cmpd-002P001A0281,22112.9Non-Hit
..................
Cmpd-128 P001 H08 35,678 62.1 Primary Hit
..................
Cmpd-352 P003 C12 29,876 68.2 Primary Hit

Table assumes Mean_neg = 93,400 and Mean_pos = 10,200.

Hit Validation Cascade

Primary hits must undergo a rigorous validation process to confirm their activity and rule out artifacts.

Hit Validation Workflow Primary_Screen Primary HTS (~10,000 Compounds) Hit_Selection Hit Selection (% Inhibition > 50%) (~200 Hits) Primary_Screen->Hit_Selection Confirmation Hit Confirmation (Fresh Powder) Hit_Selection->Confirmation Dose_Response Dose-Response (IC50) (~150 Confirmed Hits) Confirmation->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., Binding Assay) Counter_Screen->Orthogonal_Assay SAR_Analysis SAR by Analogue (~20 Hit Series) Orthogonal_Assay->SAR_Analysis Cell_Based_Assay Cell-Based Assay (Target Engagement) SAR_Analysis->Cell_Based_Assay Validated_Lead Validated Lead Series Cell_Based_Assay->Validated_Lead

Caption: A typical workflow for validating hits from a primary HTS.

Protocol: Dose-Response and IC₅₀ Determination

  • Compound Preparation: For each confirmed hit, perform a serial dilution (e.g., 10-point, 3-fold dilution series) in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Run the same kinase assay as the primary screen, but with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[11]

Hit ID IC₅₀ (µM) Hill Slope Status
Cmpd-1282.51.10.99Potent Hit
Cmpd-352> 50--Deprioritize
Cmpd-4118.70.90.98Moderate Hit

Protocol: Counter-Screen for Assay Interference

To eliminate false positives caused by interference with the detection system, a counter-screen is essential.[12]

  • Assay Setup: Prepare two sets of plates.

    • Plate A (Standard Assay): Run the kinase assay as described previously with the hit compounds.

    • Plate B (Counter-Screen): Prepare wells containing assay buffer and a concentration of ADP that produces a signal equivalent to the uninhibited kinase reaction. Add the hit compounds to these wells, followed by the detection reagents.

  • Analysis: Compounds that show inhibition in Plate A but not in Plate B are genuine inhibitors of the kinase. Compounds that "inhibit" the signal in Plate B are interfering with the detection chemistry and are classified as false positives.

Conclusion

The this compound scaffold provides a rich foundation for the discovery of novel enzyme inhibitors. By combining strategic library synthesis with a robust, automated HTS campaign and a rigorous hit validation cascade, researchers can efficiently identify and advance promising lead compounds. The protocols and workflows detailed in this guide offer a field-proven template for unlocking the therapeutic potential of this valuable chemical class.

References

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. Available at: [Link]

  • Egan, J. M., et al. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery Today: Technologies. Available at: [Link]

  • Makarov, V., et al. (2019). Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'- bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents. Current Drug Discovery Technologies. Available at: [Link]

  • Madrid, P. B., et al. (2010). High-Throughput Screening of a Diversity Collection Using Biodefense Category A and B Priority Pathogens. In: Microbial Drug Resistance. Available at: [Link]

  • El-Gazzar, A. G., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLOS ONE. Available at: [Link]

  • Egan, C. B., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLOS ONE. Available at: [Link]

  • Bétry, C., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Copeland, R. A. (2016). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. In: Evaluation of Enzyme Inhibitors in Drug Discovery. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • K-I, K., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Coussens, N. P., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]

  • Bukhari, S. N. A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]

  • Jamil, S., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. Available at: [Link]

  • Li, H., et al. (2014). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link]

  • Bhakta, S., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics. Available at: [Link]

  • Hussain, Z., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available at: [Link]

  • Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Metwally, H. M. (2023). Versatile thiophene 2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2021). High-throughput screening (HTS) results from Life Chemicals library and hit validation. ResearchGate. Available at: [Link]

  • Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bukhari, S. N. A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. Available at: [Link]

  • Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Ministry of Health and Prevention, UAE. Available at: [Link]

Sources

Application Notes & Protocols: Investigating N-(4-hydroxyphenyl)thiophene-2-carboxamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiophene Carboxamides in Oncology

The thiophene ring is a five-membered, sulfur-containing heterocycle that has been identified as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural versatility of the thiophene core allows for extensive functionalization, enabling the fine-tuning of its biological activity.[3] Within this class, thiophene carboxamides have emerged as a particularly promising group of anticancer agents, demonstrating potent cytotoxicity against a wide array of cancer cell lines through diverse mechanisms of action.[3][4][5] These mechanisms often involve the disruption of fundamental cellular processes required for tumor growth, such as cell division and signal transduction.[1][6]

This document provides a comprehensive guide for researchers investigating the anticancer potential of a specific derivative, N-(4-hydroxyphenyl)thiophene-2-carboxamide (PubChem CID: 3506103).[7] We will explore its postulated mechanisms of action based on related structures, provide detailed, validated protocols for its application in cell-based assays, and offer guidance on data interpretation and presentation.

Compound Profile: this compound

PropertyDataSource
Chemical Name This compound[8]
Synonyms N-(4-hydroxyphenyl)-2-thiophenecarboxamide[8]
CAS Number 98902-53-5[8]
Molecular Formula C₁₁H₉NO₂S[7]
Molecular Weight 219.26 g/mol [9]
Solubility Soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water.Inferred
Storage Store as a solid at -20°C, protected from light. Store DMSO stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Standard Practice

Postulated Mechanisms of Action

While direct studies on this compound are emerging, extensive research on related thiophene carboxamides and the structurally analogous N-(4-hydroxyphenyl)retinamide (4-HPR/Fenretinide) provides a strong basis for its potential mechanisms. The anticancer activity is likely multifactorial, targeting several key cancer-related pathways.

Induction of Apoptosis via Oxidative Stress

A primary mechanism shared by many phenolic compounds, including 4-HPR, is the induction of apoptosis through the generation of reactive oxygen species (ROS).[10][11] This oxidative stress can trigger downstream signaling cascades. It is postulated that this compound may initiate apoptosis through a similar ROS-dependent pathway, leading to mitochondrial dysfunction, activation of the JNK and p38 MAPK pathways, and ultimately, the cleavage of caspases and PARP.[11] In some breast cancer models, the pro-apoptotic effects of 4-HPR have also been linked to the production of nitric oxide (NO) via increased expression of nitric oxide synthase (NOS).[12]

Disruption of Microtubule Dynamics and Cell Cycle Arrest

Many thiophene-based anticancer agents function as antimitotic drugs by targeting microtubules.[6] They can inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[6] A metabolite of 4-HPR, 4-oxo-4-HPR, has been shown to kill cancer cells by inhibiting tubulin polymerization independently of its ROS-generating activity.[13][14] Given the structural similarities, this compound may also possess antimitotic properties. This can be investigated by analyzing the cell cycle distribution of treated cells. Studies on 4-HPR have shown it can induce a G0/G1 phase block associated with the suppression of c-myc gene expression.[15]

Modulation of Key Signaling Pathways

Thiophene derivatives are known to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[6] Furthermore, 4-HPR has been shown to activate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in its apoptotic effects in breast cancer cells.[16] The combination of a thiophene core with a hydroxyphenylamide moiety suggests that this compound could modulate multiple signaling pathways critical for cancer cell survival.

G Compound N-(4-hydroxyphenyl) thiophene-2-carboxamide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Tubulin Tubulin Polymerization Compound->Tubulin Inhibits (?) Mito Mitochondrial Stress ROS->Mito JNK_p38 JNK / p38 MAPK Activation Mito->JNK_p38 Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis JNK_p38->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis G2M G2/M Arrest Tubulin->G2M G2M->Apoptosis

Figure 1: Postulated signaling pathways for this compound.

Experimental Protocols

The following protocols provide a framework for the initial investigation of this compound. It is imperative to include appropriate controls in every experiment , including a vehicle control (e.g., DMSO-treated cells) and a positive control (a known cytotoxic agent).

Protocol 1: Preparation of Stock and Working Solutions

Rationale: this compound is hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution, which can then be diluted in culture medium for experiments.

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of the compound needed for your desired volume (e.g., for 1 mL of a 10 mM stock, use 2.193 mg, as MW = 219.26 g/mol ).

    • Aseptically add the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the compound directly in complete cell culture medium. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Crucial: Ensure the final concentration of DMSO in the culture medium applied to cells does not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines. The vehicle control wells must contain the same final concentration of DMSO as the highest concentration of the compound tested.[4]

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] It is a robust and widely used method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Materials:

  • Cancer cell line of interest

  • 96-well flat-bottom cell culture plates

  • Complete culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., serial dilutions from 0.1 µM to 100 µM).[17] Include vehicle control wells (medium + DMSO) and blank wells (medium only).[4]

  • Incubation: Incubate the plate for the desired treatment duration (typically 24, 48, or 72 hours).[18]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium from all wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Apoptosis Detection (Caspase-3/7 Activity Assay)

Rationale: A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[19] Commercially available luminescent or fluorescent assays provide a sensitive method to quantify this activity.

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates (for luminescence)

  • Cells and compound treatment as described in Protocol 2

  • Luminometer

Procedure:

  • Seed and Treat Cells: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) for each treatment condition. An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.

Example Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ values for this compound across various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC₅₀ (µM) [Hypothetical]
MCF-7 Breast Adenocarcinoma8.5
HT-29 Colorectal Adenocarcinoma12.2
HepG2 Hepatocellular Carcinoma15.8
A549 Non-Small Cell Lung Cancer9.7
HeLa Cervical Adenocarcinoma21.4

Interpretation: Lower IC₅₀ values indicate higher potency. In this example, the compound is most potent against the MCF-7 breast cancer cell line. Such data helps in selecting sensitive cell lines for further mechanistic studies. The IC₅₀ values for various thiophene derivatives can range from nanomolar to high micromolar, depending on their structure and the cell line tested.[6][17][20]

Overall Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound in vitro.

G start Compound Prep (Stock Solution) culture Cell Culture (Seeding) start->culture treat Compound Treatment (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability ic50 IC50 Determination viability->ic50 mechanistic Mechanistic Assays (at IC50 concentrations) ic50->mechanistic apoptosis Apoptosis Assay (Caspase 3/7) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle western Western Blot (Protein Expression) mechanistic->western analysis Data Analysis & Interpretation apoptosis->analysis cell_cycle->analysis western->analysis end Conclusion & Further Studies analysis->end

Figure 2: Recommended workflow for in vitro evaluation of the compound.

References

  • BenchChem. (2025).
  • ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals.
  • MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
  • Sun, S. Y., Yue, P., et al. (1999). Induction of apoptosis by N-(4-hydroxyphenyl)retinamide and its association with reactive oxygen species, nuclear retinoic acid receptors, and apoptosis-related genes in human prostate carcinoma cells. Molecular Pharmacology, 55(3), 403-10. [Link]

  • MDPI. (2022).
  • National Institutes of Health (NIH). (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
  • Sun, S. Y., Li, W., et al. (2005). N-(4-hydroxyphenyl)retinamide-induced apoptosis triggered by reactive oxygen species is mediated by activation of MAPKs in head and neck squamous carcinoma cells. Oncogene, 24(1), 123-34. [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • ResearchGate. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. [Link]

  • Hsieh, T. C., & Wu, J. M. (1994). N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells. Prostate, 24(6), 299-305. [Link]

  • Shao, Z. M., Dawson, M. I., et al. (1999). N-(4-hydroxyphenyl)retinamide activation of transforming growth factor-beta and induction of apoptosis in human breast cancer cells. Nutrition and Cancer, 34(2), 121-32. [Link]

  • National Institutes of Health (NIH). (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • PLOS. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • PLOS. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Institutes of Health (NIH). (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. [Link]

  • National Institutes of Health (NIH). (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Baek, J. H., Lee, Y. S., et al. (2002). A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide. International Journal of Cancer, 102(5), 441-7. [Link]

  • Mehta, R. G., & Moon, R. C. (1986). Biotransformation and protein binding of N-(4-hydroxyphenyl)retinamide in murine mammary epithelial cells. Biochemical and Biophysical Research Communications, 135(2), 486-92. [Link]

  • ResearchGate. (n.d.). N-(4-hydroxyphenyl)retinamide induces growth arrest and apoptosis in HTLV-I-transformed cells. [Link]

  • National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

Application Notes and Protocols for N-(4-hydroxyphenyl)thiophene-2-carboxamide: A Potent Inhibitor of Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytoskeleton in Drug Discovery

The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell biology, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] This dynamism, characterized by the balanced polymerization and depolymerization of α- and β-tubulin heterodimers, is a highly regulated process. Consequently, the disruption of microtubule dynamics has emerged as a powerful strategy in cancer chemotherapy.[1][2] Small molecules that interfere with tubulin polymerization, broadly classified as microtubule-stabilizing or -destabilizing agents, are integral to modern oncology.[3]

N-(4-hydroxyphenyl)thiophene-2-carboxamide belongs to a promising class of thiophene-based compounds that have demonstrated significant potential as tubulin polymerization inhibitors.[4] Thiophene and its derivatives are recognized for their diverse pharmacological activities, including anticancer properties, often mediated through interaction with tubulin.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the characterization of this compound as a microtubule-destabilizing agent.

Mechanism of Action: Disrupting Microtubule Dynamics

This compound and related thiophene-based inhibitors typically exert their effects by binding to the colchicine-binding site on β-tubulin.[5][6] This binding event prevents the incorporation of tubulin dimers into growing microtubules, thereby shifting the equilibrium towards depolymerization.[2][7] The net result is a dose-dependent decrease in the cellular microtubule polymer mass, leading to a cascade of downstream cellular consequences.

The primary consequence of microtubule destabilization is the disruption of the mitotic spindle, a microtubule-based apparatus essential for chromosome segregation during cell division.[8] This interference triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[8][9] Unable to resolve this mitotic block, cancer cells often undergo programmed cell death, or apoptosis.[7][9]

Mechanism_of_Action Mechanism of this compound Action Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Polymerization->Microtubules Disrupts MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related thiophene carboxamide derivatives, providing a comparative overview of their biological activity.

CompoundCell LineAssayIC50 (µM)Reference
Thiophene Carboxamide Derivative 2bHep3BMTS Assay5.46[10]
Thiophene Carboxamide Derivative 2dHep3BMTS Assay8.85[10]
Thiophene Carboxamide Derivative 2eHep3BMTS Assay12.58[10]
N-(4-hydroxyphenyl)retinamide (4-HPR)MIA PaCa-2, PANC-1Viability Assay10[11]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol details a robust and sensitive method to quantify the effect of this compound on the polymerization of purified tubulin in vitro.[1] The assay monitors the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[1]

A. Materials and Reagents:

  • Purified Bovine Tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI)

  • This compound (test compound)

  • Nocodazole (positive control, inhibitor)

  • Paclitaxel (positive control, enhancer)

  • DMSO (vehicle control)

  • Pre-warmed 96-well black plates

B. Experimental Workflow:

Caption: In Vitro Tubulin Polymerization Assay Workflow.

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare 10x stock solutions of this compound, nocodazole, and paclitaxel in General Tubulin Buffer. The final concentration of DMSO should be kept constant across all wells.

  • Tubulin Reaction Mix Preparation: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter according to the manufacturer's instructions. Keep the mix on ice.[1]

  • Assay Setup: Pre-warm a 96-well black plate to 37°C. Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[1]

  • Initiation of Polymerization: To start the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding the introduction of air bubbles. The final volume in each well will be 50 µL.[1]

  • Data Acquisition: Immediately place the plate in a pre-warmed microplate reader set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of tubulin polymerization.

Protocol 2: Cell-Based Assay for Microtubule Network Disruption (Immunofluorescence)

This protocol allows for the direct visualization of the effects of this compound on the microtubule network in cultured cells.[3][12]

A. Materials and Reagents:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • Glass coverslips

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

  • Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

B. Experimental Workflow:

Caption: Immunofluorescence Staining Workflow.

C. Step-by-Step Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., nocodazole), and a vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).

  • Fixation: For optimal microtubule staining, fix the cells with ice-cold methanol for 10 minutes at -20°C.[13] Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto glass slides using an antifade mounting medium. Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network will be evident as a diffuse cytoplasmic staining pattern in treated cells compared to the well-defined filamentous network in control cells.[14]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the cell cycle distribution of a cell population following treatment with this compound to determine if it induces G2/M arrest.

A. Materials and Reagents:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

B. Step-by-Step Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with the desired concentrations of this compound, positive control, and vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase will be indicative of the compound's anti-mitotic activity.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the consistent use of appropriate controls.

  • Positive Controls: The inclusion of known microtubule inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) in the in vitro tubulin polymerization assay provides a benchmark for evaluating the activity of this compound.[1] In cell-based assays, these controls confirm that the experimental system is responsive to microtubule-targeting agents.

  • Vehicle Control: A DMSO control is crucial in all assays to account for any effects of the solvent on tubulin polymerization or cell health.

  • Dose-Response Analysis: Evaluating the compound over a range of concentrations allows for the determination of its potency (e.g., IC50) and helps to distinguish specific effects from general toxicity.

  • Corroborative Assays: The combination of a biochemical assay (tubulin polymerization) with cell-based assays (immunofluorescence and cell cycle analysis) provides a multi-faceted approach to characterizing the compound's mechanism of action. A compound that inhibits tubulin polymerization in vitro should also disrupt the microtubule network and cause G2/M arrest in cells.

By adhering to these principles, researchers can generate reliable and reproducible data, ensuring the trustworthiness of their findings.

References

  • ResearchGate. (n.d.). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag–Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. Retrieved from [Link]

  • PubMed. (2017). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. Retrieved from [Link]

  • National Institutes of Health. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Retrieved from [Link]

  • JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. (A).... Retrieved from [Link]

  • Frontiers. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Retrieved from [Link]

  • National Institutes of Health. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Retrieved from [Link]

  • Bio-protocol. (n.d.). Immunofluorescence staining of microtubules. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. Retrieved from [Link]

  • OUCI. (2024). Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. Retrieved from [Link]

  • PubMed. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Retrieved from [Link]

  • PubMed. (2024). Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. Retrieved from [Link]

  • Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • PubMed. (n.d.). The synthesis and tubulin binding activity of thiophene-based analogues of combretastatin A-4. Retrieved from [Link]

  • Springer. (n.d.). Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2002). N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Retrieved from [Link]

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Sources

Application Note & In Vivo Protocol: Preclinical Evaluation of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Investigation

N-(4-hydroxyphenyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene carboxamide class of molecules. Thiophene derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The inclusion of a 4-hydroxyphenyl group, a phenolic moiety, suggests potential for antioxidant activity and interactions with targets involved in inflammatory and proliferative signaling pathways. Given the established biological potential of related structures, a systematic in vivo evaluation of this compound is warranted to elucidate its therapeutic potential, pharmacokinetic profile, and safety.

This document provides a comprehensive guide for researchers to conduct initial in vivo studies on this compound, focusing on its potential anti-inflammatory and analgesic effects. The proposed protocols are designed to be robust and adaptable, providing a solid foundation for further drug development.

Preclinical In Vivo Strategy: A Phased Approach

A tiered approach to the in vivo evaluation of this compound is recommended to systematically assess its therapeutic potential. This strategy begins with fundamental pharmacokinetic and safety assessments, followed by efficacy studies in relevant disease models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action Pharmacokinetics (PK) Pharmacokinetics (PK) Acute Toxicity Acute Toxicity Pharmacokinetics (PK)->Acute Toxicity Determine MTD Inflammatory Models Inflammatory Models Acute Toxicity->Inflammatory Models Neuropathic Pain Models Neuropathic Pain Models Biomarker Analysis Biomarker Analysis Inflammatory Models->Biomarker Analysis Histopathology Histopathology Neuropathic Pain Models->Histopathology

Caption: Phased approach for in vivo evaluation.

Phase 1: Foundational In Vivo Studies

Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.[4] A comprehensive PK study is crucial for designing effective dosing regimens in subsequent efficacy and toxicology studies.[4]

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral (PO) and intravenous (IV) administration.

  • Dosing:

    • IV administration: 1-2 mg/kg.

    • PO administration: 10-20 mg/kg.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters are calculated using appropriate software (e.g., Phoenix WinNonlin).

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral dosing)
Acute Toxicity Assessment

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[5]

Experimental Protocol:

  • Animal Model: Male and female Swiss Webster mice (6-8 weeks old).

  • Dosing: A dose-escalation study is performed with single intraperitoneal (IP) or oral (PO) administrations of this compound. Dose ranges should be informed by any available in vitro cytotoxicity data.

  • Observation: Animals are observed for 14 days for clinical signs of toxicity, including changes in behavior, weight loss, and mortality.[5]

  • Endpoint Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Key organs (liver, kidney, spleen, heart, lungs) are harvested for histopathological examination.

Phase 2: Efficacy Evaluation in Disease Models

Based on the known activities of thiophene carboxamides, initial efficacy studies in models of inflammation and neuropathic pain are proposed.

Carrageenan-Induced Paw Edema (Acute Inflammation)

Objective: To evaluate the acute anti-inflammatory activity of the compound. This is a widely used and well-characterized model of acute inflammation.[6][7]

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Treatment: this compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. A positive control (e.g., indomethacin) and a vehicle control group should be included.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the analgesic potential of the compound in a model of chronic nerve-related pain.[8][9] Neuropathic pain is a significant clinical challenge with a need for novel therapeutics.[10]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: The sciatic nerve is loosely ligated to induce a chronic constriction injury, a common method for modeling neuropathic pain.[9][11]

  • Treatment: After a 7-10 day post-surgery period for the development of neuropathic pain, the compound is administered daily for a specified period (e.g., 7-14 days).

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus.

  • Data Analysis: Paw withdrawal thresholds (mechanical) and latencies (thermal) are compared between treatment and control groups.

G cluster_0 Neuropathic Pain Model Workflow CCI Surgery CCI Surgery Baseline Behavioral Testing Baseline Behavioral Testing CCI Surgery->Baseline Behavioral Testing Compound Administration Compound Administration Baseline Behavioral Testing->Compound Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Compound Administration->Post-treatment Behavioral Testing Tissue Collection Tissue Collection Post-treatment Behavioral Testing->Tissue Collection

Caption: Workflow for the CCI model of neuropathic pain.

Phase 3: Exploratory Mechanism of Action Studies

Following the demonstration of efficacy, initial studies to explore the mechanism of action can be undertaken using tissues collected from the in vivo experiments.

Biomarker Analysis

Objective: To measure the levels of key inflammatory mediators in plasma or tissue homogenates.

Methodology:

  • ELISA: Quantification of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Myeloperoxidase (MPO) Assay: To assess neutrophil infiltration in inflamed tissues.

Histopathology

Objective: To examine tissue morphology and cellular infiltration in target organs.

Methodology:

  • H&E Staining: To visualize tissue structure and identify cellular infiltrates in the paw tissue from the carrageenan model or the dorsal root ganglia and spinal cord from the CCI model.

  • Immunohistochemistry (IHC): To detect the expression of specific markers of inflammation (e.g., COX-2) or neuronal activation (e.g., c-Fos).

Data Interpretation and Future Directions

The collective data from these phased studies will provide a comprehensive initial profile of this compound's in vivo properties. Positive results in the efficacy models, coupled with a favorable pharmacokinetic and safety profile, would strongly support further preclinical development. This could include studies in additional chronic inflammation models (e.g., collagen-induced arthritis)[12], investigation of different pain modalities[8], and more in-depth mechanistic studies to identify the specific molecular targets of the compound.

References

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. [Link]

  • SciELO. (2012). Experimental models for the study of neuropathic pain. [Link]

  • Springer Nature Experiments. Animal Models of Neuropathic Pain Due to Nerve Injury. [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Semantic Scholar. (2019). [PDF] Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • ScienceDirect. (2020). An overview of animal models for neuropathic pain. [Link]

  • NEUROFIT. In vivo model of Neuropathic pain - Acute pain. [Link]

  • ACS Publications. (2022). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. [Link]

  • Oxford Academic. (2023). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. [Link]

  • PubMed. (2023). Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • National Institutes of Health (NIH). (2010). In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization. [Link]

  • National Institutes of Health (NIH). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. [Link]

  • ResearchGate. (2025). New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties | Request PDF. [Link]

  • ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • National Institutes of Health (NIH). (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • National Institutes of Health (NIH). (2021). Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer. [Link]

  • PubMed. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • National Institutes of Health (NIH). (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • ResearchGate. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. [Link]

  • MDPI. (2024). Biological Activities of Thiophenes. [Link]

  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

  • ResearchGate. (2025). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF. [Link]

  • MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • RSC Publishing. (2025). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. [Link]

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Topic: Analytical Methods for N-(4-hydroxyphenyl)thiophene-2-carboxamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of N-(4-hydroxyphenyl)thiophene-2-carboxamide, a heterocyclic compound with significant interest in pharmaceutical research due to the pharmacological properties of thiophene carboxamide scaffolds.[1][2] We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine quantification in bulk drug substance and simple formulations, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as plasma. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into methodological choices, sample preparation, and method validation in accordance with international guidelines.

Introduction and Scientific Rationale

This compound belongs to the thiophene carboxamide class of compounds, which are being explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The accurate quantification of this molecule is paramount throughout the drug development lifecycle, from early discovery pharmacokinetic (PK) studies to final product quality control.

The molecule's structure, featuring a thiophene ring, an amide linkage, and a hydroxyphenyl group, provides distinct physicochemical properties that inform the selection of analytical methodologies.[4] The presence of multiple chromophores makes it an excellent candidate for UV-based detection, while its functional groups allow for efficient ionization, enabling sensitive mass spectrometric analysis. This guide explains the causality behind the chosen methods, ensuring that the protocols are not just a series of steps, but a validated, trustworthy system for generating reliable data.

Foundational Principles of Selected Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. For this compound, a Reverse-Phase HPLC (RP-HPLC) approach is optimal.

  • Causality of Choice: The molecule is moderately polar. An RP-HPLC system, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent separation based on the compound's hydrophobicity. Components of a mixture are separated as they partition differently between the mobile and stationary phases.[5][6]

  • Detection Principle: The aromatic rings (thiophene and phenyl) in the molecule absorb ultraviolet (UV) light.[6][7] A UV-Vis detector placed after the column measures this absorbance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for precise quantification. A common wavelength for such aromatic structures is 254 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalysis, where analyte concentrations are often very low and the sample matrix (e.g., plasma, tissue) is complex, LC-MS/MS offers unparalleled sensitivity and selectivity.[8][9]

  • Causality of Choice: The primary challenge in biological samples is the "matrix effect," where endogenous components can interfere with the analyte signal.[10][11] LC-MS/MS mitigates this through its two stages of mass filtering.

  • Detection Principle:

    • Ionization: After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The hydroxyl and amide groups on this compound can readily accept or lose a proton, making ESI effective.

    • Mass Filtering (MS1): The first quadrupole (Q1) isolates the ionized molecule of interest (the "precursor ion") based on its mass-to-charge ratio (m/z).

    • Fragmentation (Q2): The precursor ion is fragmented into smaller, characteristic "product ions" in the collision cell.

    • Mass Filtering (MS2): The second quadrupole (Q3) isolates a specific product ion. This highly specific precursor-to-product ion transition is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.[9]

Sample Preparation: The Critical First Step

Competent sample preparation is crucial for removing interferences and concentrating the analyte.[10][12][13] The choice of technique depends on the sample matrix and the required level of cleanliness.

  • For HPLC-UV (Simple Matrices): A simple "dilute-and-shoot" approach is often sufficient. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and diluted with the mobile phase to a concentration within the linear range of the method.[5]

  • For LC-MS/MS (Biological Matrices): More rigorous cleanup is required.

    • Protein Precipitation (PPT): A fast and simple method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. While effective, it may not remove all interferences.[8][12]

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent based on its solubility. It provides a cleaner extract than PPT.[14]

    • Solid-Phase Extraction (SPE): The most thorough cleanup method. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent.[8][14]

Experimental Workflow and Protocols

The overall analytical workflow is a systematic process designed to ensure data integrity and reproducibility.

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Sample (Bulk Drug / Plasma) Prep Sample Preparation (Dilution / Extraction) Sample->Prep Filter Filtration (0.22 µm Syringe Filter) Prep->Filter HPLC Chromatographic Separation (HPLC / UHPLC) Filter->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Regression Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: General analytical workflow from sample receipt to final report.

Protocol 1: Quantification by RP-HPLC-UV

This protocol is designed for the analysis of this compound in bulk powder or simple pharmaceutical formulations.

G A 1. Prepare Mobile Phase (Acetonitrile:Water:Formic Acid) D 4. Equilibrate HPLC System A->D B 2. Prepare Standards & Samples (Dissolve & Dilute in Mobile Phase) C 3. Filter Samples (0.22 µm PTFE Filter) B->C E 5. Inject Standards to Create Calibration Curve C->E F 6. Inject Samples C->F D->E E->F G 7. Process Data (Integrate Peaks & Quantify) F->G

Caption: Step-by-step workflow for the HPLC-UV protocol.

A. Instrumentation and Conditions

Parameter Recommended Setting Rationale
HPLC System Standard system with pump, autosampler, column oven, and UV/PDA detector Widely available and suitable for this application.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[15][16] Industry-standard for separation of moderately polar compounds.
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid Provides good separation and peak shape. Formic acid ensures consistent protonation of the analyte.[15]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °C Maintains stable retention times and improves peak symmetry.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.
Detection UV at 254 nm Aromatic nature of the compound ensures strong absorbance at this wavelength.

| Run Time | ~10 minutes | Sufficient for elution and column re-equilibration. |

B. Step-by-Step Methodology

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. From this stock, perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample (bulk powder or formulation) and dissolve it in acetonitrile. Dilute with the mobile phase to an expected concentration within the calibration range.

  • Filtration: Filter all standards and samples through a 0.22 µm syringe filter before injection to protect the HPLC column.[5]

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the calibration standards, followed by the samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas against this curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is optimized for high-sensitivity analysis in a complex biological matrix like human or mouse plasma.

G A 1. Spike Plasma (Standards, QCs, IS) B 2. Protein Precipitation (Add cold Acetonitrile) A->B C 3. Vortex & Centrifuge B->C D 4. Collect Supernatant C->D E 5. Evaporate & Reconstitute in Mobile Phase D->E F 6. Inject into LC-MS/MS E->F G 7. Process Data (MRM) & Quantify F->G

Caption: Workflow for LC-MS/MS analysis in plasma, including sample preparation.

A. Instrumentation and Conditions

Parameter Recommended Setting Rationale
LC System UHPLC system for fast gradients and low dispersion UHPLC improves resolution and reduces run times.
MS System Triple Quadrupole Mass Spectrometer Required for highly selective MRM-based quantification.[9]
Column C18 UHPLC Column (e.g., 100 mm x 2.1 mm, 1.7 µm) Smaller particle size provides higher efficiency, suitable for complex samples.[11]
Mobile Phase A Water with 0.1% Formic Acid Volatile modifier essential for efficient ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Standard organic solvent for reverse-phase LC-MS.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate Gradient elution is necessary to separate the analyte from matrix components.
Ion Source Electrospray Ionization (ESI), Positive Mode The amide and phenol groups are expected to ionize well in positive mode.

| MRM Transition | Precursor > Product (e.g., 220.0 > 121.0 m/z) | Note: These values are hypothetical and must be optimized experimentally by infusing a pure standard. |

B. Step-by-Step Methodology

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (standard, quality control, or unknown), add 150 µL of cold acetonitrile containing an appropriate internal standard (IS). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >10,000 x g for 10 minutes at 4 °C.[17] d. Carefully transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Analysis: Equilibrate the LC-MS/MS system. Inject the prepared samples.

  • Quantification: Create a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration. Calculate the concentration of unknown samples using the weighted (1/x²) linear regression of the curve.

Method Validation: Ensuring Trustworthiness

Every protocol must be a self-validating system. Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[18] The validation should be performed according to established guidelines, such as ICH Q2(R1).[19][20][21]

Table of Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradation products. Peak purity analysis (for HPLC-UV); No interfering peaks at the retention time of the analyte in blank matrix (for LC-MS/MS).
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficient (R²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. Defined by the linear range.
Accuracy The closeness of test results to the true value. Assessed by analyzing spiked samples at known concentrations. Recovery of 80-120% (85-115% for non-biological samples).[22]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. S/N ≥ 10; Precision (RSD) ≤ 20%; Accuracy within 80-120%.[15]

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | RSD of results should remain within acceptable limits. |

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine analysis and quality control of bulk materials, while the LC-MS/MS method delivers the high sensitivity and selectivity required for complex bioanalytical studies. Adherence to the outlined protocols and validation principles will ensure the generation of high-quality, reproducible, and defensible data critical for advancing pharmaceutical research and development.

References

  • Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 157, 116766. [Link]

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Application Notes and Protocols for N-(4-hydroxyphenyl)thiophene-2-carboxamide in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiophene-2-Carboxamides in Antibacterial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Among the promising candidates, thiophene-2-carboxamide derivatives have garnered significant attention due to their diverse pharmacological activities, including potent antibacterial effects against a range of pathogens.[1][2][3] These compounds, characterized by a central thiophene ring linked to a carboxamide group, offer a versatile platform for structural modifications to enhance their efficacy and spectrum of activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a representative member of this class, N-(4-hydroxyphenyl)thiophene-2-carboxamide, in antibacterial susceptibility testing. While specific data for this particular analogue is emerging, the protocols and principles outlined herein are grounded in established methodologies for evaluating novel antimicrobial agents and are informed by the known activities of closely related thiophene-2-carboxamide derivatives.

Scientific Foundation: Unraveling the Mechanism of Action

A growing body of evidence suggests that the primary antibacterial target of many thiophene-2-carboxamide derivatives is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[4] This enzyme introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding.

Unlike fluoroquinolones, which also target DNA gyrase, some thiophene-based inhibitors have been shown to act via an allosteric mechanism. They bind to a pocket on the enzyme distinct from the active site, stabilizing the DNA-gyrase cleavage complex. This leads to the accumulation of single or double-stranded DNA breaks, ultimately triggering cell death. This distinct mechanism of action is particularly promising as it may circumvent existing resistance mechanisms to fluoroquinolones.

Other potential, though less universally established, mechanisms for thiophene derivatives include the inhibition of other essential cellular processes, such as cell division through the targeting of FtsZ, or the disruption of bacterial membrane integrity.[5] The precise mechanism of this compound is a key area for ongoing investigation.

Proposed Mechanism of Action: DNA Gyrase Inhibition

G cluster_compound This compound cluster_bacterium Bacterial Cell Compound Thiophene-2-carboxamide Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Compound->DNA_Gyrase Binds to allosteric site DNA Supercoiled DNA DNA_Gyrase->DNA Introduces negative supercoils (relaxes DNA) Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables processivity Cell_Death Cell Death DNA_Gyrase->Cell_Death Stabilization of cleavage complex leads to DNA breaks DNA->Replication Template for replication and transcription

Caption: Allosteric inhibition of DNA gyrase by a thiophene-2-carboxamide derivative.

Protocols for Antibacterial Susceptibility Testing

The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is imperative to adhere strictly to these standardized methods to ensure the reproducibility and comparability of results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized bacterial inoculum is challenged with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined following incubation by observing the lowest concentration that prevents visible turbidity.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in CAMHB to create working solutions at concentrations suitable for the final assay plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation:

    • Add 50 µL of the appropriate working solution of this compound to the wells of the 96-well plate, creating a two-fold serial dilution across the plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (inoculum in CAMHB without the compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Workflow for Broth Microdilution

G start Start prep_stock Prepare Stock Solution of Compound in DMSO start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_working Create Serial Dilutions in CAMHB prep_stock->prep_working plate_setup Dispense Compound Dilutions into 96-well Plate prep_working->plate_setup dilute_inoculum Dilute Suspension to Final Inoculum Density prep_inoculum->dilute_inoculum inoculate Add Bacterial Inoculum to Wells dilute_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Method for Susceptibility Screening

The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterium to an antimicrobial agent.

Principle: A paper disk impregnated with a known concentration of this compound is placed on an agar plate inoculated with a standardized bacterial lawn. During incubation, the compound diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is proportional to the susceptibility of the bacterium.

Materials:

  • This compound

  • Sterile blank paper disks (6 mm diameter)

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile saline and swabs

  • Incubator (35 ± 2 °C)

  • Calipers or a ruler for measuring zone diameters

Protocol:

  • Disk Preparation:

    • Prepare a solution of this compound in a suitable solvent at a concentration that allows for a specific amount of the compound to be impregnated onto each disk (e.g., 30 µ g/disk ).

    • Apply a precise volume of the solution to each blank disk and allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions to ensure confluent growth.

  • Disk Application:

    • Within 15 minutes of inoculation, aseptically apply the prepared disks onto the agar surface, pressing gently to ensure complete contact.

    • Space the disks sufficiently to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

    • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data, which is beyond the scope of this initial screening protocol.

Data Presentation and Interpretation

The results of antibacterial susceptibility testing for this compound should be systematically recorded and interpreted.

Bacterial Strain Method Endpoint Result (Example) Interpretation
Staphylococcus aureus ATCC 29213Broth MicrodilutionMIC8 µg/mLModerate Activity
Escherichia coli ATCC 25922Broth MicrodilutionMIC32 µg/mLLow Activity
Staphylococcus aureus ATCC 29213Disk DiffusionZone Diameter (30 µg disk)18 mmSusceptible (Hypothetical)
Escherichia coli ATCC 25922Disk DiffusionZone Diameter (30 µg disk)10 mmResistant (Hypothetical)

Note: The interpretation of susceptibility (Susceptible, Intermediate, Resistant) is based on clinical breakpoints established for approved antibiotics. For novel compounds like this compound, initial data provides a basis for comparison with existing drugs and guides further development. A lower MIC value or a larger zone of inhibition indicates greater antibacterial activity.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the generated data, the following quality control measures are essential:

  • Concurrent Testing of Reference Strains: Always include well-characterized reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) with known susceptibility profiles for quality control.

  • Adherence to Standardized Protocols: Any deviation from the CLSI or EUCAST guidelines must be documented and justified.

  • Purity of the Test Compound: The purity of this compound should be confirmed by analytical methods such as NMR and mass spectrometry.

  • Control of Experimental Variables: Factors such as inoculum density, incubation conditions, and media composition must be strictly controlled.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds in the search for new antibacterial agents. The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of their antibacterial activity. Further studies should focus on elucidating the precise mechanism of action, expanding the spectrum of activity testing to include clinically relevant and resistant strains, and assessing the potential for in vivo efficacy and toxicity. The systematic application of these standardized methods will be crucial in advancing our understanding of this important chemical class and its potential contribution to combating antimicrobial resistance.

References

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

  • Ahmad, G., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. [Link]

  • García-García, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1373589. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th Edition. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Disk Diffusion and Quality Control, Version 16.0. EUCAST. [Link]

  • Limban, C., et al. (2011). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 59(4), 487-497. [Link]

  • Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4436-E4445. [Link]

  • Singh, P., et al. (2019). Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines. European Journal of Medicinal Chemistry, 162, 305-318. [Link]

  • Semantic Scholar. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis and Antibacterial Evaluation of 5-{(E)-[4-(2”,5”-Dioxo-2”,5”-Dihydro-1h-Pyrrol-1-Yl)Phenyl]Diazenyl-2-Methyl-N3-Phenyl-3-Thiophenecarboxamide Analogues. Retrieved from [Link]

  • ResearchGate. (2021). The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Retrieved from [Link]

  • Sun, N., et al. (2019). Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines. European Journal of Medicinal Chemistry, 162, 305-318. [Link]

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Application Notes and Protocols for Molecular Docking Studies of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Thiophene-2-Carboxamides

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The versatility of this scaffold stems from the electronic properties of the thiophene ring and the diverse substitutions that can be introduced at various positions, allowing for the fine-tuning of pharmacological properties.[1] N-(4-hydroxyphenyl)thiophene-2-carboxamide, the subject of this guide, incorporates a hydroxyphenyl group, a common feature in molecules designed to interact with protein kinases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of molecular docking to investigate the potential protein targets and binding interactions of this compound. We will delve into the rationale behind key experimental choices, provide detailed, step-by-step protocols for molecular docking simulations, and offer insights into the interpretation of the results.

Identifying a Plausible Protein Target: A Rationale-Driven Approach

Given that numerous thiophene carboxamide derivatives have been identified as potent kinase inhibitors, a logical starting point for our investigation is to select a relevant protein kinase as a potential target for this compound.[3] For the purpose of this application note, we will focus on Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms and inflammatory diseases, making it a well-established therapeutic target.[3]

The selection of JAK2 is further supported by the structural features of this compound, which align with the general pharmacophore model for type I kinase inhibitors.[4][5] These inhibitors typically form key hydrogen bond interactions with the hinge region of the kinase domain.

Molecular Docking Workflow: A Visual Overview

The following diagram illustrates the key stages of a typical molecular docking workflow, from initial preparation to the final analysis of results.

Molecular_Docking_Workflow Molecular Docking Workflow for this compound cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation Target_Selection Target Identification (e.g., JAK2) Protein_Prep Protein Preparation (PDB retrieval, cleaning, protonation) Target_Selection->Protein_Prep Grid_Generation Grid Box Generation (Defining the binding site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Docking_Run Running the Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis (Visualization of interactions) Docking_Run->Pose_Analysis Scoring Evaluation of Docking Scores (Binding energy, RMSD) Docking_Run->Scoring Interpretation Biological Interpretation (Hypothesis generation) Pose_Analysis->Interpretation Scoring->Interpretation

Figure 1: A schematic representation of the molecular docking workflow.

Detailed Protocols for Molecular Docking

This section provides a step-by-step protocol for performing a molecular docking study of this compound against JAK2 using AutoDock Tools and AutoDock Vina, which are widely used and freely available software packages.[6][7][8]

Part 1: Preparation of the Receptor (JAK2)
  • Obtain the Protein Structure:

    • Navigate to the Protein Data Bank (PDB) (rcsb.org).

    • Search for a suitable crystal structure of human JAK2 kinase domain. For this protocol, we will use PDB ID: 4Z1I , which is a structure of JAK2 in complex with an inhibitor. This allows for validation of the docking protocol by redocking the co-crystallized ligand.

  • Prepare the Protein using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open the downloaded PDB file (e.g., 4Z1I.pdb).

    • Clean the Protein:

      • Remove water molecules: Edit > Delete Water.

      • Remove the co-crystallized ligand and any other heteroatoms that are not part of the protein or essential cofactors. You can do this by selecting them in the viewer and going to Edit > Delete > Delete Selected Atoms.

    • Add Hydrogens:

      • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Compute Charges:

      • Go to Edit > Charges > Compute Gasteiger.

    • Assign Atom Types:

      • Go to Grid > Macromolecule > Choose. Select the protein molecule and click Select Molecule. This will add Kollman charges and assign AD4 atom types.

    • Save the Prepared Protein:

      • Save the prepared protein in the PDBQT format: File > Save > Write PDBQT. Name the file JAK2_receptor.pdbqt.

Part 2: Preparation of the Ligand (this compound)
  • Create the 2D Structure:

    • Use a chemical drawing software such as ChemDraw or MarvinSketch to draw the 2D structure of this compound.

  • Convert to 3D and Optimize:

    • Use a program like Open Babel or Avogadro to convert the 2D structure to a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[8]

  • Prepare the Ligand using AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select the 3D structure of your ligand (e.g., in .mol2 or .pdb format).

    • Compute Gasteiger Charges: Ligand > Torsion Tree > Detect Root. Then, Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt. ADT will automatically compute Gasteiger charges and assign atom types.

Part 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses for the ligand.

  • Load the Prepared Receptor and Ligand in ADT.

  • Define the Grid Box:

    • Go to Grid > Grid Box....

    • A box will appear around the protein. You can adjust the center and dimensions of the box to encompass the entire binding site. A common practice is to center the grid on the co-crystallized ligand (if available) or on key active site residues.

    • For PDB ID 4Z1I, the binding site is well-defined by the co-crystallized inhibitor. Center the grid box on this region.

    • Ensure the grid box is large enough to allow for the ligand to move and rotate freely within the binding site. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

    • Save the grid parameter file: File > Close saving current. Name it grid.gpf.

Part 4: Running AutoGrid and AutoDock Vina
  • Run AutoGrid:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files.

    • Execute the AutoGrid program using the grid parameter file you created:

  • Create a Configuration File for AutoDock Vina:

    • Create a text file named conf.txt and add the following lines, adjusting the coordinates and dimensions to match your grid box settings:

  • Run AutoDock Vina:

    • In the terminal, execute AutoDock Vina:

Analysis and Interpretation of Docking Results

The output of the docking simulation will be a set of predicted binding poses for the ligand, ranked by their binding affinity (scoring function).

Quantitative Analysis

The primary quantitative metrics to consider are the binding energy and the root-mean-square deviation (RMSD).

MetricDescriptionInterpretation
Binding Energy (kcal/mol) An estimation of the binding affinity between the ligand and the protein.More negative values indicate stronger predicted binding affinity.[9][10]
RMSD (Å) The root-mean-square deviation of atomic positions between the docked pose and a reference structure (e.g., the crystallographic pose of a known inhibitor).An RMSD value < 2.0 Å is generally considered a good prediction, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9][10][11]
Qualitative Analysis: Visualizing Interactions

Visual inspection of the predicted binding poses is crucial for understanding the nature of the ligand-protein interactions.[10]

  • Load the Receptor and Docked Ligand Poses into a molecular visualization software such as PyMOL or ChimeraX.

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand and key residues in the binding site. The hydroxyl group and the amide moiety of this compound are likely to participate in hydrogen bonding.

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand (e.g., the thiophene and phenyl rings) that are in close contact with hydrophobic residues in the protein.

    • Pi-stacking Interactions: The aromatic rings of the ligand can form favorable pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

  • Compare with Known Inhibitors: If a co-crystallized inhibitor is present in the original PDB structure, compare the binding mode of your docked ligand with that of the known inhibitor. This can provide valuable insights into the plausibility of the predicted binding pose.

The following diagram illustrates the potential interactions of this compound within a hypothetical kinase binding site.

Ligand_Interactions Potential Ligand-Protein Interactions cluster_ligand This compound cluster_protein Kinase Binding Pocket Ligand Ligand Structure Hinge Hinge Region (e.g., Leu, Val) Ligand->Hinge Hydrogen Bonds (Amide group) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Ala, Leu, Ile) Ligand->Hydrophobic_Pocket Hydrophobic Interactions (Thiophene ring) Aromatic_Residue Aromatic Residue (e.g., Phe, Tyr) Ligand->Aromatic_Residue Pi-Stacking (Phenyl ring) Gatekeeper Gatekeeper Residue (e.g., Thr, Met) Ligand->Gatekeeper Steric Interactions

Figure 2: A conceptual diagram of potential interactions between this compound and a kinase binding site.

Trustworthiness and Self-Validation

To ensure the reliability of your molecular docking results, it is essential to perform validation studies.

  • Redocking: As mentioned earlier, docking the co-crystallized ligand back into the receptor's binding site is a critical validation step. If the docking protocol can reproduce the experimental binding pose with a low RMSD (< 2.0 Å), it increases confidence in the results obtained for your test ligand.[10]

  • Use of a Decoy Dataset: Docking a set of known non-binders (decoys) along with your potential active compound can help assess the ability of the scoring function to distinguish between binders and non-binders.

  • Comparison with Experimental Data: Ultimately, the predictions from molecular docking should be validated through experimental assays, such as in vitro binding assays or cell-based activity assays.

Conclusion and Future Directions

Molecular docking is a powerful computational tool that can provide valuable insights into the potential biological targets and binding modes of small molecules like this compound. By following a systematic and well-validated protocol, researchers can generate meaningful hypotheses that can guide further experimental investigation and drug discovery efforts. The protocols and guidelines presented in this document provide a solid foundation for initiating such studies. Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to explore the dynamic nature of the ligand-protein interactions and refine the binding affinity predictions.

References

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • CCDC. (n.d.). First steps in protein-ligand docking with GOLD. [Link]

  • Pihan, E., et al. (2022). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances, 2(1), vbac082. [Link]

  • The Research Nest. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Docking with Glide. [Link]

  • University of Modena and Reggio Emilia. (n.d.). Molecular Docking Tutorial. [Link]

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2888. [Link]

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Harnessing the Potential of Thiophene-2-Carboxamide Derivatives as Versatile Tool Compounds in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene-2-Carboxamide Scaffold - A Privileged Platform for Biological Discovery

In the landscape of medicinal chemistry and chemical biology, certain molecular scaffolds consistently emerge as fertile ground for the discovery of potent and selective modulators of biological processes. The thiophene-2-carboxamide core is one such "privileged structure".[1] Its inherent physicochemical properties, including its aromaticity, planarity, and capacity for diverse functionalization, make it an exceptional starting point for developing tool compounds to probe complex cell signaling networks.[2] While the specific compound N-(4-hydroxyphenyl)thiophene-2-carboxamide is not yet extensively characterized in the scientific literature, the broader class of thiophene-2-carboxamide derivatives has been shown to exhibit a remarkable range of biological activities, from anticancer and antimicrobial to anti-inflammatory effects.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It will not focus on a single, uncharacterized derivative but will instead provide a comprehensive framework for leveraging the entire thiophene-2-carboxamide class as a source of novel tool compounds. We will delve into the known signaling pathways modulated by these compounds and provide detailed, field-proven protocols for the characterization of new analogues. The objective is to equip the reader with the conceptual understanding and practical methodologies required to identify a novel thiophene-2-carboxamide derivative and systematically elucidate its mechanism of action and utility in cell signaling research.

The Versatility of the Thiophene-2-Carboxamide Scaffold: A Survey of Modulated Signaling Pathways

The thiophene-2-carboxamide scaffold's utility stems from its synthetic tractability, allowing for the strategic placement of various substituents that can fine-tune its biological activity. This has led to the discovery of derivatives that interact with a wide array of protein targets and signaling cascades. The following table summarizes some of the key signaling pathways and molecular targets that have been successfully modulated by thiophene-2-carboxamide derivatives, underscoring the platform's potential.

Target/Pathway Therapeutic Area Example Derivative Class Reported Effect Reference(s)
VEGFR-2 / Tubulin Polymerization OncologySubstituted thiophene carboxamidesInhibition of angiogenesis and mitosis[6]
Sphingomyelin Synthase 2 (SMS2) Ocular DiseasesNovel thiophene carboxamide analoguesSelective inhibition of SMS2, with potential application in Dry Eye Disease[7]
SERCA2a Calcium Pump CardiologyN-aryl-N-alkyl-thiophene-2-carboxamidesEnhancement of intracellular Ca2+ dynamics by increasing SERCA2a pumping[8]
β-lactamase Infectious DiseasesN-(4-methylpyridin-2-yl) thiophene-2-carboxamidesInhibition of extended-spectrum β-lactamase (ESBL) in E. coli[9]
Acetylcholinesterase NeurologyTetrahydrobenzo[b]thiophene-3-carboxamidesInhibition of acetylcholinesterase, with potential in Alzheimer's disease[10]
Mitochondrial Complex I OncologyJCI-20679 and related analoguesAntiproliferative effects through inhibition of mitochondrial respiration[2][3]
Protein Tyrosine Phosphatase 1B (PTP1B) Metabolic Diseases / OncologyAryl-substituted thiophene-2-carboxamidesPotential inhibition of PTP1B, a key regulator of insulin and leptin signaling[3]
A General Workflow for the Characterization of a Novel Thiophene-2-Carboxamide Derivative

The journey from a newly synthesized thiophene-2-carboxamide derivative to a validated tool compound requires a systematic and logical progression of experiments. The following workflow provides a robust framework for this process, moving from broad phenotypic screening to more focused target identification and validation.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation & Mechanism of Action phenotypic_screen Phenotypic Screening (e.g., Cell Viability Assay) hit_identification Hit Identification (Potency & Selectivity Assessment) phenotypic_screen->hit_identification Identify active compounds target_class_id Target Class Identification (e.g., Kinase Panel Screen) hit_identification->target_class_id Advance promising hits pathway_analysis Pathway Analysis (e.g., Reporter Assays) target_class_id->pathway_analysis Narrow down potential targets target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) pathway_analysis->target_engagement Formulate testable hypothesis downstream_effects Analysis of Downstream Effects (e.g., Cell Cycle Analysis, Apoptosis Assay) target_engagement->downstream_effects Confirm cellular mechanism validation Validated Tool Compound downstream_effects->validation Characterized Tool Compound

Caption: General workflow for characterizing a novel thiophene-2-carboxamide derivative.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for key stages of the characterization workflow. These are designed to be self-validating, with integrated controls and clear endpoints.

Protocol 1: Initial Phenotypic Screening via MTT Cell Viability Assay

Rationale: This initial screen is a cost-effective and high-throughput method to identify compounds that exert a biological effect, specifically on cell proliferation and viability. A dose-dependent decrease in cell viability suggests that the compound may be targeting essential cellular processes.

Materials:

  • Human cancer cell lines (e.g., A375 melanoma, HT-29 colon cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) for selectivity assessment.[3]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Novel thiophene-2-carboxamide compound, dissolved in DMSO to create a 10 mM stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Multichannel pipette and plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxamide stock solution in complete medium. Typical final concentrations for screening range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells treated with the same final concentration of DMSO (e.g., 0.1%) and "no treatment" control wells with fresh medium only.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

Protocol 2: Target Validation via Western Blotting for Phospho-Protein Levels

Rationale: Many signaling pathways are regulated by protein phosphorylation. If a compound is hypothesized to inhibit a specific kinase (e.g., VEGFR-2), its effectiveness can be validated by measuring the phosphorylation status of a known downstream substrate of that kinase. A reduction in the phosphorylated form of the substrate upon treatment with the compound provides strong evidence of target engagement.

Materials:

  • Cell line known to have active signaling through the target pathway (e.g., HUVECs for VEGFR-2).

  • Thiophene-2-carboxamide compound.

  • Growth factors to stimulate the pathway (e.g., VEGF).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the thiophene-2-carboxamide compound (or vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target.

  • Protein Extraction: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and boil with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system.

  • Validation: Strip the membrane and re-probe with an antibody against the total protein to ensure that the observed changes are due to altered phosphorylation and not a decrease in total protein levels. Re-probe with a loading control antibody (e.g., GAPDH) to confirm equal protein loading across all lanes.

Case Study: A Hypothetical Investigation of this compound as a Putative Kinase Inhibitor

To illustrate the application of the above workflow, let's hypothesize that through initial screening, this compound (we'll call it TPC-OH) was found to have potent anti-proliferative effects in hepatocellular carcinoma (HCC) cell lines, such as HepG2.[6] Based on the known activities of related compounds, we hypothesize that TPC-OH may be a kinase inhibitor.

Hypothetical Signaling Pathway:

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation TPC_OH TPC-OH TPC_OH->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by TPC-OH.

Hypothetical Data:

Following the protocols outlined above, we would generate data to test our hypothesis.

Table 1: Hypothetical Characterization Data for TPC-OH

Assay Cell Line Result Interpretation
Cell Viability (MTT) HepG2 (HCC)IC50 = 2.5 µMPotent anti-proliferative effect.
HT-29 (Colon)IC50 = 5.1 µMBroad anti-proliferative effect.
HaCaT (Normal)IC50 = 25 µMSelective for cancer cells over normal cells.
Kinase Panel Screen In vitro assayIC50 for VEGFR-2 = 50 nMPotent and selective inhibition of VEGFR-2.
IC50 for other kinases > 10 µM
Western Blot HUVEC cellsDecreased p-VEGFR-2 levels upon VEGF stimulationConfirms target engagement in a cellular context.
Conclusion

The thiophene-2-carboxamide scaffold represents a highly versatile platform for the development of novel tool compounds. While the specific biological role of this compound remains to be elucidated, the extensive research on its analogues provides a clear roadmap for its characterization. By employing a systematic workflow of phenotypic screening, target identification, and mechanistic validation, researchers can unlock the potential of this and other novel thiophene-2-carboxamide derivatives. The protocols and frameworks provided in this guide offer a robust starting point for these investigations, ultimately enabling the discovery of new chemical probes to dissect complex cell signaling pathways and accelerate the development of next-generation therapeutics.

References

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Application Notes & Protocols: Nanoparticle Formulations for N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Nanoparticle Formulation

N-(4-hydroxyphenyl)thiophene-2-carboxamide is a novel therapeutic agent with significant potential. However, like many emerging drug candidates, its clinical translation is hampered by poor aqueous solubility.[1][2] This inherent characteristic often leads to low bioavailability, hindering the drug's ability to reach its therapeutic target in effective concentrations.[3] Nanoparticle engineering offers a robust strategy to overcome these limitations. By reducing the particle size of the active pharmaceutical ingredient (API) to the nanometer scale (typically 10-800 nm), we can significantly increase the surface-area-to-volume ratio.[3][4] This fundamental change enhances the dissolution rate and saturation solubility, ultimately improving the drug's absorption and overall bioavailability.[1][3]

This guide provides a comprehensive overview of two distinct and industrially relevant methods for developing nanoparticle formulations of this compound: Nanoprecipitation (Bottom-Up) and High-Pressure Homogenization (Top-Down) . We will delve into the mechanistic principles behind each technique, provide detailed, step-by-step protocols, and outline the essential characterization methods required to ensure a stable and effective formulation.

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is not widely published, we can infer key properties from its chemical structure. The presence of a thiophene ring and a phenyl group suggests a hydrophobic nature and, consequently, poor water solubility. The hydroxyphenyl group may offer some potential for hydrogen bonding but is unlikely to overcome the overall low aqueous solubility.

PropertyPredicted ValueSource
Molecular FormulaC11H9NO2S[5]
Molecular Weight219.26 g/mol [5]
XlogP2.4[5]
pKa9.99±0.26[6]
Boiling Point308.2±22.0 °C[6]
Density1.403±0.06 g/cm3 [6]

These properties underscore the need for advanced formulation strategies to enhance the solubility and bioavailability of this compound.

Nanoparticle Formulation Methodologies

The choice of formulation method is critical and depends on the physicochemical properties of the drug, the desired nanoparticle characteristics, and scalability considerations. Here, we present two robust methods: one "bottom-up" (nanoprecipitation) and one "top-down" (high-pressure homogenization).

Method 1: Nanoprecipitation (Solvent Displacement)

Nanoprecipitation is a versatile and straightforward bottom-up technique that involves the controlled precipitation of a drug and, optionally, a polymer from a solution to form nanoparticles.[4][7] The process relies on the principle of solvent-antisolvent mixing, where the drug is dissolved in a water-miscible organic solvent and then rapidly introduced into an aqueous phase (the antisolvent), in which the drug is insoluble.[4][8] This rapid change in solvent environment leads to supersaturation and subsequent nucleation and growth of nanoparticles.[9]

Causality Behind Experimental Choices:

  • Solvent/Antisolvent System: The choice of solvent is dictated by the drug's solubility. A good solvent will fully dissolve the drug, while the antisolvent (typically water) must be a poor solvent for the drug but miscible with the organic solvent.

  • Stabilizer: A stabilizer (e.g., a surfactant or polymer) is crucial to prevent nanoparticle aggregation.[3] It adsorbs onto the nanoparticle surface, providing steric or electrostatic stabilization.

  • Mixing Rate: The rate of addition of the organic phase to the aqueous phase influences the particle size. Rapid mixing promotes uniform supersaturation and the formation of smaller, more monodisperse nanoparticles.[8]

Nanoprecipitation_Workflow cluster_prep Phase Preparation cluster_mixing Nanoparticle Formation cluster_purification Purification & Isolation A Dissolve API & Polymer in Organic Solvent C Inject Organic Phase into Antisolvent (Vigorous Stirring) A->C B Dissolve Stabilizer in Aqueous Antisolvent B->C D Evaporate Organic Solvent (Rotovap) C->D Nanosuspension E Centrifugation/ Lyophilization D->E F Characterization E->F Final Nanoparticle Powder

Caption: Workflow for nanoparticle synthesis via nanoprecipitation.

Materials:

  • This compound (API)

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000 Da)

  • Poloxamer 188 (Stabilizer)

  • Acetone (Solvent)

  • Deionized Water (Antisolvent)

Protocol:

  • Organic Phase Preparation:

    • Accurately weigh 50 mg of this compound and 100 mg of PLGA.

    • Dissolve both components in 5 mL of acetone. Ensure complete dissolution by gentle vortexing.

  • Aqueous Phase Preparation:

    • Prepare a 0.5% (w/v) solution of Poloxamer 188 in deionized water by dissolving 50 mg of Poloxamer 188 in 10 mL of water.

    • Filter the aqueous phase through a 0.22 µm syringe filter to remove any particulate matter.

  • Nanoparticle Formation:

    • Place the aqueous phase in a small beaker on a magnetic stirrer set to a high speed (e.g., 800 rpm).

    • Using a syringe pump for a controlled addition rate, inject the organic phase into the aqueous phase at a rate of 1 mL/min.

    • A milky-white suspension should form instantaneously, indicating nanoparticle formation.

  • Solvent Removal:

    • Leave the suspension stirring for at least 4 hours in a fume hood to allow for the evaporation of acetone. Alternatively, use a rotary evaporator at reduced pressure and a temperature of 35-40°C for more rapid solvent removal.

  • Purification and Collection:

    • Transfer the nanosuspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step removes excess stabilizer and any unencapsulated drug.

    • Repeat the washing step twice.

  • Lyophilization (Optional):

    • For a stable powder form, freeze the final nanoparticle suspension at -80°C and then lyophilize for 48 hours.

Method 2: High-Pressure Homogenization (HPH)

High-Pressure Homogenization (HPH) is a top-down method that involves forcing a coarse suspension of the drug through a narrow gap at very high pressure.[10][11] The intense shear forces, cavitation, and particle collision within the homogenization chamber effectively break down the larger drug crystals into nanoparticles.[10][12] This technique is highly scalable and suitable for producing pure drug nanocrystals with minimal use of excipients.[11][13]

Causality Behind Experimental Choices:

  • Pre-suspension: A coarse suspension of the drug is created first to ensure efficient processing by the homogenizer. A wet milling step can be beneficial here.

  • Homogenization Pressure: This is a critical parameter. Higher pressures generally lead to smaller particle sizes, but there is often an optimal pressure beyond which further increases offer diminishing returns or can lead to equipment wear.[14]

  • Number of Cycles: Multiple passes through the homogenizer are typically required to achieve a narrow and uniform particle size distribution. The optimal number of cycles needs to be determined experimentally.

HPH_Workflow A Prepare Coarse API Suspension in Stabilizer Solution B High-Shear Mixing (Pre-milling) A->B C High-Pressure Homogenization B->C Coarse Suspension D Collect Nanosuspension C->D Multiple Cycles E Characterization D->E

Caption: Workflow for nanoparticle production using high-pressure homogenization.

Materials:

  • This compound (API)

  • Hydroxypropyl methylcellulose (HPMC) (Stabilizer)

  • Deionized Water

Protocol:

  • Preparation of Coarse Suspension:

    • Prepare a 1% (w/v) solution of HPMC in deionized water.

    • Disperse 2% (w/v) of this compound into the HPMC solution.

    • Subject this mixture to high-shear mixing (e.g., using a rotor-stator mixer) for 15-20 minutes to create a uniform pre-suspension.

  • High-Pressure Homogenization:

    • Prime the high-pressure homogenizer according to the manufacturer's instructions.

    • Process the coarse suspension through the homogenizer at a pressure of 1500 bar.

    • Collect the resulting nanosuspension and cool it in an ice bath to dissipate heat generated during homogenization.

    • Repeat the homogenization process for 15-20 cycles. It is advisable to take samples after every 5 cycles for particle size analysis to determine the optimal number of passes.

  • Collection and Storage:

    • The final product is a stable aqueous nanosuspension.

    • Store the nanosuspension at 4°C. For long-term storage, lyophilization with a cryoprotectant (e.g., trehalose) may be necessary.

Characterization of Nanoparticle Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulation.

Particle Size and Size Distribution

Method: Dynamic Light Scattering (DLS) DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.[15][16][17] It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles.[17][18] Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity.[15]

Protocol:

  • Dilute the nanosuspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, dispersant viscosity).

  • Perform the measurement in triplicate.

  • Report the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a relatively narrow size distribution.

ParameterExpected Range (Nanoprecipitation)Expected Range (HPH)
Z-Average Diameter 100 - 300 nm150 - 500 nm
Polydispersity Index (PDI) < 0.2< 0.3
Surface Morphology

Method: Scanning Electron Microscopy (SEM) SEM provides high-resolution, three-dimensional images of the nanoparticle surface, allowing for the assessment of shape, surface topography, and degree of aggregation.[19][20][21] An electron beam is scanned across the sample, and the resulting signals are used to generate an image.[21]

Protocol:

  • Place a small drop of the diluted nanosuspension onto a clean silicon wafer or an aluminum stub.

  • Allow the sample to air-dry completely in a dust-free environment.

  • Sputter-coat the dried sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Mount the sample in the SEM chamber.

  • Acquire images at various magnifications (e.g., 10,000x to 100,000x).[19]

Drug Loading and Encapsulation Efficiency

These parameters are crucial for polymeric nanoparticles (prepared by nanoprecipitation) to determine the amount of drug successfully incorporated.

Definitions:

  • Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.[]

  • Drug Loading (DL%): The percentage of the nanoparticle's total weight that is composed of the drug.

Method: Indirect Quantification using HPLC

  • After centrifugation of the nanosuspension (Step 5 of the Nanoprecipitation protocol), carefully collect the supernatant.

  • Analyze the concentration of the free, unencapsulated drug in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.[23]

  • Calculate EE% and DL% using the following equations:[24]

    EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

    DL% = [(Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles] x 100

In Vitro Drug Release

Method: Dialysis Bag Method This method assesses the rate at which the drug is released from the nanoparticles into a dissolution medium, simulating physiological conditions.[25][26]

Protocol:

  • Prepare a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to ensure sink conditions).

  • Accurately measure a known amount of the nanosuspension and place it into a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Seal the dialysis bag and immerse it in a known volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the successful development of nanoparticle formulations of this compound. Both nanoprecipitation and high-pressure homogenization offer distinct advantages, and the optimal choice will depend on the specific project goals.[4][11] Rigorous characterization is paramount to ensure the formulation is of high quality, stable, and possesses the desired physicochemical attributes for enhanced drug delivery. Future work should focus on optimizing these formulations and evaluating their in vivo performance to confirm the anticipated improvements in bioavailability and therapeutic efficacy.

References

  • Merisko-Liversidge, E. M., & Liversidge, G. G. (2008). Drug nanoparticles: formulating poorly water-soluble compounds. Toxicologic pathology, 36(1), 43–48. [Link]

  • Microfluidics. (2017, February 28). Benefits of high-pressure homogenization for nanoparticle production. Microfluidics Corp. [Link]

  • Pulingam, T., et al. (2021). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. Scientific Archives. [Link]

  • Gao, Y., et al. (2024). Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. RSC Advances. [Link]

  • Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis. Delft Solids Solutions. [Link]

  • Sahu, B. P., & Das, M. K. (2014). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Journal of Drug Delivery & Therapeutics, 4(5). [Link]

  • Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link]

  • nanoComposix. (n.d.). SEM Nanoparticle Analysis. nanoComposix. [Link]

  • Salbah, H., et al. (2022). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Pharmaceutics, 14(8), 1595. [Link]

  • Zhang, X., et al. (2021). Formulation of Nanoparticles Using Mixing-Induced Nanoprecipitation for Drug Delivery. Industrial & Engineering Chemistry Research, 60(3), 1133-1150. [Link]

  • Bettersize Instruments Ltd. (2024, November 26). Why choose dynamic light scattering for nanoparticle characterisation?. Bettersize. [Link]

  • Pion Inc. (2016, January 25). 3 Benefits of High Pressure Homogenization for Nanoparticles. Pion Inc. [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Wyatt Technology. [Link]

  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA. [Link]

  • Nagarsenker, M. S. (n.d.). In-vitro drug release studies for nanoparticulates: methodologies and challenges. SlideShare. [Link]

  • D'Souza, S. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Advances in Pharmaceutics, 2014, 304757. [Link]

  • Homogenising Systems. (n.d.). Polymer Nanoparticles - High Pressure Homogenizers. Homogenising Systems. [Link]

  • Agrawal, U., & Sharma, R. (2015). Improved delivery of poorly soluble compounds using nanoparticle technology: a review. International Journal of Advances in Pharmaceutics, 4(4), 60-68. [Link]

  • ResearchGate. (n.d.). Drug loading and encapsulation efficiency values determined by the HPLC method. ResearchGate. [Link]

  • Pereira, R. C., et al. (2017). Nanoprecipitation process: From encapsulation to drug delivery. Biomedicine & Pharmacotherapy, 95, 1727-1737. [Link]

  • Weng, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. [Link]

  • Zhang, H., et al. (2022). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Nanomaterials, 12(21), 3849. [Link]

  • Bilati, U., Allémann, E., & Doelker, E. (2005). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Journal of Controlled Release, 107(2), 350-358. [Link]

  • Weng, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. [Link]

  • Liu, Q., et al. (2017). Optimization and characterization of high pressure homogenization produced chemically modified starch nanoparticles. Carbohydrate polymers, 173, 225–234. [Link]

  • AZoOptics. (2022, March 22). The Use of Scanning Electron Microscopy for Nanoparticle Detection. AZoOptics. [Link]

  • Merisko-Liversidge, E. M., & Liversidge, G. G. (2008). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. ResearchGate. [Link]

  • ResearchGate. (2023, October 25). High Pressure Homogenization Techniques for the Production of Nanomaterials. ResearchGate. [Link]

  • AZoNano. (2024, September 16). Using SEM for Structural Analysis in Nanomaterials. AZoNano. [Link]

  • ResearchGate. (n.d.). Indirect and direct methods for drug quantification and equations used... ResearchGate. [Link]

  • AIP Publishing. (2024, April 21). Quantitative assessment of nano particle shape: A comprehensive analysis with scanning electron microscopy (SEM). AIP Conference Proceedings. [Link]

  • Wang, Y., et al. (2016). Determination of the composition, encapsulation efficiency and loading capacity in protein drug delivery systems using circular dichroism spectroscopy. Analytica chimica acta, 937, 113–118. [Link]

  • Jagiello, K., et al. (2018). Scanning electron microscopy image representativeness: Morphological data on nanoparticles. eScholarship.org. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

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Application Notes and Protocols: N-(4-hydroxyphenyl)thiophene-2-carboxamide for Studying Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Novel Investigational Compound for Circumventing Chemotherapy Resistance

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. Tumor cells can develop resistance to a wide array of structurally and mechanistically diverse anticancer drugs, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and efficacy.

N-(4-hydroxyphenyl)thiophene-2-carboxamide is a promising small molecule for investigation in drug-resistant cancer models. While direct studies on this specific compound in resistant models are emerging, the broader class of thiophene-2-carboxamide derivatives has demonstrated significant anticancer activity. Notably, certain derivatives of thiophene-2-carboxamide have been identified as potent inhibitors of tubulin polymerization, acting as biomimetics of Combretastatin A-4 (CA-4).[1] This mechanism of action is particularly relevant for overcoming resistance to taxane-based drugs (e.g., paclitaxel), which are themselves microtubule stabilizers. By disrupting microtubule dynamics through a different mechanism, this compound may bypass the resistance mechanisms that affect taxanes.

This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for evaluating this compound in the context of drug-resistant cancer.

Plausible Mechanism of Action: Overcoming Taxane Resistance

Taxanes, such as paclitaxel, are mainstays in cancer chemotherapy and function by stabilizing microtubules, leading to mitotic arrest and apoptosis. However, cancer cells can develop resistance to taxanes through various mechanisms, including mutations in tubulin and overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1).

Thiophene-2-carboxamide derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1] This destabilizes microtubules, a mechanism contrary to that of taxanes. This opposing mechanism suggests that this compound could be effective in taxane-resistant cancer cells where the taxane binding site or the microtubule dynamics are altered.

G cluster_0 Taxane-Sensitive Cancer Cell cluster_1 Taxane-Resistant Cancer Cell cluster_2 This compound Action in Resistant Cell Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis_S Apoptosis Mitotic Arrest->Apoptosis_S Paclitaxel_R Paclitaxel P-gp P-glycoprotein (P-gp) Efflux Pump Paclitaxel_R->P-gp Reduced Intracellular\nPaclitaxel Reduced Intracellular Paclitaxel P-gp->Reduced Intracellular\nPaclitaxel Resistance Resistance to Apoptosis Reduced Intracellular\nPaclitaxel->Resistance NHT N-(4-hydroxyphenyl) thiophene-2-carboxamide Tubulin Polymerization\nInhibition Tubulin Polymerization Inhibition NHT->Tubulin Polymerization\nInhibition Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization\nInhibition->Microtubule Destabilization Mitotic Arrest_NHT Mitotic Arrest Microtubule Destabilization->Mitotic Arrest_NHT Apoptosis_NHT Apoptosis Mitotic Arrest_NHT->Apoptosis_NHT G Start Start Cell_Culture Select and Culture Parental & Resistant Cell Lines Start->Cell_Culture Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot for ABC Transporters Cell_Culture->Western_Blot IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Data_Analysis Analyze Data and Draw Conclusions IC50_Determination->Data_Analysis Western_Blot->Data_Analysis Tubulin_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating the compound.

References

  • Al-Owaidi, M. F., & Mahdi, M. F. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model.
  • Amer, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502–1512.
  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823.
  • Perez-Soler, R., & Ling, Y. H. (2002). A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide.
  • Tiberio, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PLoS One, 5(10), e13362. [Link]

  • Zhang, X. A., et al. (2015). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Current Pharmaceutical Design, 21(38), 5549-5561.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide. This molecule is a valuable building block and a common scaffold in medicinal chemistry and materials science. Its synthesis, primarily achieved through the amide coupling of thiophene-2-carboxylic acid and 4-aminophenol, can present several challenges that impact overall yield and purity.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues, understanding the underlying chemical principles, and implementing a robust, high-yield synthetic protocol. By explaining the causality behind experimental choices, we aim to empower you to overcome synthetic hurdles and achieve consistent, reproducible results.

Section 1: Synthesis Overview & Core Mechanism

The most direct route to this compound involves the formation of an amide bond between thiophene-2-carboxylic acid (or an activated derivative) and 4-aminophenol. This transformation requires the activation of the carboxylic acid to overcome the energy barrier of direct condensation with the amine.[1]

A widely used and reliable method involves carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[2][3]

General Reaction Scheme

Caption: General synthesis of this compound.

The mechanism with EDC/HOBt proceeds via two key stages:

  • Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.[4]

  • Coupling: This intermediate can react directly with the amine. However, to prevent side reactions and racemization (if applicable), HOBt is used as an additive. It rapidly converts the unstable O-acylisourea into a more stable HOBt-ester, which then efficiently acylates the amine (4-aminophenol) to form the desired amide bond, regenerating HOBt in the process.[4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Low or No Product Formation

Q: My reaction shows low conversion to the desired amide, with starting materials remaining. What are the likely causes?

A: Low conversion is a common issue stemming from several factors.[5] Systematically evaluating each possibility is key.

  • Cause 1: Ineffective Carboxylic Acid Activation. The coupling reagents are moisture-sensitive. Degraded EDC or HOBt will fail to activate the carboxylic acid effectively.

    • Solution: Always use fresh, high-purity EDC and HOBt from a reliable supplier, and store them in a desiccator. Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous.[5]

  • Cause 2: Amine Protonation. 4-Aminophenol can be protonated by thiophene-2-carboxylic acid, forming a non-nucleophilic ammonium salt. This acid-base reaction competes with the desired coupling.[6]

    • Solution: Add a non-nucleophilic tertiary base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. Use 2-3 equivalents to neutralize any acid present and the HCl generated if using EDC hydrochloride.[7]

  • Cause 3: Suboptimal Reaction Conditions. Temperature and solvent choice are critical.

    • Solution: Initiate the reaction at 0 °C during the addition of the coupling reagent to control the initial exotherm, then allow it to warm to room temperature and stir for 12-24 hours.[7] Polar aprotic solvents like DMF or DCM are generally effective.[2]

Problem 2: Significant Byproduct Formation

Q: I'm observing a major impurity alongside my product, complicating purification. How can I identify and minimize it?

A: The primary byproduct in this specific reaction is the O-acylated ester, formed by the acylation of the hydroxyl group of 4-aminophenol.

  • Cause: Competing Nucleophilicity. While the amino group of 4-aminophenol is generally more nucleophilic than the hydroxyl group, O-acylation can still occur, especially under certain conditions.[8][9][10] The formation of this ester byproduct consumes starting material and reduces the yield of the desired amide.

    • Solution 1 (Kinetic Control): Run the reaction at lower temperatures (e.g., maintain at 0 °C for a longer period before warming) to favor the more kinetically rapid N-acylation.[8]

    • Solution 2 (pH Control): While basic conditions are needed to deprotonate the amine, excessively strong bases can deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation. Use a mild tertiary amine base (DIPEA, NMM) rather than stronger bases. Under acidic conditions, the amine is protonated, which can favor O-acylation, so maintaining a slightly basic environment is crucial.[11]

    • Solution 3 (Protecting Group - If Necessary): For challenging cases where O-acylation is persistent, protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) is a definitive but less atom-economical solution. This requires additional synthesis and deprotection steps.

  • Cause: Urea Byproduct. If using carbodiimides like DCC or EDC, a urea byproduct is formed. The dicyclohexylurea (DCU) from DCC is notoriously difficult to remove as it is only sparingly soluble in most organic solvents.

    • Solution: Use EDC. The resulting ethyl-dimethylaminopropyl urea is water-soluble and can be easily removed during an aqueous workup.[3]

Problem 3: Difficulty with Product Purification

Q: My product streaks badly on silica gel chromatography, and I'm experiencing significant product loss on the column. What are my options?

A: The phenolic hydroxyl and amide N-H groups make the product quite polar and capable of strong interactions with silica gel, leading to poor chromatographic behavior.

  • Solution 1: Recrystallization. This is often the most effective method for purifying polar amides.[12]

    • Method: After an initial aqueous workup, attempt to recrystallize the crude solid from a suitable solvent system. Good starting points include ethanol/water, acetone, or ethyl acetate/hexane mixtures.

  • Solution 2: Modified Chromatography Eluent. If chromatography is unavoidable, modifying the mobile phase can improve separation.

    • Method: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane). This can suppress the ionization of the phenol and reduce tailing on the silica gel.

  • Solution 3: Acid-Base Extraction. Use pH switching during the workup to remove unreacted starting materials.

    • Method: After the reaction, dilute with ethyl acetate and wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base and any unreacted 4-aminophenol. Then, wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted thiophene-2-carboxylic acid. Finally, wash with brine, dry, and concentrate.[13]

Section 3: Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to protect the hydroxyl group of 4-aminophenol?

No, it is generally not necessary. The amino group is a stronger nucleophile than the hydroxyl group, meaning N-acylation is the kinetically favored pathway.[10][14] By controlling reaction conditions (temperature, order of addition, and avoiding strong bases), you can achieve high selectivity for the desired amide product without the need for protection/deprotection steps, which would lower the overall process efficiency.

Q2: Which coupling reagent is best for this synthesis?

For laboratory-scale synthesis where purification is a key consideration, EDC/HOBt is an excellent choice. The water-solubility of the urea byproduct greatly simplifies the workup compared to DCC.[2] Other modern reagents like HATU or PyBOP are also highly effective but are more expensive and typically reserved for more challenging couplings, such as with sterically hindered substrates.[3][15]

Table 1: Comparison of Common Coupling Reagents
Reagent SystemProsConsByproduct Purification
EDC / HOBt High efficiency, water-soluble urea byproduct, suppresses side reactions.[2]Moisture sensitive.Easy (aqueous wash).[3]
DCC / HOBt Inexpensive, effective.Forms insoluble DCU byproduct, can be allergenic.Difficult (filtration, but often incomplete).
HATU / DIPEA Very fast and efficient, good for hindered substrates.[15]Expensive, can react with amine nucleophile.Generally straightforward.
SOCl₂ / Base Inexpensive, forms highly reactive acid chloride.[6]Harsh conditions (heat often required), generates HCl, not suitable for sensitive substrates.[16]Requires removal of excess SOCl₂.

Q3: What is the optimal order of reagent addition?

The recommended order is to dissolve the carboxylic acid (thiophene-2-carboxylic acid), the amine (4-aminophenol), and HOBt in the anhydrous solvent first. Cool the mixture to 0 °C, then add the base (DIPEA), followed by the solid EDC in one portion. This "pre-mixing" allows the base to deprotonate the amine and neutralize the acid before the coupling agent is introduced, ensuring the amine is ready to react with the activated ester once formed.[17]

Q4: How can I best monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation of the starting materials and the product (e.g., 40-60% Ethyl Acetate in Hexane). The product, being more polar than the starting acid and less polar than the aminophenol, should have a distinct Rf value. Stain with potassium permanganate or view under UV light. LC-MS can also be used for more precise monitoring.

Section 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system for the reliable synthesis of this compound.

Materials & Reagents:
  • Thiophene-2-carboxylic acid (1.0 eq)

  • 4-Aminophenol (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiophene-2-carboxylic acid (1.0 eq), 4-aminophenol (1.05 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid). Stir the mixture until all solids are dissolved.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add DIPEA (2.5 eq) via syringe and stir for 5 minutes.

  • Coupling: Add EDC-HCl (1.2 eq) to the cold solution in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature for 16-24 hours. Monitor the reaction by TLC.

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water (10x the volume of DMF). Extract the aqueous phase with Ethyl Acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x). This washing sequence removes residual DMF, DIPEA, HOBt, unreacted starting materials, and the water-soluble urea byproduct.[13]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water or ethyl acetate) to afford the pure this compound.

Experimental Workflow Diagram

Experimental_Workflow start Combine Reactants in DMF (Acid, Amine, HOBt) cool Cool to 0 °C start->cool add_base Add DIPEA cool->add_base add_edc Add EDC-HCl add_base->add_edc react Stir at 0 °C (1h), then RT (16-24h) add_edc->react workup Aqueous Workup (Water Quench, EtOAc Extraction) react->workup wash Wash Organic Layer (Acid, Base, Brine) workup->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallize Product dry->purify end_node Pure Product purify->end_node Troubleshooting_Flowchart start Reaction Complete? (Check by TLC) no_conversion No / Low Conversion start->no_conversion No byproducts Significant Byproducts start->byproducts Yes, but... success High Conversion, Clean Reaction start->success Yes check_reagents Are coupling reagents (EDC, HOBt) fresh & dry? no_conversion->check_reagents replace_reagents Action: Use fresh reagents from a sealed container. check_reagents->replace_reagents No check_base Was a non-nucleophilic base (e.g., DIPEA) used? check_reagents->check_base Yes add_base Action: Repeat reaction with 2-3 eq. of base. check_base->add_base No check_solvent Was the solvent anhydrous? check_base->check_solvent Yes check_solvent->start Yes, retry use_anhydrous Action: Use freshly distilled or sealed anhydrous solvent. check_solvent->use_anhydrous No o_acylation Is O-acylated ester observed? byproducts->o_acylation lower_temp Action: Run reaction at 0°C for a longer duration. o_acylation->lower_temp Yes check_urea Is insoluble urea present? o_acylation->check_urea No proceed Proceed to Workup & Purification lower_temp->proceed use_edc Note: This is DCU from DCC. Switch to EDC for future runs. check_urea->use_edc Yes check_urea->proceed No success->proceed

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

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  • Angell, Y. L. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 549-555. [Link]

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  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • El-Metwaly, N. M. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. [Link]

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  • Jørgensen, K. A. et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 556–576. [Link]

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  • Brainly. (2023). Which of the following explains why 4-aminophenol is acetylated at the amine group rather than the phenol. [Link]

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  • Google Patents. (2009).
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  • Wang, B-L. et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(15), 4443. [Link]

  • Google Patents. (1991).
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Technical Support Center: Recrystallization of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of N-(4-hydroxyphenyl)thiophene-2-carboxamide. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this compound via recrystallization. Our approach is grounded in established chemical principles to provide a self-validating and reliable methodology.

Section 1: Foundational Principles

This section addresses the fundamental properties of the target molecule and the theoretical basis for its purification by recrystallization.

Q1: What are the key physicochemical properties of this compound that influence its recrystallization?

Understanding the molecule's structure is paramount for designing an effective purification strategy. This compound possesses distinct polar and non-polar regions, which dictates its solubility. The phenolic hydroxyl (-OH) and amide (-NH-C=O) groups are polar and capable of hydrogen bonding, while the thiophene and phenyl rings are non-polar. This amphiphilic nature is the key to selecting an appropriate solvent system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98902-53-5[1][2]
Molecular Formula C₁₁H₉NO₂S[1][2][3]
Molecular Weight 219.26 g/mol [1][2]
Predicted Boiling Point 308.2 ± 22.0 °C[1]
Appearance Expected to be a solid at room temperatureInferred from related structures[4][5]
Polarity Polar, due to hydroxyl and amide functional groupsGeneral Chemical Principles
Q2: What is the fundamental principle of recrystallization for this compound?

Recrystallization is a purification technique for solids that leverages differences in solubility. The core principle is that most solids are significantly more soluble in a hot solvent than in a cold one.[6] The ideal process for this compound involves:

  • Dissolving the impure compound in a minimum amount of a suitable hot solvent (or solvent mixture) to create a saturated solution.

  • Leaving impurities behind , which are either insoluble in the hot solvent (and can be filtered off) or are present in much smaller quantities and remain dissolved in the cold solvent.[6][7]

  • Cooling the solution slowly , which decreases the solubility of the target compound, causing it to crystallize out in a purified form.

  • Collecting the pure crystals by filtration, leaving the soluble impurities in the filtrate.[7]

Section 2: The Recrystallization Protocol

This section provides a practical, step-by-step guide to performing the recrystallization.

Q3: How do I select the right solvent system for this compound?

The ideal solvent should dissolve the compound well when hot but poorly when cold.[6][8] Given the compound's polarity, polar solvents are the best starting point. A mixed-solvent system is often highly effective.

Solvent Selection Workflow:

  • Small-Scale Testing: Place ~20-30 mg of your crude material into separate test tubes.

  • Add Solvent: To each tube, add a potential solvent (see Table 2) dropwise at room temperature. A good candidate will not dissolve the compound well at this stage.

  • Heat: Gently heat the test tubes that showed poor room-temperature solubility. A good solvent will now dissolve the compound completely.

  • Cool: Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which a large amount of solid crystallizes back out.

Table 2: Recommended Solvents for Screening

Solvent / SystemRationale & Expected OutcomePolarity
Ethanol The hydroxyl and amide groups should have good solubility in hot ethanol. May be too soluble when cold for high recovery.Polar Protic
Methanol Similar to ethanol, but its lower boiling point can be advantageous.[9]Polar Protic
Acetone An excellent polar aprotic solvent, but its low boiling point (56°C) may limit the solubility difference between hot and cold states.[9]Polar Aprotic
Ethanol/Water (Recommended Starting Point) A powerful mixed-solvent system. Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent), then add hot water (the "anti-solvent") dropwise until the solution just begins to turn cloudy. Add a drop or two more of hot ethanol to clarify, then cool.[8][10]Mixed Polar
Ethyl Acetate/Hexane A less polar option. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. Useful if the impurities are highly polar.[10]Mixed (Polar/Non-polar)
Q4: What is the detailed, step-by-step protocol for recrystallization?

This protocol assumes the use of an ethanol/water solvent system. Adjustments may be needed based on your small-scale tests.

Experimental Protocol: Recrystallization of this compound

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a magnetic stir bar or a boiling chip.[6]

    • On a hot plate, add the minimum volume of near-boiling ethanol to just dissolve the solid completely. Start with a small amount and add more in small portions as needed. Using too much solvent is a common cause of poor recovery.[7]

  • Hot Gravity Filtration (Optional, but recommended if insoluble impurities are present):

    • If the hot solution contains visible solid impurities (e.g., dust, side products), they must be removed before cooling.

    • Place a piece of fluted filter paper in a stemless funnel.

    • Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling solvent (e.g., ethanol) to allow the hot vapor to warm the glassware. This prevents premature crystallization in the funnel.[11]

    • Carefully and quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask.

  • Crystallization:

    • For Mixed-Solvent System: While the ethanolic solution is still hot, add hot water dropwise with swirling until the solution turns persistently cloudy (turbid). This is the point of saturation.

    • Add 1-2 drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits flatly inside.

    • Wet the filter paper with a small amount of ice-cold ethanol/water mixture to ensure it seals against the funnel.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[7][12] Using too much or warm rinsing solvent will dissolve some of your product and reduce the yield.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the solid cake to a pre-weighed watch glass. Gently break up the solid to increase the surface area.

    • Allow the crystals to air-dry completely. For faster results, a vacuum oven at a moderate temperature (e.g., 50-60°C) can be used, provided the compound is stable.

.dot

Caption: Recrystallization workflow for this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems in a direct Q&A format.

Q5: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[11]

  • Causality: This typically happens for one of two reasons:

    • The boiling point of the solvent is higher than the melting point of your compound (unlikely for this specific molecule if using the recommended solvents).

    • The solution was cooled too rapidly, or the concentration of the solute is extremely high, causing it to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[8]

  • Solution:

    • Re-heat the flask until the oil completely redissolves.

    • Add a small amount (10-15% more) of the "good" hot solvent (e.g., ethanol) to lower the saturation point slightly.

    • Ensure the solution is completely homogeneous.

    • Allow the solution to cool much more slowly. Insulating the flask with a towel can help.

Q6: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

This is usually due to the formation of a stable supersaturated solution.

  • Causality: The solution holds more dissolved solute than it theoretically should at that temperature. Crystal nucleation has not been initiated.[7]

  • Solutions (try in this order):

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[12]

    • Seed: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

    • Reduce Volume: If the solution is simply too dilute (too much solvent was added initially), you can gently heat it to boil off some of the solvent to re-concentrate it. Once concentrated, attempt to cool it again.

Q7: My final yield is very low. What are the likely causes?

A low yield is a common and frustrating issue.

  • Causality & Prevention:

    • Excess Solvent: Using too much solvent during the initial dissolution step is the most frequent cause.[7] Prevention: Use the absolute minimum amount of hot solvent required.

    • Premature Crystallization: Significant loss of product during a hot filtration step. Prevention: Ensure the filtration apparatus is properly pre-heated.

    • Incomplete Crystallization: Not allowing the solution to cool for long enough or to a low enough temperature.[12] Prevention: Ensure at least 30 minutes in an ice bath.

    • Excessive Washing: Washing the collected crystals with too much solvent or with solvent that was not ice-cold.[12] Prevention: Use a minimal amount of ice-cold solvent for rinsing.

Q8: The recovered crystals are still colored/impure. How can I improve the purity?

If the final product's purity is not satisfactory, several options are available.

  • Causality:

    • Colored Impurities: Some impurities, particularly aromatic byproducts, can be intensely colored and co-crystallize with the product.

    • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.

  • Solutions:

    • Repeat the Recrystallization: A second recrystallization will almost always result in a significant increase in purity, albeit with some loss of yield.

    • Use Activated Charcoal: For colored impurities, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution after the compound has dissolved.[6] Boil for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before cooling the solution. Caution: Using too much charcoal will adsorb your product and drastically reduce your yield.[6]

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Troubleshooting_Guide Problem Problem Encountered During Recrystallization OilingOut Compound 'Oiled Out' Problem->OilingOut NoCrystals No Crystals Formed Problem->NoCrystals LowYield Low Final Yield Problem->LowYield Impure Product is Impure/Colored Problem->Impure Sol_Oiling 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool very slowly OilingOut->Sol_Oiling Sol_NoCrystals 1. Scratch inner surface of flask 2. Add a seed crystal 3. Boil off some solvent & re-cool NoCrystals->Sol_NoCrystals Sol_LowYield Review Protocol: - Used minimum hot solvent? - Cooled sufficiently? - Washed with min. cold solvent? LowYield->Sol_LowYield Sol_Impure 1. Repeat the recrystallization 2. Use activated charcoal (for color) 3. Ensure slow cooling Impure->Sol_Impure

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

Q9: How can I determine the purity of my recrystallized product?

Purity should be assessed using standard analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Compare the recrystallized material to the crude starting material to visualize the removal of impurities.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.

Q10: Can I re-purify my material if the first recrystallization was not effective?

Yes. Repeating the recrystallization process is a standard method for achieving higher purity.[8] Simply take the product from the first recrystallization and perform the entire protocol a second time. While this will improve purity, be aware that you will lose some material with each successive recrystallization step, further reducing the overall yield.[7]

Q11: What are the common impurities I should be aware of during the synthesis and purification of this compound?

Potential impurities largely depend on the synthetic route used. Common sources include:

  • Unreacted Starting Materials: Residual 4-aminophenol or thiophene-2-carboxylic acid (or its activated form, like the acyl chloride).

  • Byproducts of Thiophene Synthesis: The synthesis of the thiophene-2-carboxylic acid precursor can introduce halogenated thiophenes or other isomers.[13][14]

  • Byproducts of Amide Coupling: Side reactions from the coupling agents or conditions used to form the amide bond.

  • Solvents: Residual solvent from the reaction or the purification process itself.

Properly executing the recrystallization protocol is designed to effectively remove these common impurities from the final product.

References

  • University of California, Davis. (n.d.). Crystallization. Chem 124B, Handout #4.
  • Quora. (2017). What is the best solvent for recrystallization?.
  • Wired Chemist. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization.
  • ChemicalBook. (n.d.). This compound.
  • California State University, Los Angeles. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization-1.pdf.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • ResearchGate. (2019). How to select the best solvent for recrystallization?.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Thermo Fisher Scientific. (n.d.). Thiophene-2-carboxamide, 99%.
  • Smolecule. (2023). 3-bromo-N-[2-(2-hydroxyphenyl)ethyl]thiophene-2-carboxamide.
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride....
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes....
  • ChemicalBook. (n.d.). This compound | 98902-53-5.
  • PubChem. (n.d.). This compound.

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Technical Support Center: Overcoming Solubility Challenges of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(4-hydroxyphenyl)thiophene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous buffers. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Understanding the Molecule: The First Step to Successful Solubilization

A thorough understanding of the physicochemical properties of this compound is fundamental to addressing its solubility issues.

FAQ 1: What are the key chemical properties of this compound that influence its solubility?

This compound is a molecule with moderate lipophilicity, which is a primary reason for its limited solubility in aqueous solutions. Its key properties are summarized in the table below.

PropertyPredicted ValueImplication for Solubility
Molecular FormulaC11H9NO2S[1][2]-
Molecular Weight219.26 g/mol [1][3]-
pKa9.99 ± 0.26[3]The phenolic hydroxyl group is weakly acidic. At pH values above the pKa, the compound will be deprotonated and more soluble.
XlogP2.4[2]This value indicates a moderate level of lipophilicity, suggesting a preference for non-polar environments over aqueous media.

The interplay between its weakly acidic phenolic group and its overall lipophilicity dictates its behavior in different buffer systems.

Troubleshooting Guides: Strategies for Enhancing Solubility

This section provides detailed, step-by-step guidance on various techniques to improve the solubility of this compound.

Guide 1: pH Adjustment - The Ionization Approach

Q: My compound is precipitating in my neutral pH buffer. How can I use pH to improve its solubility?

A: The phenolic hydroxyl group on this compound is ionizable. By increasing the pH of your aqueous buffer above the compound's pKa of approximately 9.99, you can deprotonate the hydroxyl group, forming a more soluble phenolate salt.[4]

Experimental Protocol: pH-Based Solubilization

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate, borate).

  • Create a stock solution (if possible): If a small amount of an organic co-solvent is permissible in your experiment, prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.

  • Titration and Observation: Add small aliquots of your stock solution to each buffer while stirring. Observe the pH at which the compound fully dissolves.

  • Verification: Ensure that the final concentration of the organic solvent is minimal and does not interfere with your downstream applications.

Causality: The increased solubility at higher pH is due to the formation of the more polar and water-soluble phenolate anion.[4][5]

cluster_0 Low pH ( < pKa) cluster_1 High pH ( > pKa) Unionized_Form This compound (Poorly Soluble) Ionized_Form This compound Phenolate (More Soluble) Unionized_Form->Ionized_Form + OH- Ionized_Form->Unionized_Form + H+

Caption: pH-dependent ionization of this compound.

Guide 2: Co-solvents - Modifying the Solvent Polarity

Q: I cannot alter the pH of my experiment. What other options do I have?

A: The use of co-solvents is a common and effective strategy to solubilize poorly water-soluble compounds.[6][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[8][9]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG)

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Dissolve your compound in 100% of each co-solvent to determine its maximum solubility.

  • Titration into Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer while vortexing.

  • Determine the Precipitation Point: Note the percentage of co-solvent at which the compound begins to precipitate. This will give you the maximum tolerable aqueous concentration for a given co-solvent percentage.

  • Select the Optimal Co-solvent: Choose the co-solvent that provides the desired concentration of your compound with the lowest percentage of organic solvent.

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, thereby increasing solubility.[7][9]

Compound Poorly Soluble Compound Solubilized_Compound Solubilized Compound in Co-solvent/Buffer Mixture Compound->Solubilized_Compound Dissolves in Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Solubilized_Compound Mixed with Co_Solvent Co-solvent (e.g., DMSO, Ethanol) Co_Solvent->Solubilized_Compound Reduces Polarity

Caption: Mechanism of co-solvency for solubility enhancement.

Guide 3: Cyclodextrins - The Encapsulation Approach

Q: My application is sensitive to organic solvents. Is there a solvent-free method to increase solubility?

A: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate the hydrophobic parts of a guest molecule, like this compound, forming an inclusion complex that has a much higher aqueous solubility.[10][12]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add the Compound: Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate: Stir the mixtures for 24-48 hours at a constant temperature to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify Solubilized Compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the solubilized compound.

Causality: The formation of a water-soluble inclusion complex is the primary mechanism for the observed increase in solubility.[13][14]

Compound Hydrophobic Compound Inclusion_Complex Water-Soluble Inclusion Complex Compound->Inclusion_Complex Encapsulated in Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Inclusion_Complex Forms

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Guide 4: Surfactants - Micellar Solubilization

Q: Can surfactants be used to solubilize this compound?

A: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[15] These micelles have a hydrophobic core that can entrap poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[16][17]

Types of Surfactants:

  • Non-ionic: e.g., Tween® 80, Polysorbate 20

  • Anionic: e.g., Sodium dodecyl sulfate (SDS)

  • Cationic: e.g., Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare Surfactant Solutions: Make a series of surfactant solutions in your desired buffer at concentrations above their CMC.

  • Add the Compound: Introduce an excess amount of this compound to each solution.

  • Equilibrate: Allow the mixtures to stir for several hours to facilitate micellar encapsulation.

  • Separate and Quantify: Similar to the cyclodextrin protocol, separate the undissolved solid and quantify the concentration of the solubilized compound in the supernatant.

Causality: The partitioning of the hydrophobic compound into the core of the micelles is the driving force for increased solubility.[15]

Advanced Strategies: Formulation Approaches

For more persistent solubility issues, especially in the context of drug development, advanced formulation strategies may be necessary.

FAQ 2: What are solid dispersions and how can they help with solubility?

A: Solid dispersions involve dispersing the active pharmaceutical ingredient (API), in this case, this compound, in an amorphous form within a solid polymer matrix.[18] The amorphous state has a higher energy and is more soluble than the stable crystalline form.[19] Techniques like spray drying and hot-melt extrusion are used to create solid dispersions.[18][19]

FAQ 3: Can nanotechnology be applied to improve the solubility of this compound?

A: Yes, reducing the particle size of the compound to the nanometer range (nanonization) can significantly increase its surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[20][21] This can be achieved through techniques like bead milling or high-pressure homogenization.[21][22] Nanoparticle formulations have been shown to improve the bioavailability of poorly soluble drugs.[23][24]

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Ionization of the phenolic groupSimple, cost-effectiveLimited to pH-stable compounds and applications
Co-solvents Reduction of solvent polarityEffective for a wide range of compoundsPotential for solvent toxicity or interference in assays
Cyclodextrins Inclusion complex formationLow toxicity, can improve stabilityCan be expensive, potential for competitive binding
Surfactants Micellar encapsulationHigh solubilization capacityPotential for protein denaturation, can interfere with some assays
Solid Dispersions Creation of amorphous formSignificant solubility enhancementRequires specialized equipment and formulation expertise
Nanonization Increased surface areaImproved dissolution rate and bioavailabilityRequires specialized equipment, potential for particle aggregation

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.).
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, May 17).
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.).
  • Drug nanoparticles: formulating poorly water-soluble compounds - PubMed. (n.d.).
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.).
  • Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar. (n.d.).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • This compound - ChemicalBook. (n.d.).
  • This compound | 98902-53-5 - ChemicalBook. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs - International Journal of Medical Science and Dental Research. (n.d.).
  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).
  • This compound (C11H9NO2S) - PubChemLite. (n.d.).
  • How does pH affect the solubility of phenolic acid? - ResearchGate. (2016, January 2).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - NIH. (n.d.).
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22).
  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).

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Technical Support Center: Stability of N-(4-hydroxyphenyl)thiophene-2-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N-(4-hydroxyphenyl)thiophene-2-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the handling and storage of this compound in DMSO.

Q1: What is the primary solvent recommended for preparing stock solutions of this compound for biological assays?

A1: DMSO is the recommended solvent for creating stock solutions of this compound for in vitro studies. Its ability to dissolve a wide range of organic compounds, including those with limited aqueous solubility, makes it a suitable choice for this purpose.[1][2][3]

Q2: What are the potential degradation pathways for this compound in a DMSO stock solution?

A2: Based on its chemical structure, the primary potential degradation pathway for this compound is the hydrolysis of the amide bond.[4][5] This would result in the formation of thiophene-2-carboxylic acid and 4-aminophenol. While DMSO is an aprotic solvent, the presence of trace amounts of water can facilitate this hydrolysis, especially under certain storage conditions (e.g., elevated temperatures or prolonged storage).[6][7][8]

Q3: How should I properly store my stock solution of this compound in DMSO to minimize degradation?

A3: To ensure the long-term stability of your stock solution, it is recommended to:

  • Use anhydrous DMSO: Minimize the water content in your DMSO to reduce the risk of hydrolysis.[9][10][11]

  • Aliquot the stock solution: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to compound precipitation.[7][8]

  • Store at low temperatures: For short-term storage (days to weeks), -20°C is acceptable. For long-term storage (months to years), -80°C is highly recommended.[12]

  • Use appropriate storage containers: Polypropylene tubes are generally suitable for storing DMSO stock solutions.[7][8]

Q4: Can I store my DMSO stock solution at room temperature?

A4: Storing DMSO stock solutions at room temperature for extended periods is strongly discouraged. Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.[7][8] While some compounds are stable in DMSO at room temperature for short durations, it is best practice to minimize this to ensure the integrity of your compound.

Q5: I've noticed a precipitate in my frozen DMSO stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur due to the absorption of atmospheric moisture by DMSO, which can decrease the solubility of the compound.[9] To redissolve the compound, you can gently warm the vial (e.g., in a 37°C water bath for a short period) and vortex it thoroughly. Always visually inspect the solution to ensure complete dissolution before use. If precipitation persists, it may indicate a supersaturated solution or compound degradation.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent experimental results between batches of stock solution. Compound degradation in older stock solutions.1. Prepare fresh stock solutions: Always use freshly prepared stock solutions for critical experiments. 2. Perform a quality control check: Use an analytical method like HPLC-UV to compare the purity of the old and new stock solutions. A significant decrease in the main peak area or the appearance of new peaks in the older stock suggests degradation.
Loss of compound activity over time. Hydrolysis of the amide bond leading to inactive degradants.1. Conduct a forced degradation study: Intentionally degrade a sample of the compound under acidic, basic, and oxidative conditions to identify potential degradation products.[4][13][14][15] 2. Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry to identify the masses of the degradation products and confirm the hydrolytic pathway.
Precipitation in the final assay medium after diluting the DMSO stock. The compound's solubility limit is exceeded in the aqueous assay buffer.1. Decrease the final DMSO concentration: While ensuring the compound remains in solution in the stock, try to use a lower final concentration of DMSO in your assay (typically ≤ 0.5%). 2. Test different assay buffers: The pH and composition of the buffer can influence compound solubility. 3. Perform a solubility test: Determine the maximum soluble concentration of the compound in your final assay buffer.
Baseline drift or ghost peaks in HPLC analysis. DMSO quality or mismatch between sample and mobile phase.1. Use high-purity, HPLC-grade DMSO. 2. Ensure DMSO concentration is consistent: The DMSO concentration in your injected sample should match that of your mobile phase to avoid refractive index effects.[16][17]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO via HPLC-UV

This protocol outlines a general method for assessing the stability of your compound in a DMSO stock solution over time.

1. Preparation of Stock and Working Solutions: a. Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. From this stock, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µM) by diluting with the mobile phase.

2. HPLC-UV Method:

  • HPLC System: A standard HPLC system with a UV detector.[18]
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[19]
  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is common for this type of compound. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[19]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (this may need to be determined by a UV scan).
  • Injection Volume: 10-20 µL.

3. Stability Study Procedure: a. Aliquot the 10 mM stock solution into several polypropylene tubes. b. Store the aliquots under different conditions:

  • -80°C (long-term control)
  • -20°C
  • 4°C
  • Room Temperature (accelerated degradation) c. At specified time points (e.g., 0, 1 week, 1 month, 3 months), remove one aliquot from each storage condition. d. Prepare a working solution for HPLC analysis from each aliquot. e. Analyze the samples by HPLC-UV. f. Compare the peak area of the parent compound at each time point to the initial (time 0) sample. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 4, 12 weeks) stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Polypropylene Tubes stock->aliquot t_neg80 -80°C aliquot->t_neg80 t_neg20 -20°C aliquot->t_neg20 t_4 4°C aliquot->t_4 t_rt Room Temp aliquot->t_rt prep_sample Prepare Working Solution t_neg80->prep_sample t_neg20->prep_sample t_4->prep_sample t_rt->prep_sample hplc HPLC-UV Analysis prep_sample->hplc data Compare Peak Areas hplc->data

Caption: Workflow for assessing the stability of this compound in DMSO.

Potential Degradation Pathway

G cluster_products Hydrolysis Products parent This compound C₁₁H₉NO₂S prod1 Thiophene-2-carboxylic acid C₅H₄O₂S parent->prod1 + H₂O (hydrolysis) prod2 4-Aminophenol C₆H₇NO parent->prod2 + H₂O (hydrolysis)

Caption: Potential hydrolytic degradation of this compound.

References

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Gotor, R., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1645-1656.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Labinsights. (2023).
  • Wikipedia. Dimethyl sulfoxide.
  • Greenberg, A., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Molecules, 19(11), 18894-18905.
  • Gotor, R., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)−Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ScienceOpen.
  • Pharmaceutical Outsourcing. (2012).
  • Kozikowski, B. A., et al. (2006). A novel approach to determine water content in DMSO for a compound collection repository. Journal of Biomolecular Screening, 11(7), 817-824.
  • MedCrave online. (2016).
  • The University of Texas at Austin.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ResearchGate. (2019). Measured water content for DMSO compound stock solutions in microtubes...
  • ResearchGate. (2022). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • Quora. (2024).
  • J-Stage. Solvent Effect of Dimethyl Sulfoxide on Alkaline Hydrolysis of Amide.
  • Autechaux. (2025). Can Dimethyl Sulfoxide be used as a solvent in the pharmaceutical industry? - Blog.
  • Wikipedia. Thiophene-2-carboxylic acid.
  • PubMed. (2014).
  • PubMed Central (PMC). (2023).
  • PubChem. 2-Thiophenecarboxamide | C5H5NOS | CID 22063.
  • Eawag-BBD. Thiophene-2-Carboxylate (an/aerobic)
  • PubMed. (1990).
  • PubChem. Thiophene-2-carboxylic acid (2-cyclopentyl-ethyl)-amide | C12H17NOS | CID 774817.
  • The Royal Society of Chemistry. (2016). Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity.
  • PubMed. (1987).
  • Cytiva. Fragment and small molecule screening with Biacore systems.
  • BenchChem.
  • Bruker Daltonics SPR. 7 – Small Molecule Interaction.
  • ChemicalBook. This compound | 98902-53-5.
  • BenchChem. Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • PubMed Central (PMC). (2022).
  • Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides.
  • ResearchGate.
  • Pharmaceutical Technology. (2019).
  • PubMed Central (PMC). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • PubMed. (2006). N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types.
  • ResearchGate. (2023). (PDF)
  • PubMed. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens.
  • Knowledge UChicago.
  • ResearchGate. Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4.).
  • PubMed Central (PMC). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide.
  • MDPI. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.

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Technical Support Center: Optimizing Reaction Conditions for N-(4-hydroxyphenyl)thiophene-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific amide coupling reaction. Our goal is to empower you with the expertise to optimize your reaction conditions, improve yields, and ensure the highest purity of your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the amide coupling reaction between thiophene-2-carboxylic acid and 4-aminophenol. This typically involves the activation of the carboxylic acid group of thiophene-2-carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of 4-aminophenol.

Q2: Why is the activation of thiophene-2-carboxylic acid necessary?

Direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures (typically >200 °C), which can lead to degradation of the starting materials and product. To facilitate the reaction under milder conditions, the carboxylic acid's hydroxyl group is converted into a better leaving group. This "activation" makes the carbonyl carbon more electrophilic and ready to react with the amine.

Q3: What are the standard coupling reagents used for this type of amide synthesis?

A variety of coupling reagents can be employed. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[1] Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for more challenging couplings.[2][3]

Q4: How does the phenolic hydroxyl group on 4-aminophenol affect the reaction?

The hydroxyl group is a potential site for side reactions. While the amino group is generally more nucleophilic than the hydroxyl group, under certain conditions (e.g., highly reactive acylating agents or strong bases), O-acylation can occur, leading to the formation of an ester byproduct. It is often beneficial to use reaction conditions that favor N-acylation.

Q5: What is the role of a base in this reaction?

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[4]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Amide Product

Possible Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity.[4]

    • Solution: Use a fresh batch of the coupling reagent and ensure it is handled under anhydrous conditions. Consider increasing the equivalents of the coupling reagent (e.g., 1.1-1.5 equivalents).

  • Deactivation of 4-Aminophenol: The amine can be protonated, rendering it non-nucleophilic.[4]

    • Solution: Ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is present in the reaction mixture to scavenge any protons and maintain the amine in its free, nucleophilic state.

  • Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate back to the carboxylic acid.[4]

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, be cautious as excessive heat can promote side reactions.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes & Solutions:

  • O-Acylation Side Product: As mentioned, acylation of the phenolic hydroxyl group can compete with the desired N-acylation.

    • Solution: The order of addition of reagents can be critical. Pre-activating the thiophene-2-carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the 4-aminophenol can favor N-acylation.[2]

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted thiophene-2-carboxylic acid and 4-aminophenol.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding a small additional portion of the coupling reagent.

  • Byproducts from the Coupling Reagent: For instance, when using DCC, the byproduct dicyclohexylurea (DCU) is formed, which can be difficult to remove.[5]

    • Solution: If using DCC, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration. Using a water-soluble carbodiimide like EDC can simplify the workup, as the urea byproduct can be removed with an aqueous wash.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Similar Polarity of Product and Impurities: The desired product and some side products or starting materials may have similar polarities, making separation by column chromatography challenging.

    • Solution:

      • Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary.

      • Aqueous Workup: A thorough aqueous workup can help remove many impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted 4-aminophenol and the base, while a mild base wash (e.g., saturated NaHCO₃) can remove unreacted thiophene-2-carboxylic acid.

III. Experimental Protocols & Data

General Reaction Workflow

Amide Synthesis Workflow A 1. Reagent Preparation B 2. Carboxylic Acid Activation A->B Thiophene-2-carboxylic acid, Coupling Reagent, Base, Anhydrous Solvent C 3. Amine Addition B->C Stir 15-30 min at RT D 4. Reaction Monitoring C->D 4-aminophenol E 5. Workup D->E TLC / LC-MS F 6. Purification E->F Aqueous wash, Extraction G 7. Characterization F->G Column Chromatography / Recrystallization Troubleshooting_Amide_Synthesis Troubleshooting Decision Tree start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (Freshness, Anhydrous) start->check_reagents Yes side_products Significant Side Products Observed? start->side_products No check_conditions Optimize Reaction Conditions (Temp, Time, Equivalents) check_reagents->check_conditions check_conditions->side_products o_acylation Suspect O-acylation? side_products->o_acylation Yes purification_issue Difficulty in Purification? side_products->purification_issue No pre_activate Implement Pre-activation Step o_acylation->pre_activate Yes o_acylation->purification_issue No pre_activate->purification_issue optimize_chroma Optimize Chromatography Solvent System purification_issue->optimize_chroma Yes success Successful Synthesis purification_issue->success No try_recrystallization Attempt Recrystallization optimize_chroma->try_recrystallization try_recrystallization->success failure Consult Further Literature try_recrystallization->failure Still Impure Amide_Coupling_Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Nucleophilic Attack cluster_product 3. Product Formation RCOOH Thiophene-2-COOH ActivatedEster Activated Ester (O-Acylurea/Uronium Ester) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU) Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + 4-Aminophenol Base Base (e.g., DIPEA) RNH2 4-Aminophenol Amide N-(4-hydroxyphenyl) -thiophene-2-carboxamide Tetrahedral->Amide Collapse Byproduct Byproduct (e.g., Urea) Tetrahedral->Byproduct Release

Sources

Technical Support Center: Troubleshooting N-(4-hydroxyphenyl)thiophene-2-carboxamide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-(4-hydroxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. As a molecule with multiple functional groups capable of hydrogen bonding, its crystallization can be nuanced. This document provides in-depth, field-proven insights to help you achieve high-purity crystalline material efficiently.

Understanding the Crystallization Behavior of this compound

This compound (MW: 219.26 g/mol ) possesses key structural features that dictate its crystallization behavior.[1][2][3] Understanding these is fundamental to troubleshooting.

  • Amide Group (-CONH-): Amide groups are potent hydrogen bond donors (N-H) and acceptors (C=O). They can form strong, directional intermolecular interactions, often leading to the formation of dimers or chains, which are primary synthons in crystal engineering.[4][5] While amides tend to form solids, their high affinity for polar solvents can sometimes make recrystallization challenging.[6][7]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is also a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its ability to interact with protic solvents.

  • Aromatic Rings (Thiophene and Phenyl): These rings can participate in π-π stacking interactions, which help to organize the molecules into a stable, three-dimensional crystal lattice.

The interplay of these strong hydrogen bonding groups and weaker van der Waals forces is critical for successful crystallization.[8] The primary challenge is to find a solvent system that can break these interactions at high temperatures but allow them to reform in an ordered manner upon cooling.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process in a question-and-answer format.

Q1: I've dissolved my compound, but no crystals are forming upon cooling. What's wrong?

Likely Cause: The solution is likely not supersaturated. This can happen if too much solvent was used, or if the compound has a higher-than-expected solubility in the solvent at lower temperatures.

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9][10]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution. This "seed" acts as a template for other molecules to crystallize upon.[10]

  • Increase Concentration: If induction methods fail, your solution is too dilute.

    • Gently heat the solution to boil off a portion of the solvent.[9]

    • Allow the solution to cool again slowly.

    • Periodically remove a drop of the solution on a glass rod and see if a solid residue forms upon evaporation of the solvent. If a large amount of residue is left, the concentration is likely sufficient.[9]

  • Add an Anti-Solvent: If you are using a polar solvent in which your compound is quite soluble, you can try adding a non-polar "anti-solvent" dropwise until the solution becomes faintly cloudy (the point of saturation). Then, add a drop or two of the original polar solvent to redissolve the precipitate and allow it to cool slowly. A common combination is ethanol/water or ethyl acetate/hexane.

G start No Crystals Formed After Cooling scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal scratch->seed Failure success Crystals Form scratch->success Success seed->success Success failure Still No Crystals seed->failure Failure concentrate Gently boil to reduce solvent volume antisolvent Add an anti-solvent dropwise concentrate->antisolvent If concentration is difficult concentrate->success antisolvent->success failure->concentrate

Fig 1. Decision workflow for inducing crystallization.
Q2: My compound separated as an oil instead of crystals. How do I fix this?

Likely Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too highly concentrated, causing the compound to crash out of solution as a liquid phase rather than an ordered solid.

Troubleshooting Protocol:

  • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[9]

  • Slow Down Cooling: Rapid cooling dramatically increases supersaturation and favors oiling out.

    • Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels.[9]

    • Consider placing the flask in a warm water bath that is allowed to cool slowly to room temperature.

  • Lower the Solvent Boiling Point: If the compound's melting point is lower than the boiling point of your chosen solvent, it will always melt before dissolving. Choose a solvent with a lower boiling point.

  • Change Solvent System: The polarity of the solvent may be too different from your compound. Try a different solvent or a mixed solvent system.

Q3: The crystallization was very fast and I got a fine powder. Is this a problem?

Likely Cause: Yes, this is often a problem. Very rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[9] An ideal crystallization should see the first crystals appear after 5-15 minutes of cooling, with continued growth over 20-60 minutes.[9]

Troubleshooting Protocol:

  • Reheat and Add More Solvent: Place the flask back on the heat source to redissolve the solid.

  • Increase Solvent Volume: Add a small excess of hot solvent (5-10% more than the minimum required for dissolution). This will keep the compound soluble for longer as it cools, promoting slower, more selective crystal growth.[9]

  • Insulate for Slow Cooling: Ensure the solution cools as slowly as possible to allow for the formation of larger, purer crystals.

Core Experimental Protocols
Protocol 1: Solvent Selection Screening

The ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point.[10][11]

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each drop.

  • If the compound dissolves readily at room temperature, the solvent is not suitable.[10]

  • If the compound does not dissolve, gently heat the test tube in a sand or water bath.

  • A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the hot solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent choice.

Table 1: Potential Solvents for Crystallization

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good choice for molecules with H-bond donors/acceptors. May show high solubility; a mixed system with water could be effective.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. Good starting point.
Ethyl Acetate 77Polar AproticCan dissolve amides. Less polar than alcohols. Often used in a mixed system with hexanes.
Acetone 56Polar AproticLower boiling point, can be effective. Its volatility can sometimes lead to premature crystallization at the solvent line.
Water 100Polar ProticDue to the phenolic -OH and amide groups, there might be some solubility in hot water. If a compound crystallizes from water, it is often very pure.[7]
Toluene 111Non-polarUnlikely to be a good single solvent due to the polar functional groups, but could be used as an anti-solvent in a mixed system.
Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Use a condenser if the solvent is volatile.

  • Continue adding solvent until the compound just dissolves completely at the boiling point. Avoid adding a large excess of solvent.

  • If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration using a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven.

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation a Place crude solid in flask b Add minimal hot solvent until just dissolved a->b c Perform hot filtration to remove insolubles b->c d Cool filtrate slowly to room temperature c->d e Cool in ice bath to maximize yield d->e f Collect crystals via vacuum filtration e->f g Wash with ice-cold solvent f->g h Dry crystals g->h

Fig 2. Standard workflow for a single-solvent recrystallization.
References
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide - PMC - PubMed Central. [Link]

  • Unzipping the dimer in primary amides by cocrystallization with sulfoxides - CORA. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • This compound (C11H9NO2S) - PubChemLite. [Link]

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides | Crystal Growth & Design - ACS Publications. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]

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Technical Support Center: Minimizing Off-Target Effects of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

N-(4-hydroxyphenyl)thiophene-2-carboxamide and its analogs are a promising class of small molecules with demonstrated therapeutic potential across various research domains, including oncology and infectious diseases.[1][2] The thiophene carboxamide scaffold is a versatile pharmacophore that allows for structural modifications to enhance potency and selectivity.[3] However, as with any small molecule inhibitor, off-target effects can present a significant challenge, leading to ambiguous experimental results, cellular toxicity, and potential translational hurdles.[4][5]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and minimizing the off-target effects of this compound. By leveraging a combination of rational experimental design, robust validation assays, and a clear understanding of the underlying molecular principles, researchers can enhance the precision of their findings and accelerate the development of more selective therapeutic agents.

I. Troubleshooting Guide: Addressing Common Off-Target Issues

This section is designed in a question-and-answer format to directly address specific challenges you may encounter during your experiments with this compound.

Question 1: My experimental results are inconsistent or show unexpected cellular toxicity at concentrations where the on-target effect should be minimal. How can I determine if this is due to off-target effects?

Answer:

This is a common and critical issue. The first step is to systematically deconvolute on-target versus potential off-target-driven phenotypes.

Underlying Causality:

Small molecules can interact with multiple cellular targets, a phenomenon known as polypharmacology.[5] These unintended interactions can trigger signaling pathways unrelated to your primary target, leading to confounding results or cytotoxicity. The this compound scaffold, while promising, is not immune to such interactions.

Step-by-Step Troubleshooting Protocol:

  • Establish a Dose-Response Curve for On-Target Activity:

    • Utilize a specific and validated assay for your primary target (e.g., an enzymatic assay for a kinase target, a binding assay for a receptor).

    • Determine the IC50 or EC50 for the on-target effect in your experimental system. This provides a baseline concentration range for on-target engagement.

  • Perform a Cellular Viability/Toxicity Assay:

    • Use a broad concentration range of this compound, extending well above the on-target IC50.

    • Employ multiple, mechanistically distinct viability assays (e.g., MTS for metabolic activity, CellTiter-Glo® for ATP levels, and a membrane integrity assay like LDH release) to get a comprehensive picture of cellular health.

    • If significant toxicity is observed at concentrations close to or below the on-target IC50, off-target effects are highly likely.

  • Employ a Structurally-Related Negative Control:

    • Synthesize or obtain an analog of this compound that is structurally similar but inactive against your primary target.

    • If this inactive analog recapitulates the observed toxicity or inconsistent results, it strongly suggests an off-target liability associated with the chemical scaffold.

  • Rescue Experiment with On-Target Overexpression or Knockdown:

    • If your compound is an inhibitor, overexpressing the target protein may rescue the phenotype if it is on-target.

    • Conversely, if the phenotype is on-target, it should not be observed in cells where the target has been knocked down or knocked out (e.g., via CRISPR/Cas9 or siRNA).

Visualizing the Troubleshooting Workflow:

troubleshooting_workflow start Inconsistent Results or Unexpected Toxicity Observed dose_response Step 1: Establish On-Target Dose-Response (IC50/EC50) start->dose_response viability Step 2: Perform Cellular Viability Assays dose_response->viability neg_control Step 3: Test Structurally Similar Inactive Analog viability->neg_control If toxicity observed near IC50 rescue Step 4: Conduct Rescue/Knockdown Experiments neg_control->rescue If inactive analog shows toxicity off_target_likely Conclusion: Off-Target Effects Highly Likely rescue->off_target_likely If rescue fails or knockdown has no effect on_target Conclusion: Phenotype is Likely On-Target rescue->on_target If rescue succeeds or knockdown mimics phenotype

Caption: A decision-making workflow for diagnosing potential off-target effects.

Question 2: I have confirmed that off-target effects are likely occurring. What are the best methods to identify the specific off-target proteins?

Answer:

Identifying the specific off-targets of this compound is crucial for interpreting your data and potentially re-engineering the molecule for better selectivity. Several unbiased and targeted approaches can be employed.

Underlying Causality:

The chemical structure of a small molecule dictates its binding properties. Minor structural motifs can lead to interactions with unintended proteins that may share structural or electrostatic similarities in their binding pockets with the primary target.

Recommended Identification Strategies:

  • Computational Prediction:

    • Rationale: In silico methods use the 2D or 3D structure of your compound to predict potential binding partners from large databases of protein structures.[5][6] This is a rapid and cost-effective first step to generate a list of potential off-targets.

    • Methodology: Utilize computational tools like SEA (Similarity Ensemble Approach) or 3Decision to screen this compound against a virtual library of proteins.[5] These platforms can provide a ranked list of potential off-targets based on chemical similarity and binding pocket compatibility.

  • Biochemical Screening (Protein Arrays and Kinase Panels):

    • Rationale: These methods involve physically screening the compound against a large panel of purified proteins or kinases.[7] This provides direct evidence of binding or inhibitory activity.

    • Methodology:

      • Kinase Profiling: Submit this compound to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of hundreds of kinases at a fixed concentration (e.g., 1 µM). This is particularly relevant if your primary target is a kinase.

      • Protein Arrays: Utilize high-density protein microarrays to assess binding to thousands of proteins simultaneously.[7] This offers a broader, more unbiased view of the compound's interactome.

  • Cell-Based Proteomics (e.g., Thermal Proteome Profiling - TPP):

    • Rationale: This approach identifies protein targets by observing changes in their thermal stability upon ligand binding within intact cells. It provides physiologically relevant target engagement information.

    • Methodology:

      • Treat cells with either vehicle or this compound.

      • Heat the cell lysates to various temperatures.

      • Collect the soluble protein fraction at each temperature and analyze by mass spectrometry.

      • Proteins that bind to the compound will be stabilized and remain in solution at higher temperatures.

Data Summary: Comparison of Off-Target Identification Methods

MethodPrincipleThroughputRelevanceCost
Computational Prediction Ligand/structure-based similarity screeningVery HighPredictiveLow
Biochemical Screening In vitro binding/inhibition assaysHighDirect EvidenceMedium-High
Thermal Proteome Profiling In-cell ligand-induced thermal stabilizationMediumPhysiologicalHigh

II. Frequently Asked Questions (FAQs)

Q1: What are the most effective general strategies to minimize off-target effects in my experiments?

A1: The most effective strategy is multi-faceted:

  • Use the Lowest Effective Concentration: Always use the lowest concentration of this compound that elicits the desired on-target effect.

  • Optimize Treatment Duration: Minimize the incubation time to what is necessary to observe the on-target phenotype. Prolonged exposure increases the likelihood of off-target effects accumulating.

  • Validate with Multiple Chemical Probes: If possible, use a second, structurally distinct inhibitor of your target to confirm that the observed phenotype is not specific to the thiophene carboxamide scaffold.

  • Employ Genetic Validation: As mentioned in the troubleshooting guide, use techniques like CRISPR/Cas9 or siRNA to validate that the phenotype is dependent on the intended target.[8][9]

Q2: Are there any known off-targets for the thiophene-2-carboxamide scaffold?

A2: The thiophene-2-carboxamide scaffold is present in a number of biologically active compounds, including some marketed drugs.[1] While specific off-targets are highly dependent on the full molecular structure, this class of compounds has been investigated for activity against a range of targets including kinases, enzymes involved in bacterial metabolism, and regulators of cell proliferation.[10][11][12] Therefore, it is prudent to consider a broad range of potential off-targets, particularly other ATP-binding proteins if your primary target is a kinase.

Q3: How can I rationally modify this compound to improve its selectivity?

A3: Rational drug design is a key strategy to enhance selectivity.[4] This typically involves:

  • Structural Biology: Obtain a crystal structure of your compound bound to its primary target and, if possible, a key off-target. This will reveal specific molecular interactions that can be exploited.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule (the thiophene ring, the carboxamide linker, and the hydroxyphenyl group) and assess the impact on both on-target and off-target activity.

  • Computational Modeling: Use molecular docking and other computational tools to predict how modifications will affect binding to both on- and off-targets before undertaking synthetic efforts.[6]

Visualizing the Selectivity Enhancement Workflow:

selectivity_workflow start Initial Compound: N-(4-hydroxyphenyl) thiophene-2-carboxamide identify_off_targets Identify On- and Off-Targets start->identify_off_targets structural_bio Structural Biology (Co-crystal Structures) identify_off_targets->structural_bio sar_studies SAR Studies (Chemical Modifications) identify_off_targets->sar_studies computational Computational Modeling (In Silico Prediction) identify_off_targets->computational structural_bio->sar_studies optimized_compound Optimized Compound with Improved Selectivity sar_studies->optimized_compound computational->sar_studies

Caption: An integrated workflow for rationally improving compound selectivity.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Jackson, K. L., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • Yin, C., et al. (2024, January 18). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • MDPI. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH.
  • MDPI. (2021). Target-Directed Approaches for Screening Small Molecules against RNA Targets. PMC - NIH.
  • MolecularCloud. (2020, November 4). How to reduce off-target effects and increase CRISPR editing efficiency?
  • AZoNano. (2022, May 13). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs.
  • Benchchem. N-(4-Methoxy-2-nitrophenyl)thiophene-2-carboxamide.
  • PubChemLite. This compound (C11H9NO2S).
  • El-Sayed, N. F., et al. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
  • ChemicalBook. This compound | 98902-53-5.
  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • Li, W., et al. (2015). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC - PubMed Central.
  • Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central.
  • Khan, A., et al. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.
  • Al-Ostath, A., et al. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH.
  • Murphy, P. V., et al. (2006). N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types. PubMed.
  • Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
  • Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • Rawe, S. L., et al. (2006, March 1). N-Glycosyl-thiophene-2-carboxamides: effects on endothelial cell growth in the presence and absence of bFGF--a significant increase in potency using per-O-acetylated sugar analogues. PubMed.
  • Mioc, A., et al. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar.

Sources

Challenges in scaling up N-(4-hydroxyphenyl)thiophene-2-carboxamide production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-hydroxyphenyl)thiophene-2-carboxamide

A Guide to Overcoming Scale-Up Production Challenges

Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common hurdles encountered during the transition from bench-scale synthesis to larger-scale production. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction's intricacies to empower your process development.

The formation of an amide bond is a cornerstone of organic synthesis, yet it presents unique challenges when scaling up, especially with functionalized starting materials like 4-aminophenol.[1][2] This guide addresses the most pressing questions in a direct Q&A format, backed by detailed protocols and process control insights.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is divided into three critical areas of process development: initial reaction optimization, managing impurities and side reactions, and addressing the physical and engineering challenges of scale-up.

Section 1: Reaction Optimization & Yield Enhancement

Q1: My amide coupling reaction suffers from low yield and poor conversion. What are the most common causes and how can I troubleshoot them?

Low yield is often a symptom of several underlying issues, primarily incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[3] Let's break down the causality.

  • Cause 1: Inefficient Carboxylic Acid Activation. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt.[1][4] Activation is essential.

    • Acyl Chloride Route: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form thiophene-2-carbonyl chloride is a common and cost-effective method.[4] However, incomplete conversion to the acyl chloride or its degradation due to moisture will halt the reaction.

    • Coupling Agent Route: Reagents like carbodiimides (e.g., EDC, DCC) or phosphonium salts (e.g., PyBOP) activate the carboxylic acid in situ.[5] The choice is critical; carbodiimides are cost-effective but can lead to side reactions, while phosphonium salts are more reactive but generate more waste.[2][3]

  • Cause 2: Substrate-Specific Challenges. The 4-aminophenol substrate is bifunctional, containing both a nucleophilic amine and a phenolic hydroxyl group.

    • Amine Protonation: The amine can be protonated by the acidic thiophene-2-carboxylic acid, rendering it non-nucleophilic.[3] The choice and stoichiometry of a non-nucleophilic base (e.g., triethylamine, DIPEA) are critical to neutralize HCl byproduct (from the acyl chloride route) or facilitate the coupling reaction without interfering.

    • Phenol Reactivity: The hydroxyl group can also be acylated, leading to an ester byproduct. This is a significant issue and is addressed in detail in Section 2.

  • Cause 3: Suboptimal Reaction Conditions.

    • Solvent Choice: The solvent must fully dissolve the starting materials and intermediates. Dipolar aprotic solvents like DMF, DMAc, or NMP are often used, but their reprotoxicity is a concern on a large scale.[6] Greener alternatives like ethyl acetate or 2-MeTHF should be evaluated.

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition. A temperature study is crucial to find the optimal balance. For the acyl chloride route, the initial addition is often performed at low temperatures (0-5 °C) to control the exotherm, followed by warming to room temperature or slightly above to drive the reaction to completion.

Troubleshooting Workflow: Low Yield

Below is a systematic approach to diagnosing and solving low-yield issues.

LowYieldTroubleshooting start Low Yield Observed check_activation Verify Carboxylic Acid Activation start->check_activation check_sm Confirm Starting Material Purity & Stoichiometry start->check_sm check_conditions Evaluate Reaction Conditions start->check_conditions acyl_chloride Acyl Chloride Route: - Analyze for residual acid - Check for degradation check_activation->acyl_chloride coupling_agent Coupling Agent Route: - Increase equivalents - Add activator (e.g., HOBt) check_activation->coupling_agent amine_purity 4-Aminophenol: - Check for oxidation (color) - Confirm purity by titration/NMR check_sm->amine_purity reagent_equivalents Stoichiometry: - Ensure slight excess of acylating agent (1.05-1.1 eq) check_sm->reagent_equivalents solvent Solvent: - Test alternative solvents - Ensure anhydrous conditions check_conditions->solvent temperature Temperature/Time: - Run kinetics profile - Optimize for conversion vs. impurity check_conditions->temperature base Base: - Check base strength & equivalents - Ensure it's non-nucleophilic check_conditions->base solution Yield Improved acyl_chloride->solution coupling_agent->solution amine_purity->solution reagent_equivalents->solution solvent->solution temperature->solution base->solution

Caption: Troubleshooting workflow for low reaction yield.

Section 2: Impurity Profile & Side Reactions

Q2: I'm observing a significant, persistent impurity in my final product. I suspect O-acylation of the phenol. How can I confirm this and, more importantly, prevent it?

This is the most common and challenging side reaction in this synthesis. The hydroxyl group of 4-aminophenol can compete with the amine for the activated acylating agent, forming the undesired ester, 4-aminophenyl thiophene-2-carboxylate.

  • Identification:

    • LC-MS: The most powerful tool. The O-acylated byproduct will have the exact same mass as your desired N-acylated product (C₁₁H₉NO₂S, MW: 219.26). However, it will have a different retention time on a reverse-phase HPLC column, typically eluting earlier if the column is C18 due to the free amine.

    • ¹H NMR: In the desired product, you will see a characteristic amide N-H singlet (often broad) typically downfield (>9.5 ppm in DMSO-d₆).[7] The aromatic protons on the hydroxyphenyl ring will show splitting patterns consistent with para-substitution. For the O-acylated impurity, you would instead see a signal for the free -NH₂ group (typically a broad singlet around 5-6 ppm in DMSO-d₆) and a different chemical shift for the aromatic protons adjacent to the ester linkage compared to the amide linkage.

  • Prevention & Mitigation: The key is to exploit the difference in nucleophilicity and acidity between the amine and the phenol.

    • Control the Base: Using a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is preferable to triethylamine (TEA). More importantly, avoid strong bases like NaOH or K₂CO₃ in the coupling step, as they will deprotonate the phenol, dramatically increasing its nucleophilicity and promoting O-acylation.

    • Temperature Control: Add the acylating agent at a low temperature (0-5 °C). The amine is significantly more nucleophilic than the phenol at lower temperatures. A slow addition allows the more reactive amine to be acylated preferentially before the reaction temperature rises and promotes O-acylation.

    • pH during Workup: During aqueous workup, carefully controlling the pH is crucial. If you need to remove unreacted thiophene-2-carboxylic acid, a mild basic wash (e.g., saturated NaHCO₃) is sufficient. Using a strong base (like NaOH) can hydrolyze the desired amide or promote other side reactions.

Reaction Scheme: N-Acylation vs. O-Acylation

SideReaction cluster_reactants Reactants cluster_products Potential Products RCOOH Thiophene-2-carbonyl Chloride (Acylating Agent) Desired Desired Product (N-Acylation) Side Side Product (O-Acylation) mid1 Amine 4-Aminophenol Amine->Desired Amine Attack (More Nucleophilic) FAVORED Amine->Side Phenol Attack (Less Nucleophilic) DISFAVORED mid2

Caption: Competing N-acylation and O-acylation pathways.

Section 3: Scale-Up & Process Control

Q3: We are struggling with product isolation. The product seems to have low solubility in common organic solvents, making extraction and crystallization difficult. What is the recommended approach for a scalable workup?

The relatively polar nature of this compound, due to the amide and phenol groups, indeed complicates its isolation. A standard liquid-liquid extraction may not be efficient.

  • Recommended Strategy: Reaction Quench and Precipitation/Crystallization

    • Reaction Monitoring: First, ensure the reaction has gone to completion using in-process controls like HPLC or TLC.

    • Aqueous Quench: Instead of a full extraction, slowly add the reaction mixture to a calculated volume of water or a slightly acidic aqueous solution (e.g., 1M HCl) with vigorous stirring. This will precipitate your product while keeping unreacted 4-aminophenol and the base (as its salt) in the aqueous phase.

    • Filtration: Isolate the crude solid product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with a non-polar solvent like heptane or MTBE to remove non-polar impurities.

    • Recrystallization: The key to high purity is recrystallization. The ideal solvent system will dissolve the product at elevated temperatures but have very low solubility at room temperature or below.

      • Solvent Screening: Test polar protic solvents like ethanol, isopropanol (IPA), or mixtures such as Ethanol/Water or Acetone/Water.

      • See Protocol A3 for a detailed recrystallization procedure.

Q4: How do I manage the thermal safety of this reaction during scale-up? The acylation can be quite exothermic.

Thermal management is paramount for safety and for minimizing side products. What is easily managed in a round-bottom flask in an ice bath can become a dangerous runaway reaction in a large reactor.

  • Calorimetry Studies: Before scaling up, perform a reaction calorimetry (RC1) study. This will determine the total heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and help you model the cooling requirements for your plant's reactors.

  • Engineered Controls:

    • Semi-Batch Addition: Never add all reagents at once on a large scale. The acylating agent (e.g., thiophene-2-carbonyl chloride solution) should be added sub-surface via a dosing pump over a prolonged period (e.g., 2-4 hours).

    • Jacket Cooling: Ensure your reactor has adequate cooling capacity. The addition rate should be directly tied to the reactor's ability to remove heat, maintaining the target internal temperature.

    • Emergency Quench Plan: Have a pre-defined and tested plan to quench the reaction in case of a cooling failure. This typically involves having a quench solution (e.g., a suitable amine scavenger or water) ready to be added to the reactor.

Appendix A: Recommended Protocols

Protocol A1: Scale-Up Synthesis via Acyl Chloride Route (Illustrative 100g Scale)

  • Acyl Chloride Formation: In a dry, inerted reactor, charge thiophene-2-carboxylic acid (1.0 eq, 100g) and toluene (500 mL). Add a catalytic amount of DMF (0.02 eq). Slowly add thionyl chloride (1.1 eq) while maintaining the temperature below 30°C. Heat the mixture to 60-70°C and hold until the reaction is complete (monitor by GC or quenching a sample for HPLC analysis). Cool to room temperature and distill off excess thionyl chloride and toluene under vacuum to obtain crude thiophene-2-carbonyl chloride.[4][8]

  • Amidation: In a separate reactor, charge 4-aminophenol (0.98 eq) and a suitable solvent like Ethyl Acetate or 2-MeTHF (1 L). Cool the slurry to 0-5°C.

  • Dosing: Slowly dose the thiophene-2-carbonyl chloride (dissolved in a minimal amount of the reaction solvent) into the 4-aminophenol slurry over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion is confirmed by IPC (In-Process Control).

  • Workup: See Q3 for the recommended precipitation/filtration strategy.

Protocol A2: Recrystallization for Final Product Purification

  • Solvent Selection: Based on screening, select a suitable solvent system (e.g., 90:10 Ethanol:Water).

  • Dissolution: Charge the crude, dry solid to a clean reactor. Add the minimum amount of the solvent system required to achieve full dissolution at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter medium.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner. A linear cooling ramp (e.g., 10-15°C per hour) is ideal for forming large, pure crystals. Seeding with a small amount of pure product at the appropriate temperature can aid crystallization.

  • Isolation: Once the target temperature (e.g., 0-5°C) is reached, hold for 2-4 hours to maximize yield. Filter the product, wash the cake with a small amount of cold recrystallization solvent, and dry under vacuum at an appropriate temperature (e.g., 50-60°C).

Appendix B: Reagent & Solvent Data

Table 1: Comparison of Common Amide Coupling Approaches for Scale-Up

MethodActivating AgentProsConsScale-Up Considerations
Acyl Chloride SOCl₂, (COCl)₂Low cost, high reactivity, common reagents.[4]Generates HCl, requires handling of corrosive reagents, potential for thermal runaway.[8]Excellent for large scale if thermal safety is managed. Requires robust, corrosion-resistant equipment.
Carbodiimide EDC, DICGood reactivity, water-soluble byproducts (EDC).High cost, potential allergens, racemization risk for chiral acids, byproduct removal can be difficult (DCU from DCC).[3][4]EDC is preferred on scale due to the water-soluble urea byproduct. Often requires an additive like HOBt (note: HOBt has safety concerns on scale).[6]
Phosphonium Salt PyBOP, HATUHigh reactivity, low racemization, reliable.Very expensive, poor atom economy, generates significant phosphine oxide waste.[3][5]Generally avoided for large-scale manufacturing of all but the highest-value APIs due to cost and waste.
Anhydride T3P® (Propylphosphonic Anhydride)High reactivity, byproducts are water-soluble and easily removed.Moderate cost.A good, greener alternative to phosphonium salts with a better waste profile. Often used in process chemistry.[6][9]

Table 2: Properties of Selected Solvents for Consideration

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes & Suitability
Toluene 1110.8672.38Good for acyl chloride formation; poor solvent for 4-aminophenol.
Dichloromethane (DCM) 401.339.08Excellent solvent but has environmental and health concerns; difficult to use on plant scale due to low boiling point.
Ethyl Acetate 770.9026.02A greener choice, good for reaction and potentially extraction. Product solubility may be limited.
2-MeTHF 800.8556.20Excellent greener alternative to THF/DCM. Good solvency.
Acetonitrile 820.78637.5Good solvent, but can be expensive and has toxicity concerns.
N,N-Dimethylformamide (DMF) 1530.94438.25Excellent solvent but is a regulated substance (reprotoxin) and difficult to remove.[6] Avoid if possible.

Data sourced from publicly available solvent property tables.[10]

References

  • ResearchGate. (2025). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. Available from: [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available from: [Link]

  • Adler, M. J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Available from: [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Amphoteros. (2014). Uphill battles in amide couplings. amphoteros. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. Available from: [Link]

  • Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride. Google Patents.
  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. University of Rochester Chemistry Department. Available from: [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-hydroxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges associated with this compound. As there is limited specific public data on this molecule, this document leverages established principles in pharmaceutical sciences to address the anticipated hurdles based on its chemical structure—a thiophene carboxamide derivative. Such structures are often associated with poor aqueous solubility, a primary rate-limiting step for oral absorption.[1][2]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It provides not only step-by-step protocols but also the scientific rationale behind each strategic choice, empowering you to make informed decisions in your formulation development workflow.

Section 1: Initial Characterization & Problem Identification

Before attempting to enhance bioavailability, it is critical to quantitatively define the problem. The oral bioavailability of a drug is primarily governed by its solubility and its permeability across the intestinal epithelium.[3] For many new chemical entities, poor aqueous solubility is the most significant barrier.[4][5]

Question: My initial assessment of this compound (HPTC) shows poor aqueous solubility. How do I properly characterize this and determine its Biopharmaceutics Classification System (BCS) class?

Answer:

Accurate characterization is the foundation of a successful formulation strategy. The predicted physicochemical properties of HPTC, such as a boiling point of 308.2°C and a density of 1.403 g/cm³, suggest a stable, potentially crystalline solid.[6] The presence of both a hydrophobic thiophene ring and hydrogen-bonding capable amide and hydroxyl groups indicates that its solubility will be highly dependent on the surrounding medium.[7][8] Based on these structural features, it is highly probable that HPTC is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[9][10]

Here is a logical workflow to systematically characterize the compound:

G cluster_start Phase 1: Initial Assessment cluster_classify Phase 2: BCS Classification cluster_strategy Phase 3: Strategy Selection Start Start: Obtain Pure HPTC API Solubility Determine Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Assess Permeability (In Silico & In Vitro) Start->Permeability BCS Classify According to BCS Solubility->BCS Permeability->BCS Sol_Limited Solubility-Limited (BCS Class II) BCS->Sol_Limited High Permeability Perm_Limited Permeability-Limited (BCS Class IV) BCS->Perm_Limited Low Permeability G cluster_start Input cluster_process ASD Manufacturing Process cluster_output Output API HPTC API (Crystalline) SD Spray Drying API->SD HME Hot-Melt Extrusion API->HME Polymer Selected Polymer (e.g., HPMC-AS, PVP VA) Polymer->SD Polymer->HME Solvent Organic Solvent Solvent->SD ASD_Powder Amorphous Solid Dispersion Powder SD->ASD_Powder Solvent Evaporation HME->ASD_Powder Melting & Mixing

Caption: High-level overview of ASD manufacturing methods.

FAQ: Which polymer should I choose for my HPTC solid dispersion?

The choice of polymer is critical. It must be miscible with the drug and capable of stabilizing the amorphous form. Common choices include:

  • HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate): Excellent for maintaining supersaturation, particularly in the intestinal environment.

  • PVP VA (Copovidone): A versatile polymer with good solubility and drug-stabilizing properties.

  • Soluplus®: A graft copolymer with amphiphilic properties that can act as a solubilizer.

A screening study using small-scale solvent casting followed by dissolution testing is the most effective way to select the optimal polymer and drug loading.

Protocol 3: Screening and Preparation of ASD by Spray Drying

Objective: To prepare a stable ASD of HPTC with an appropriate polymer to enhance its dissolution rate.

Methodology:

  • Solution Preparation: Dissolve both HPTC and the selected polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., acetone or a methanol/dichloromethane mixture). A typical starting point is a 25% drug load (by weight of solids).

  • Spray Drying Parameters:

    • Inlet Temperature: Set high enough to ensure rapid solvent evaporation (e.g., 90-120°C).

    • Atomization/Gas Flow: Optimize to produce fine droplets.

    • Feed Rate: Control to maintain a stable outlet temperature.

  • Execution: Pump the feed solution into the spray dryer. The solvent rapidly evaporates, leaving behind a fine powder of the drug molecularly dispersed in the polymer.

  • Secondary Drying: Collect the resulting powder and dry it further under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the crystalline drug, indicating an amorphous state.

    • Powder X-Ray Diffraction (PXRD): Verify the absence of Bragg peaks, confirming a lack of crystallinity.

    • In Vitro Dissolution Testing: Perform dissolution tests in SIF (pH 6.8) comparing the ASD to the neat crystalline drug. A significant increase in both the rate and extent of dissolution is the desired outcome.

Formulation Dissolution at 30 min (%) Maximum Concentration (µg/mL) Physical Stability (Amorphous)
Crystalline HPTC< 5%8> 12 months
HPTC:HPMC-AS (25% load)> 80%150> 6 months (accelerated)
HPTC:PVP VA (25% load)> 75%125> 6 months (accelerated)

This is a table of representative data. Actual results will vary based on experimental conditions.

Section 3: Troubleshooting In Vivo Performance

An excellent in vitro dissolution profile does not always guarantee in vivo success. Pharmacokinetic (PK) studies are essential to confirm that the formulation strategy translates to improved systemic exposure. [11][12] Question: My HPTC amorphous solid dispersion shows great dissolution, but the in vivo pharmacokinetic study in rats showed only a modest increase in bioavailability (AUC). What could be the issue?

Answer:

This scenario, often termed an in vitro-in vivo correlation (IVIVC) disconnect, can be frustrating but is solvable. If you have successfully addressed the dissolution problem, other factors may be limiting absorption. [13] Potential causes include:

  • In Vivo Recrystallization: The supersaturated solution generated by the ASD may be unstable in the complex environment of the GI tract, leading to the drug precipitating back into its non-absorbable crystalline form before it can be absorbed.

  • Permeability/Efflux Limitations: As identified in the Caco-2 assay, if HPTC is an efflux transporter substrate (e.g., P-gp), simply increasing its concentration in the gut lumen may not be enough to overcome this transport mechanism. [14]3. First-Pass Metabolism: The drug may be well-absorbed but then rapidly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation. [15]

G cluster_start Problem cluster_diag Diagnosis cluster_solution Potential Solutions Start Poor In Vivo PK Despite Good In Vitro Dissolution Recrystal In Vivo Recrystallization? Start->Recrystal Efflux Efflux Limitation? Recrystal->Efflux No Sol_Recrystal Add Precipitation Inhibitor (e.g., HPMC, Soluplus®) Recrystal->Sol_Recrystal Yes Metabolism First-Pass Metabolism? Efflux->Metabolism No Sol_Efflux Co-administer P-gp Inhibitor (e.g., Verapamil - experimental) Efflux->Sol_Efflux Yes Sol_Metabolism Investigate Metabolic Pathways (Microsome Stability Assay) Metabolism->Sol_Metabolism Yes

Caption: Troubleshooting workflow for poor in vivo performance.

Protocol 4: Basic Oral Pharmacokinetic Study in Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC) of a formulated HPTC and compare them to a simple suspension of the drug. [15] Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight.

  • Dosing:

    • Group 1 (Control): Administer HPTC as a suspension in a vehicle like 0.5% methylcellulose via oral gavage.

    • Group 2 (Test): Administer the HPTC ASD formulation, reconstituted in water, via oral gavage at the same dose level.

    • Group 3 (IV - Optional but Recommended): Administer a solution of HPTC intravenously to a separate group to determine absolute bioavailability. [15]3. Blood Sampling: Collect blood samples (e.g., via tail vein) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of HPTC in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate PK parameters. A significantly higher Area Under the Curve (AUC) and maximum concentration (Cmax) for the ASD group indicates successful enhancement of oral bioavailability.

References

  • Bhalani, D. V., et al. (2022). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Research Square.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
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  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78.
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  • Al-kasmi, B., et al. (2022). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 74, 103598.
  • Shrestha, N., et al. (2021). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Journal of Pharmaceutical Sciences, 110(7), 2593-2616.
  • Kipping, T., et al. (2021). Methods of Preparing Amorphous API and Amorphous Solid Dispersions.
  • Teunou, E., & Rioult, M. (2021).
  • Lopes, D., et al. (2016).
  • Pandi, P., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. International Journal of Pharmaceutics, 586, 119561.
  • Eng, H., et al. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 4, 13.
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  • Li, Y., et al. (2017). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 65(40), 8823-8830.
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  • Kumari, P., et al. (2024). Versatile thiophene 2-carboxamide derivatives.
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Technical Support Center: Column Chromatography Purification of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-hydroxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the column chromatography purification of this compound. Our aim is to equip you with the expertise and practical insights necessary to navigate the nuances of this specific separation challenge.

Introduction to the Purification Challenge

This compound is a polar aromatic amide, and its purification by column chromatography can present several challenges. The presence of both a phenolic hydroxyl group and a secondary amide imparts significant polarity to the molecule. These functional groups can lead to strong interactions with the stationary phase, potentially causing issues such as poor resolution, peak tailing, and irreversible adsorption. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of this compound?

A1: For polar compounds like this compound, standard silica gel (SiO₂) is the most common and effective stationary phase.[1] Its slightly acidic nature can sometimes cause issues with sensitive compounds, but for many polar molecules, it provides excellent separation.[1] Should you encounter issues with compound degradation, neutral alumina can be a viable alternative.

Q2: How do I choose an appropriate mobile phase for the TLC analysis and column chromatography?

A2: The key is to find a solvent system that provides a good retention factor (Rf) for your target compound on a TLC plate, ideally between 0.25 and 0.35.[2] A common starting point for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] For this compound, a mobile phase of ethyl acetate/hexane is a good starting point. You can adjust the ratio to achieve the desired Rf value. For instance, a ratio of 8:2 ethyl acetate to hexane has been used for similar thiophene carboxamide derivatives.[2]

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?

A3: Tailing is a common issue with polar compounds containing acidic protons, like the phenolic hydroxyl group in your molecule. This is often due to strong, non-ideal interactions with the active sites on the silica gel. To mitigate this, you can add a small amount of a polar modifier to your mobile phase, such as methanol or a few drops of acetic acid. This helps to saturate the highly active sites on the silica, leading to more symmetrical peaks.

Q4: I am not seeing my compound elute from the column, even with a high concentration of the polar solvent. What could be the problem?

A4: There are a few possibilities. Your compound may be irreversibly adsorbed onto the silica gel, which can happen with very polar molecules.[3] Another possibility is that your compound is not sufficiently soluble in the mobile phase to be eluted effectively. Ensure your compound is soluble in the chosen solvent system. If insolubility is the issue, you may need to consider a different mobile phase combination. In rare cases, the compound may have decomposed on the column.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column.- Optimize Mobile Phase: Perform thorough TLC analysis with various solvent ratios (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides the best separation between your product and impurities.[4][5]- Reduce Sample Load: The amount of crude material should be appropriate for the column size. A general rule is 1g of crude material per 20-100g of silica gel.- Improve Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A well-packed column is crucial for good resolution.[6]
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[2]
Compound Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.- Strong adsorption to the stationary phase.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate).- If the compound still doesn't elute, consider adding a stronger polar solvent like methanol to your mobile phase in small increments (e.g., 1-5%).
Peak Tailing - Strong interaction of polar functional groups (phenol, amide) with silica gel.- Acidic nature of silica gel.- Add a small amount of a polar modifier like methanol (1-2%) or a few drops of acetic acid to the mobile phase to improve peak shape.- Consider using a less acidic stationary phase like neutral alumina if tailing persists.
Crystallization of Compound on the Column - Low solubility of the compound in the mobile phase.- Choose a mobile phase in which your compound has better solubility.[3]- Load the sample in a solvent in which it is highly soluble and use a minimal amount of this loading solvent.[7]
Multiple Spots in Fractions Containing the Purified Compound - Co-elution of impurities.- Degradation of the compound on the column.- Re-run the column with a shallower solvent gradient to improve separation.- To check for on-column degradation, perform a 2D TLC. Spot the crude mixture, run the TLC, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear, your compound may be unstable on silica.[3]

Experimental Workflow & Protocol

This section provides a detailed step-by-step protocol for the column chromatography purification of this compound.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis Column_Prep 2. Column Preparation TLC->Column_Prep Sample_Loading 3. Sample Loading Column_Prep->Sample_Loading Elution 4. Elution Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions 7. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal 8. Solvent Removal Combine_Fractions->Solvent_Removal Final_Product 9. Pure Product Solvent_Removal->Final_Product

Caption: Experimental workflow for column chromatography purification.

Detailed Protocol

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of ethyl acetate and hexane. Test various ratios (e.g., 3:7, 1:1, 7:3) to find a system that gives your target compound an Rf value between 0.25 and 0.35.[2]

  • Visualize the spots under a UV lamp (254 nm).

2. Column Preparation (Wet Packing Method):

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (about 1 cm).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 3:7 ethyl acetate/hexane).

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry. [6]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.[7]

  • Alternatively, for better resolution, perform a "dry load":

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

4. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or air line) to start the elution.

  • If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This is often necessary for separating compounds with a wide range of polarities.

5. Fraction Collection:

  • Collect the eluent in a series of labeled test tubes or flasks.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

7. Combine Pure Fractions and Solvent Removal:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common issues in the purification of polar compounds.

troubleshooting_logic Start Start Purification TLC_Check TLC Analysis: Good Separation & Rf? Start->TLC_Check Proceed Proceed to Column TLC_Check->Proceed Yes Adjust_Solvent Adjust Solvent Polarity TLC_Check->Adjust_Solvent No Column_Issue Column Performance Issue? Proceed->Column_Issue Adjust_Solvent->TLC_Check Good_Separation Good Separation Column_Issue->Good_Separation No Poor_Separation Poor Separation / Tailing Column_Issue->Poor_Separation Yes Final_Product Isolate Pure Product Good_Separation->Final_Product Check_Packing Check Column Packing Poor_Separation->Check_Packing Add_Modifier Add Modifier (e.g., MeOH) Check_Packing->Add_Modifier Add_Modifier->Proceed

Caption: Troubleshooting decision tree for column chromatography.

By following this guide, researchers can approach the purification of this compound with a greater understanding of the potential challenges and a clear strategy for achieving high purity.

References

  • Rawe, S. L., et al. (2006). N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types. Carbohydrate Research, 341(10), 1253-1263. Available at: [Link]

  • ResearchGate. (2015). What is the best mobile phase to separate polyphenols on TLC plate?. Available at: [Link]

  • Semantic Scholar. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Supporting Information Synthesis, characterization, and semiconducting properties of π- conjugated polymers containing hydrogen bonded bis-pyridine- thieno[3,2-b]thiophene moieties. Available at: [Link]

  • University of Rochester Chemistry Department. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • YouTube. (2022). Column Chromatography. Available at: [Link]

  • Google Patents. (2004). Purification method of thiophene.
  • Cheméo. (2026). Chemical Properties of Thiophene-2-carboxamide, N-ethyl-N-dodecyl-. Available at: [Link]

  • ResearchGate. (2025). Thin-layer chromatography of anions - Separation of coexisting hexacyanoferrate(II), hexacyanoferrate(III) and thiocyanate with a new mobile phase. Available at: [Link]

  • Cheméo. (2026). Thiophene-2-carboxamide, N-ethyl-N-butyl-. Available at: [Link]

  • Google Patents. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Google Patents. (2009). Process for the purification of thiophenes.
  • University of Rochester Chemistry Department. Solvents and Polarity. Available at: [Link]

  • Chemspace. (n.d.). N-(4-hydroxyphenyl)thiophene-3-carboxamide. Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

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Technical Support Center: A Researcher's Guide to N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-hydroxyphenyl)thiophene-2-carboxamide. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in cell culture applications. Our goal is to equip you with the scientific rationale and proven methodologies to ensure consistent, reliable, and precipitation-free experimental results.

Section 1: Understanding the Precipitation Problem

Q1: Why is my this compound precipitating in my cell culture media?

A1: Precipitation of this compound is a common issue stemming from its inherent physicochemical properties. Several factors contribute to this phenomenon:

  • Intrinsic Hydrophobicity: The molecule's structure, containing a thiophene ring and a phenyl group, gives it a hydrophobic character.[1][2][3] While it may dissolve readily in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions like cell culture media is limited.[4][5] Thiophene carboxamide derivatives are often noted for their poor water solubility.[6][7]

  • Exceeding the Aqueous Solubility Limit: Every compound has a maximum concentration at which it can remain dissolved in a given solvent system. If the final concentration of your compound in the media surpasses this limit, it will "crash out" of the solution as a precipitate.[8][9]

  • Improper Dilution Technique: Rapidly adding a concentrated DMSO stock directly into a large volume of media creates localized areas of super-saturation.[8] The compound doesn't have time to disperse and immediately precipitates before it can be properly diluted.

  • Media Composition and Temperature: Cell culture media are complex mixtures of salts, amino acids, vitamins, and often serum.[10][11] Interactions with these components, shifts in pH due to cellular metabolism, or the use of cold media can all decrease the compound's solubility.[8][10]

Section 2: Proactive Solubilization Strategy & Protocols

The most effective way to prevent precipitation is to employ a careful and validated solubilization protocol. The following two-stage process is the industry-standard method for introducing hydrophobic compounds into cell culture systems.

Protocol 2.1: Preparing a High-Concentration Stock Solution in DMSO

The standard practice for compounds like this is to first create a highly concentrated stock solution in a cell-culture compatible organic solvent.[12][13]

Rationale: Using a concentrated stock minimizes the volume of organic solvent added to your final cell culture, thereby reducing potential solvent-induced cytotoxicity.[14][15] DMSO is the most common choice due to its high solubilizing power and general tolerance by most cell lines at low final concentrations.[14][16][17]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Determine Target Stock Concentration: Aim for a stock concentration that is 1000x to 10,000x higher than your highest final working concentration. For example, to make a 10 mM stock solution (Molecular Weight: 219.26 g/mol )[18][19], weigh out 2.19 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the powder. For the 2.19 mg example, add 1 mL of DMSO to achieve a 10 mM stock.

  • Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles. If needed, gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to prevent photodecomposition and repeated freeze-thaw cycles.[12] Store at -20°C or -80°C for long-term stability.

Protocol 2.2: The Two-Step Dilution into Cell Culture Media

This is the most critical step for preventing precipitation. Never add the DMSO stock directly to your final large volume of media.

Rationale: A serial or two-step dilution prevents the localized concentration shock that causes precipitation.[8] Pre-warming the media increases the kinetic energy of the solvent molecules, enhancing their ability to accommodate the hydrophobic compound.[8]

Procedure:

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if used) to 37°C in a water bath.[20]

  • Create an Intermediate Dilution (Critical Step):

    • In a sterile tube, pipette a small volume of the pre-warmed complete media (e.g., 500 µL).

    • Add the required volume of your DMSO stock solution to this small volume of media. For a 1:100 dilution, add 5 µL of a 10 mM stock to 495 µL of media to get a 100 µM intermediate solution.

    • Immediately and vigorously vortex or pipette-mix for 10-15 seconds. The solution should remain clear.

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed media. For example, to achieve a final concentration of 10 µM in 10 mL of media, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media.

  • Final Mixing & Inspection: Gently swirl the final culture flask or plate. Before adding to cells, visually inspect the final working solution to confirm it is clear and free of any precipitate.

G E E G G E->G Use one aliquot

A flowchart to diagnose the cause of precipitation.

Section 4: Frequently Asked Questions (FAQs)

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: This is highly cell-line dependent. As a general rule, most cell lines tolerate a final DMSO concentration up to 0.5% (v/v) without significant cytotoxicity. [14]However, sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. [14]It is crucial to run a "vehicle control" (media with the same final concentration of DMSO but without your compound) to ensure that any observed effects are due to your compound and not the solvent. [14]Studies suggest that 0.3125% DMSO is a safe choice for many cancer cell lines. [16][17]

Q5: Can I filter the media to remove the precipitate?

A5: No. It is strongly advised not to filter the media after adding the compound. [8]The precipitate is your active compound. Filtering it will remove an unknown quantity of the drug, making your final concentration inaccurate and your experimental results unreliable. [8]The correct approach is to solve the underlying solubility problem.

Q6: Are there alternatives to DMSO or advanced methods I can try?

A6: Yes, if standard methods fail, you can explore more advanced formulation strategies. These should be approached with caution as they can influence experimental outcomes.

  • Alternative Solvents: Ethanol can be used, but it is generally more cytotoxic than DMSO. [17]* Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. [21][22][23][24][25]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture to enhance the solubility of poorly soluble drugs. [4][21]This approach can be effective but requires careful validation to ensure the cyclodextrin itself does not affect your cellular model. [9][26]

    Parameter DMSO Ethanol Cyclodextrins (e.g., HP-β-CD)
    Typical Final Conc. 0.1% - 0.5% < 0.1% Varies (e.g., 1-10 mM)
    Pros High dissolving power, well-established Good solvent Excellent for increasing aqueous solubility, low cytotoxicity
    Cons Can be toxic >0.5%, can influence cell differentiation Higher cytotoxicity than DMSO Can extract cholesterol from cell membranes, may alter drug availability

    | Best For | First-line choice for most hydrophobic compounds | When DMSO is incompatible with the compound | Extremely insoluble compounds where DMSO is insufficient |

Table 1: Comparison of common solubilization agents for cell culture.

References

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells? Available at: [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... Available at: [Link]

  • National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at: [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Available at: [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • National Institutes of Health (NIH). (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Available at: [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Available at: [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Available at: [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Available at: [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO2S). Available at: [Link]

  • MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

  • Addgene. (2018). 10 Basic tips for mammalian cell culture. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Available at: [Link]

  • ResearchGate. (2013). Can I store the drug solution made in cell culture media? Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

  • ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Available at: [Link]

  • PubMed. (2016). Cell culture media impact on drug product solution stability. Available at: [Link]

  • PubChem. (n.d.). N-(4-hydroxyphenyl)furan-2-carboxamide. Available at: [Link]

  • ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available at: [Link]

  • PubMed. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available at: [Link]

  • ResearchGate. (n.d.). Preferential solvation of thiophene and furan-2-carboxaldehyde phenylhydrazone derivatives in DMSO-water and DMSO-n-octanol mixtures. Available at: [Link]

  • Chemspace. (n.d.). Compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. Available at: [Link]

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Addressing batch-to-batch variability of synthesized N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-(4-hydroxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to batch-to-batch variability during the synthesis and handling of this compound. Ensuring consistency is paramount for reliable downstream applications, from preclinical studies to active pharmaceutical ingredient (API) manufacturing.[1] This document provides a structured, question-and-answer-based approach to troubleshoot common challenges, grounded in established chemical principles and regulatory awareness.[2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when encountering variability between different lots of this compound.

Q1: We are observing inconsistent biological activity between different batches of the compound, even though the purity by HPLC appears similar. What could be the cause?

A1: This is a classic issue often rooted in polymorphism. Different crystalline forms (polymorphs) of the same compound can possess identical chemical purity but exhibit varied physical properties such as solubility, dissolution rate, and melting point.[5] These differences can significantly impact bioavailability and, consequently, observed biological activity.[6][7][8] We strongly recommend performing characterization beyond simple HPLC purity, such as Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD), to assess the crystalline form of each batch.

Q2: My reaction yield is significantly lower than expected (~40% vs. a predicted >80%). What are the most common culprits?

A2: Low yield in this amide coupling reaction typically points to one of three areas:

  • Inefficient Carboxylic Acid Activation: The conversion of thiophene-2-carboxylic acid to a more reactive species (like an acyl chloride or an active ester) may be incomplete.[9]

  • Competing Side Reactions: The hydroxyl group on 4-aminophenol is also nucleophilic and can compete with the amino group, leading to the formation of an undesired ester byproduct (O-acylation).

  • Degradation: Starting materials or the product may be sensitive to temperature, air, or moisture, leading to degradation over the course of the reaction.

Q3: The color of my final product varies from off-white to a distinct yellow/brown between batches. Is this a cause for concern?

A3: Color variation often indicates the presence of minor impurities, which can arise from the oxidation of the phenol group or residual starting materials. While a slight color change may not always impact purity as measured by HPLC, it signals a lack of process control. It is crucial to identify the source of the impurity.[10] Trace metal contaminants can also catalyze color formation. A consistent color profile is a key indicator of a reproducible manufacturing process.

Q4: We've noticed that our compound's solubility in our formulation vehicle seems to change from one batch to another. Why is this happening?

A4: Similar to Q1, this is very likely due to polymorphism or the presence of an amorphous fraction. Metastable polymorphs are often more soluble than their more stable counterparts, but they can convert over time.[7][11] Inconsistent crystallization and drying procedures are the primary cause of this variability. It is essential to develop a robust crystallization protocol to ensure a consistent solid form.[10]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, systematic approaches to resolving complex issues.

Guide 2.1: Diagnosing and Improving Low Reaction Yield

Low yield is a multifaceted problem. This guide provides a logical workflow to identify and rectify the root cause.

G start Low Yield Detected check_sm Step 1: Verify Starting Material (SM) Quality (¹H NMR, Purity) start->check_sm check_activation Step 2: Assess Carboxylic Acid Activation (e.g., monitor acyl chloride formation via IR) check_sm->check_activation SMs OK sm_fail Issue: SM Impure or Degraded check_sm->sm_fail SMs Not OK check_reaction Step 3: Analyze Reaction Profile (In-process control via HPLC/TLC) check_activation->check_reaction Activation OK activation_fail Issue: Incomplete Activation check_activation->activation_fail Activation Not OK check_workup Step 4: Evaluate Workup & Isolation (Check for product loss in aqueous/organic layers) check_reaction->check_workup Reaction OK reaction_fail Issue: Side Reactions or Stalled Conversion check_reaction->reaction_fail Reaction Not OK workup_fail Issue: Product Loss During Extraction/Crystallization check_workup->workup_fail Workup Not OK sol_sm Solution: Re-purify or source new SMs. sm_fail->sol_sm sol_activation Solution: Re-distill thionyl chloride. Use alternative coupling agents (EDC, HATU). activation_fail->sol_activation sol_reaction Solution: Optimize temperature. Use a non-nucleophilic base. Protect hydroxyl group if necessary. reaction_fail->sol_reaction sol_workup Solution: Adjust pH during extraction. Optimize anti-solvent for crystallization. workup_fail->sol_workup

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Causality Analysis:

  • Starting Material Integrity: Never assume the quality of your starting materials. 4-aminophenol is susceptible to oxidation. Thiophene-2-carboxylic acid and its activated forms can be hygroscopic.

    • Action: Before each synthesis, run a quick ¹H NMR to confirm the structure and an HPLC to verify the purity of both 4-aminophenol and thiophene-2-carboxylic acid.

  • Activation Efficiency: The most common method for this synthesis involves converting thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Causality: Old or improperly stored thionyl chloride can be partially hydrolyzed, reducing its activity.

    • Action: Use freshly distilled thionyl chloride. Alternatively, consider using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole), which are less sensitive to moisture.[9]

  • Reaction Conditions: The coupling of the acyl chloride with 4-aminophenol is typically run in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.

    • Causality: If the temperature is too high, side reactions like O-acylation can increase. If the base is not added or is insufficient, the HCl generated will protonate the 4-aminophenol, rendering it non-nucleophilic and stalling the reaction.

    • Action: Maintain the reaction temperature between 0-25°C. Monitor the reaction progress by taking aliquots every 30-60 minutes and analyzing via TLC or HPLC.

Guide 2.2: Identifying and Mitigating Impurities

A consistent impurity profile is a hallmark of a controlled process.[1] Variability in impurities can lead to inconsistent toxicology and pharmacology results.

G cluster_0 Reactants cluster_1 Activation cluster_2 Main Reaction cluster_3 Potential Side Reactions TCA Thiophene-2-carboxylic acid TCC Thiophene-2-carbonyl chloride TCA->TCC Activation AP 4-aminophenol Product N-(4-hydroxyphenyl) thiophene-2-carboxamide AP->Product N-Acylation (Desired) O_Acyl O-acylation byproduct (Ester Impurity) AP->O_Acyl Competing Reaction SOCl2 SOCl₂ TCC->Product N-Acylation (Desired) TCC->O_Acyl Competing Reaction Base + Base (e.g., Et₃N) Base->Product N-Acylation (Desired) Di_Acyl N,O-diacylation byproduct O_Acyl->Di_Acyl Further Acylation

Caption: Synthesis of this compound and key side-products.

Impurity TypeLikely SourceIdentification MethodMitigation Strategy
Unreacted 4-aminophenol Incomplete reaction; incorrect stoichiometry.HPLC (elutes early), ¹H NMR.Ensure slight excess (1.05-1.1 eq.) of the activated carboxylic acid. Increase reaction time.
Unreacted Thiophene-2-carboxylic acid Incomplete activation or hydrolysis of acyl chloride.HPLC, ¹H NMR.Use fresh activating agent. Ensure anhydrous conditions.
O-acylation byproduct High reaction temperature; strong, unhindered base.LC-MS (same mass as product), ¹H NMR (different aromatic splitting).Maintain low reaction temperature (0-10°C). Use a hindered base like DIPEA.
Residual Solvents (e.g., DCM, THF) Inefficient drying post-crystallization.¹H NMR, GC-HS (Gas Chromatography-Headspace).Dry the product under high vacuum at a controlled temperature (e.g., 40-50°C) until solvent content is below specification (e.g., <500 ppm).
Guide 2.3: Controlling Polymorphism and Physical Properties

Controlling the solid-state properties of your API is critical for ensuring consistent performance.[5][8]

  • Understand the Root Cause: Polymorphism arises from the ability of a molecule to pack into different crystal lattice arrangements. This is heavily influenced by the conditions of the final crystallization step.

  • Key Parameters to Control:

    • Solvent System: The choice of solvent and anti-solvent significantly impacts which polymorphic form crystallizes.

    • Cooling Rate: Rapid cooling often traps kinetically favored (metastable) forms, while slow cooling allows the system to reach its thermodynamic minimum (stable form).

    • Agitation: The rate of stirring influences nucleation and crystal growth.

    • Drying: The temperature and vacuum level used for drying can induce polymorphic transformations or remove solvates.

  • Recommended Action:

    • Develop a Controlled Crystallization Protocol: Experiment with different solvent/anti-solvent systems (e.g., Ethanol/Water, Acetone/Heptane). Define a specific cooling profile and stirring rate.

    • Characterize Each Batch: Use DSC to check for a consistent melting point and XRPD to confirm the crystal structure. A change in the melting point or diffraction pattern between batches is a clear sign of polymorphic variability.

Section 3: Standardized Analytical Protocols

To ensure data comparability across batches and labs, follow these standardized protocols.

Protocol 3.1: HPLC-UV Method for Purity Assessment

This reverse-phase method is suitable for determining the purity of the final compound and identifying known impurities.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 min, hold 3 min, return to 10% B over 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)
Protocol 3.2: ¹H NMR for Structural Verification and Residual Solvent Analysis
  • Solvent: DMSO-d₆

  • Procedure: Dissolve ~5-10 mg of sample in ~0.7 mL of DMSO-d₆.

  • Expected Chemical Shifts (δ, ppm):

    • ~10.0 ppm (singlet, 1H): Amide N-H

    • ~9.4 ppm (singlet, 1H): Phenolic O-H

    • ~7.0-8.0 ppm (multiplets): Aromatic protons from both thiophene and phenyl rings.

    • ~6.7 ppm (doublet, 2H): Protons on phenyl ring ortho to the hydroxyl group.

    • ~7.5 ppm (doublet, 2H): Protons on phenyl ring ortho to the amide group.

  • Analysis: Integrate the peaks to confirm proton counts. Check for characteristic peaks of common solvents (e.g., DCM at ~5.7 ppm, Acetone at ~2.1 ppm).

Protocol 3.3: Differential Scanning Calorimetry (DSC) for Thermal Analysis
  • Sample Pan: Aluminum, hermetically sealed.

  • Sample Weight: 2-5 mg.

  • Temperature Program: Ramp from 25°C to 250°C at a rate of 10°C/min.

  • Atmosphere: Nitrogen, 50 mL/min flow rate.

  • Analysis: A sharp, single endotherm indicates a pure, crystalline material. The peak temperature is the melting point. Multiple thermal events or a broad melt may indicate impurities or the presence of multiple polymorphs.

Section 4: Process Control and Regulatory Context

In a drug development context, addressing batch-to-batch variability is not just a scientific exercise but a regulatory requirement. Regulatory bodies like the FDA emphasize a lifecycle approach to process validation, where manufacturing processes are designed to consistently deliver a quality product.[2][3][12]

Key Principles:

  • Process Design: The initial stage where you define the commercial manufacturing process based on knowledge gained during development.[4]

  • Process Qualification: Confirming that the process design is capable of reproducible commercial manufacturing.[13]

  • Continued Process Verification: Ongoing monitoring to ensure the process remains in a state of control during routine production.[12]

By systematically troubleshooting issues as outlined in this guide, you are building the data package necessary to demonstrate process understanding and control, which is the foundation of a successful regulatory filing.

References

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. Available at: [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available at: [Link]

  • ResearchGate. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available at: [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available at: [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2022). FDA Process Validation in the Pharmaceutical Industry: A Basic Guide. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Process Validation: General Principles and Practices. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) USFDA Guidelines on Process Validation - A Review. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Process Validation. Available at: [Link]

  • PharmaGuideline. (2025). Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • Arcinova. (n.d.). Q&A: How can drug developers address API synthesis challenges? Available at: [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • PubMed. (2018). Managing active pharmaceutical ingredient raw material variability during twin-screw blend feeding. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC. Available at: [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Available at: [Link]

Sources

Technical Support Center: Formulation Development for N-(4-hydroxyphenyl)thiophene-2-carboxamide in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation of N-(4-hydroxyphenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating this compound for in vivo animal studies. Given its predicted physicochemical properties, this compound is anticipated to have low aqueous solubility, a common hurdle in preclinical development.[1][2] This resource provides a structured approach to formulation development, from initial characterization to troubleshooting common in vivo issues.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before attempting to formulate this compound?

A1: The most critical initial step is a thorough pre-formulation characterization of your specific batch of this compound.[3] This data will be the foundation for selecting an appropriate formulation strategy. Key parameters to determine include:

  • Aqueous Solubility: Determine the solubility in aqueous media at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) to understand if solubility is pH-dependent.[3]

  • pKa: The predicted pKa is approximately 9.99, suggesting it is a weak acid.[4] Experimental confirmation is crucial as this will influence pH adjustment strategies.

  • LogP/LogD: Assess the lipophilicity of the compound. A high LogP value (typically >3) suggests that the compound is lipophilic and may have poor aqueous solubility, making lipid-based formulations a potential option.[3][5]

  • Solid-State Properties: Characterize the compound's crystallinity and melting point. Amorphous forms are generally more soluble than their crystalline counterparts.[6]

Q2: What are the main strategies to enhance the bioavailability of poorly soluble compounds like this one?

A2: For poorly soluble compounds, the primary goal is to increase the dissolution rate and/or solubility.[6] Common strategies that can be applied to this compound include:

  • pH Modification: For acidic compounds, increasing the pH of the vehicle can enhance solubility.

  • Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[7]

  • Surfactants: These can help solubilize poorly water-soluble compounds by forming micelles.[7]

  • Inclusion Complexes: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.[7]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption.[5][7]

  • Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[6][7]

Q3: How do I select a vehicle that is safe for my animal model?

A3: Vehicle selection is critical and must balance solubilization with animal welfare. A chosen vehicle should be well-tolerated and not interfere with the study's endpoints.[8][9] It's important to consider the species, duration of the study, and route of administration.[8][9] For early discovery studies, common, well-characterized vehicles are preferred.[10]

Troubleshooting Guide: Common Formulation Challenges

This section addresses specific issues you may encounter during the formulation and in vivo testing of this compound.

Problem 1: The compound will not dissolve in simple aqueous vehicles.
  • Question: I've tried to dissolve this compound in saline and PBS, but it remains a solid. What should I try next?

  • Answer: This is expected for a poorly soluble compound. The next logical step is to systematically screen a panel of GRAS (Generally Regarded As Safe) excipients.

    Troubleshooting Workflow:

    • pH Adjustment: Based on your experimentally determined pKa, try to dissolve the compound in a buffered solution where it would be ionized. Given the predicted pKa of ~9.99, a basic pH should increase solubility.

    • Co-solvent Screen: Test the solubility in common co-solvents such as polyethylene glycol (PEG) 300 or 400, propylene glycol (PG), and ethanol. Start with binary mixtures with water and gradually increase the co-solvent concentration.

    • Surfactant Screen: Evaluate surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® RH40.[11] These are often used at low concentrations (0.1-2%) to aid in wetting and solubilization.

    • Complexation: Assess solubility in aqueous solutions of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    Data Presentation: Example Solubility Screening Table

VehicleConcentration (% w/v)Solubility of Compound (mg/mL)Observations
0.9% Saline, pH 7.4-< 0.1Insoluble
50 mM Phosphate Buffer, pH 9.0-Experimental Valuee.g., Slight increase
20% PEG 400 in Water20%Experimental Valuee.g., Clear solution
10% HP-β-CD in Water10%Experimental Valuee.g., Hazy solution
0.5% CMC / 0.1% Tween® 80 in Water-Experimental Valuee.g., Suspension
Problem 2: Low and variable oral bioavailability is observed in animal studies.
  • Question: My formulation appears stable in vitro, but I'm seeing inconsistent and low plasma concentrations in rats after oral gavage. What could be the cause?

  • Answer: This is a frequent challenge with poorly soluble compounds.[3] The issue often lies with in vivo precipitation or poor absorption.

    Troubleshooting Workflow:

    G Start Low/Variable Bioavailability Physico Re-evaluate Physicochemical Properties (Solubility, LogP, Crystal Form) Start->Physico Formulation Is the formulation a solution or suspension? Physico->Formulation Solution Solution Formulation->Solution Solution Suspension Suspension Formulation->Suspension Suspension Precip Assess in vivo precipitation risk (e.g., in simulated gastric/intestinal fluid) Solution->Precip Particle Characterize particle size and stability of suspension Suspension->Particle Enhance Consider enabling formulations: - Amorphous Solid Dispersion - Lipid-Based (SEDDS) - Nanosuspension Precip->Enhance Optimize Optimize Suspension: - Reduce particle size (micronization) - Optimize suspending/wetting agents Particle->Optimize Optimize->Enhance

    Caption: Troubleshooting workflow for low in vivo bioavailability.

    Detailed Steps:

    • Re-evaluate Physicochemical Properties: Confirm the initial characterization. Changes in crystal form during storage can affect solubility.[3]

    • Assess In Vivo Precipitation: If you are dosing a solution (e.g., in a high percentage of co-solvent), the compound may be precipitating in the aqueous environment of the GI tract upon dilution. Test this by adding your formulation to simulated gastric and intestinal fluids in vitro.

    • Optimize Suspensions: If you are using a suspension, ensure the particle size is small and uniform. Micronization can significantly improve the dissolution rate.[7] Also, verify the stability of the suspension to prevent settling.

    • Consider Advanced Formulations: If simple formulations fail, more advanced strategies may be necessary. Lipid-based formulations like SEDDS can be particularly effective for lipophilic compounds as they can bypass the dissolution step.[5][7]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle

This protocol describes the preparation of a common vehicle for initial in vivo screening of poorly soluble compounds.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile Water for Injection

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile container, add the required volume of PEG 400.

  • Slowly add the compound to the PEG 400 while vortexing or sonicating until fully dissolved. Gentle heating (to ~40°C) may be applied if necessary, but stability must be confirmed.

  • Add the required volume of Tween® 80 and mix thoroughly.

  • Finally, add the sterile water to the final volume and mix until a clear, homogenous solution is formed.

  • Visually inspect for any precipitation or particulates before use.

  • Prepare fresh on the day of dosing unless stability has been established.

Protocol 2: Formulation Stability Assessment

Objective: To ensure the formulation remains stable and homogenous for the duration of the study.

Procedure:

  • Prepare the final formulation as described above.

  • Store aliquots of the formulation under the intended study conditions (e.g., room temperature, 4°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), visually inspect the formulation for any signs of precipitation, color change, or phase separation.

  • Quantify the concentration of this compound at each time point using a suitable analytical method (e.g., HPLC-UV).

  • A formulation is generally considered stable if the concentration remains within ±10% of the initial concentration and no visual changes are observed.

Visualization of Formulation Strategy

The selection of a formulation strategy is a stepwise process guided by the compound's properties.

G Start Start: Pre-formulation Data (Solubility, pKa, LogP) AqueousSol Is aqueous solubility > target dose? Start->AqueousSol Simple Use simple aqueous vehicle (e.g., Saline, PBS) AqueousSol->Simple Yes pHDep Is solubility pH-dependent? AqueousSol->pHDep No End Optimized Formulation Simple->End pHMod Use buffered solution at optimal pH pHDep->pHMod Yes Cosolvent Screen Co-solvents & Surfactants (PEG, PG, Tween 80) pHDep->Cosolvent No pHMod->End Lipid Is LogP > 3? Cosolvent->Lipid LipidForm Consider Lipid-Based Formulation (e.g., SEDDS) Lipid->LipidForm Yes Complex Consider Cyclodextrins (e.g., HP-β-CD) Lipid->Complex No LipidForm->End Complex->End

Caption: Decision tree for selecting a formulation strategy.

This guide provides a foundational framework for developing a suitable formulation for this compound. Remember that each compound is unique, and empirical testing is essential for success.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • Nilsson, C., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]

  • Gautier, J-C., et al. (2016). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]

  • Thackaberry, E. A. (2012). The Critical Role of Preclinical Oral Formulation Selection in Pharmaceutical Safety Assessment. Walsh Medical Media. [Link]

  • Hibling, F., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. ResearchGate. [Link]

Sources

Technical Support Center: Mitigating Toxicity of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-(4-hydroxyphenyl)thiophene-2-carboxamide and related compounds. This document provides in-depth, experience-driven answers to common questions regarding the toxicological liabilities of this chemical scaffold and outlines actionable strategies for toxicity reduction. Our goal is to equip your team with the rationale and methodologies necessary to design safer, more effective therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: Our team is working with this compound, but we have concerns about potential toxicity. What are the primary structural liabilities we should be aware of?

A1: Excellent question. Proactive toxicological assessment is critical. The primary structural alert within your molecule is the N-(4-hydroxyphenyl)amide moiety . This substructure is analogous to p-aminophenol, which is famously associated with the hepatotoxicity of the common analgesic, acetaminophen (APAP).[1][2][3]

The toxicity is not caused by the parent molecule itself but by its metabolic activation, primarily in the liver. Cytochrome P450 enzymes (CYPs), particularly CYP2E1, can oxidize the electron-rich phenol ring to form a highly reactive and electrophilic metabolite, an N-acyl-p-benzoquinone imine (NAPQI)-like species.[4] This reactive metabolite has two major detrimental effects:

  • Depletion of Glutathione (GSH): It rapidly conjugates with glutathione, a critical cellular antioxidant, leading to severe depletion of cellular GSH stores.[1][5]

  • Covalent Protein Binding: Once GSH is depleted, the reactive metabolite covalently binds to cellular macromolecules, especially mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death, manifesting as drug-induced liver injury (DILI).[3][4]

Therefore, the core issue is the inherent susceptibility of the 4-hydroxyphenyl group to metabolic oxidation.

Caption: Metabolic activation of the parent compound to a toxic metabolite.

Q2: How can our lab experimentally confirm that this quinone-imine metabolite is the cause of the observed cytotoxicity?

A2: A mechanistic understanding is key to designing effective solutions. The gold-standard method to confirm the formation of reactive electrophilic metabolites is a Glutathione (GSH) Trapping Assay .[6][7] The principle is to incubate your parent compound with a metabolically competent system (like human liver microsomes) in the presence of high concentrations of GSH. If a reactive metabolite is formed, it will be "trapped" by GSH, forming a stable conjugate that can be detected by LC-MS.

Experimental Protocol: In Vitro GSH Trapping Study

  • Materials:

    • This compound (Test Compound)

    • Human Liver Microsomes (HLM)

    • Reduced Glutathione (GSH)

    • NADPH regenerating system (or NADPH)

    • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

    • Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)

    • Control compounds (e.g., Acetaminophen as positive, Verapamil as negative)

  • Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, HLM, and a high concentration of GSH (e.g., 1-5 mM).

    • Initiate the metabolic reaction by adding the test compound (e.g., at 10 µM) and the NADPH regenerating system. Create a parallel incubation without NADPH as a negative control.

    • Incubate at 37°C for a set time (e.g., 60 minutes).

    • Stop the reaction by adding 2-3 volumes of ice-cold stopping solution.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • Analysis (LC-MS/MS):

    • Analyze the supernatant using a high-resolution mass spectrometer.

    • Specifically search for the expected mass of the GSH conjugate (Mass of Parent Compound + 305.068 Da).

    • Modern approaches use techniques like neutral loss scanning for the pyroglutamate moiety of GSH (129 Da) or precursor ion scanning for the glutamate fragment (m/z 272) to selectively identify GSH adducts.[6][8]

Interpretation: The presence of a peak corresponding to the GSH-conjugate mass in the +NADPH sample, which is absent or significantly lower in the -NADPH sample, is strong evidence for the formation of a reactive metabolite.

Q3: What medicinal chemistry strategies can we implement to block or reduce this toxicity?

A3: This is where rational drug design comes into play. Since the toxicity stems from the oxidation of the phenol, our strategies must focus on preventing this specific metabolic step without losing the desired biological activity of the compound. The hydroxyl group likely serves as a critical hydrogen bond donor for target engagement, so we must maintain that property.

Here are three field-proven strategies:

Strategy A: Steric Hindrance

  • Rationale: Introduce a small, metabolically stable substituent ortho to the hydroxyl group (at the 3- or 5-position of the phenyl ring). This acts as a "steric shield," physically blocking the CYP450 active site from accessing the phenol for oxidation.

  • Proposed Modifications: Introduce a methyl (-CH₃) or fluoro (-F) group. Fluorine is often preferred as its small size minimizes perturbation of binding affinity while its strong electron-withdrawing nature also contributes to Strategy B.

Strategy B: Electronic Deactivation

  • Rationale: Decrease the electron density of the phenyl ring to make it less susceptible to electrophilic attack by CYP enzymes.

  • Proposed Modifications: Introduce electron-withdrawing groups (EWGs) onto the phenyl ring. A fluoro group (as in Strategy A) is an excellent choice. Other options include a trifluoromethyl (-CF₃) group, though this may have a larger impact on physicochemical properties.

Strategy C: Bioisosteric Replacement

  • Rationale: If the phenol moiety proves too difficult to protect, replace it entirely with a different functional group (a bioisostere) that retains the essential hydrogen-bonding characteristics but is not a substrate for oxidative activation.[9][10] This is often the most effective but also the most synthetically demanding strategy.

  • Proposed Modifications: Replace the 4-hydroxyphenyl group with heterocycles that possess an acidic N-H proton capable of acting as a hydrogen bond donor. Excellent candidates include:

    • Indazole

    • Benzimidazolone

    • Hydroxy-pyridines (e.g., 3-hydroxy-pyridin-6-yl)[10]

Summary of Proposed Toxicity Mitigation Strategies

StrategyProposed ModificationRationalePotential Risks
A: Steric Hindrance Add -F or -CH₃ ortho to the -OHPhysically blocks CYP enzyme access.May disrupt binding to the biological target.
B: Electronic Deactivation Add -F or other EWGs to the ringReduces ring's susceptibility to oxidation.Could alter pKa and binding interactions.
C: Bioisosteric Replacement Replace 4-hydroxyphenyl with Indazole, Benzimidazolone, etc.Removes the toxicophore entirely while preserving H-bonding.[9][11]Significant change, may lead to loss of potency.
Q4: We have synthesized several new analogs based on these strategies. What is the recommended workflow for testing them for reduced toxicity and retained potency?

A4: A tiered, systematic approach is most efficient. This allows for the rapid deselection of failed compounds and focuses resources on the most promising candidates.

Caption: A tiered workflow for evaluating new, potentially less toxic analogs.

Tier 1: High-Throughput Screening

  • In Silico Prediction: Before extensive lab work, use free web-based tools like SwissADME or admetSAR to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[12][13][14][15] This provides an early warning for other potential liabilities.

  • Primary Potency Assay: Confirm that the modifications have not abolished the desired biological activity. Run your standard potency assay (e.g., IC₅₀ determination). The goal is to find analogs with minimal loss of potency.

  • Hepatocyte Cytotoxicity Assay: This is the crucial toxicity screen. Use a human hepatoma cell line like HepG2, which is a robust and accepted model for initial toxicity screening.[16][17] An ATP content assay (e.g., CellTiter-Glo®) or an LDH release assay are common, reliable endpoints.[18]

Tier 2: Mechanistic Confirmation (for promising candidates from Tier 1)

  • GSH Trapping Assay: For the most promising non-toxic and potent analogs, repeat the GSH trapping assay described in Q2. The ideal result is a complete absence of the GSH adduct, confirming that your strategy successfully prevented reactive metabolite formation.

Tier 3: Advanced In Vitro Models

  • Primary Human Hepatocytes: For late-stage lead candidates, confirm the low toxicity profile in primary human hepatocytes.[17][19] These are considered the "gold standard" for in vitro studies as they more closely represent in vivo human liver metabolism.[16]

Troubleshooting Guide

Issue EncounteredPossible Cause & ExplanationRecommended Next Steps
"Our new analog is still cytotoxic in HepG2 cells, even with a fluoro group added." 1. The modification was insufficient to block metabolism. 2. The thiophene ring may be an alternative site of metabolic activation. 3. The compound has an entirely different, unforeseen toxicity mechanism.1. Try a bulkier ortho group (e.g., -CH₃) or a second fluoro group. 2. Perform the GSH trapping assay; a different adduct mass would indicate metabolism on the thiophene ring. 3. Consider a full bioisosteric replacement (Strategy C).
"Our bioisosteric replacement is non-toxic but has lost all potency." The phenol hydroxyl was essential for a key hydrogen bond interaction with the target protein, and the geometry or electronics of the new group is not a suitable mimic.1. Try a different bioisostere with a slightly different geometry or pKa.[9][10] 2. If a crystal structure of the target is available, use molecular modeling to guide the design of a bioisostere that can restore the key interaction. 3. Revert to Strategies A or B on the original phenol scaffold.
"Our in silico predictions flagged the compound for hERG liability, what should we do?" The compound may have off-target activity on the hERG potassium channel, a major concern for cardiotoxicity. This is independent of the metabolic hepatotoxicity issue.Prioritize analogs that are not flagged by the in silico tools. If a flagged compound is otherwise highly promising, an early-stage experimental hERG assay (e.g., patch-clamp) is warranted to confirm or refute the prediction.

References

  • Butt, M. A., & Weng, Z. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]

  • Kawai, T., et al. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]

  • Song, B. J., & Chen, C. (2001). p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen. Journal of biochemical and molecular toxicology. [Link]

  • Emulate, Inc. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate Bio. [Link]

  • Vinken, M., & Elaut, G. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. MDPI. [Link]

  • Banerjee, P., et al. (2021). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Castell, J. V., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

  • Tolosa, L., & Gómez-Lechón, M. J. (2015). In vitro models for liver toxicity testing. PMC - NIH. [Link]

  • Sakai, Y., & Takayama, K. (2015). In Vitro Platforms for Evaluating Liver Toxicity. PMC - PubMed Central. [Link]

  • Roy, K., & Das, R. N. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer. [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • Song, B. J., & Chen, C. (2001). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. ResearchGate. [Link]

  • ResearchGate. (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide... ResearchGate. [Link]

  • Chen, C., & Song, B. J. (2004). p-Aminophenol-induced hepatotoxicity in hamsters: role of glutathione. Journal of biochemical and molecular toxicology. [Link]

  • Various Authors. (2014). How can I predict the insilico ADMET (toxicity) of a new drug? ResearchGate. [Link]

  • Roy, K., & Das, R. N. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed. [Link]

  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Ritchie, T. J. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]

  • Jia, L., et al. (2015). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Rapid Communications in Mass Spectrometry. [Link]

  • Cyprotex. (n.d.). Reactive Metabolite Assessment. Evotec. [Link]

  • Dieckhaus, C. M., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology. [Link]

  • Jaeschke, H. (2024). Acetaminophen Hepatotoxicity: Paradigm for Understanding Mechanisms of Drug-Induced Liver Injury. ResearchGate. [Link]

  • Fowler, L. M., et al. (1993). p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. Chemical research in toxicology. [Link]

  • Valentovic, M. A., & Ball, J. G. (1998). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology. [Link]

  • Zhang, H., & Ma, L. (2007). Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. Journal of mass spectrometry. [Link]

  • Rashed, S. M., & Valentovic, M. A. (2006). Time-dependent effect of p-Aminophenol (PAP) toxicity in renal slices and development of oxidative stress. ResearchGate. [Link]

  • Du, K., & Jaeschke, H. (2016). Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology. PubMed Central. [Link]

  • Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Al-Ostath, O. A. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. [Link]

  • Hegde, S., et al. (2019). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. [Link]

  • Rawe, S. L., et al. (2006). N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types. Carbohydrate Research. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(4-hydroxyphenyl)thiophene-2-carboxamide and Other Thiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] Its unique electronic distribution, planarity, and ability to engage in various non-covalent interactions make it an ideal core for designing targeted inhibitors.[1][3] Thiophene-based compounds, particularly thiophene carboxamides, have demonstrated significant potential as inhibitors of critical biological targets, including protein kinases, tubulin, and various enzymes implicated in disease progression.[4][5][6]

This guide provides a comparative analysis of N-(4-hydroxyphenyl)thiophene-2-carboxamide against other prominent thiophene-based inhibitors. We will delve into structure-activity relationships (SAR), mechanisms of action, and the experimental workflows required to evaluate and compare these potent molecules.

The Thiophene-2-Carboxamide Scaffold: A Hub for Bioactivity

The thiophene-2-carboxamide scaffold serves as a versatile template for inhibitor design. The core structure consists of a thiophene ring, an amide linker, and a variable phenyl ring, each offering opportunities for modification to optimize potency, selectivity, and pharmacokinetic properties.

Figure 1: Key structural regions of the thiophene-2-carboxamide scaffold influencing inhibitor performance.

Focus Molecule: this compound

This compound (HTC) is a representative member of this class.[7] Its structure features an unsubstituted thiophene ring and a key 4-hydroxyphenyl moiety. This terminal phenol group is of particular interest as it can act as both a hydrogen bond donor and acceptor, a critical feature for anchoring the inhibitor within the ATP-binding pocket of many protein kinases.[8] While specific inhibitory data for this exact compound is sparse in publicly available literature, its structural similarity to known kinase inhibitors suggests it likely targets enzymes such as Janus Kinase 2 (JAK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or Protein Tyrosine Phosphatase 1B (PTP1B).[6][9][10]

Comparative Analysis with Other Thiophene-Based Inhibitors

The versatility of the thiophene scaffold has led to the development of inhibitors targeting a wide array of proteins. A comparison based on their mechanism of action reveals distinct classes.

Tubulin Polymerization Inhibitors (CA-4 Mimetics)

A significant class of thiophene carboxamides has been developed as biomimetics of Combretastatin A-4 (CA-4), a potent natural antimitotic agent that inhibits tubulin polymerization.[4] These compounds typically replace one of the phenyl rings of CA-4 with a thiophene ring to enhance metabolic stability or modify binding interactions.

  • Key Feature: Often possess a trimethoxyphenyl moiety (or similar) attached to the thiophene ring, mimicking the A-ring of CA-4.[4]

  • Mechanism: Bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • Example: 5-aryl-thiophene-2-carboxamide derivatives have shown considerable anticancer activity against cell lines like Hep3B (hepatocellular carcinoma).[4]

Protein Kinase Inhibitors

This is arguably the most extensively explored area for thiophene-based inhibitors. Dysregulation of protein kinases is a hallmark of cancer and inflammatory diseases.

  • JAK2 Inhibitors: The JAK-STAT pathway is crucial for cytokine signaling. Thiophene carboxamides have been designed to inhibit JAK2, a key target in myeloproliferative neoplasms.[6] SAR studies revealed that bioisosteric replacement of a urea group with a pyridyl ring on the thiophene core improved stability and efficacy.[6]

  • JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are involved in stress signaling and apoptosis. Thiophene-3-carboxamide derivatives have been identified as dual inhibitors, targeting both the JIP substrate-docking site and the ATP-binding site.[11] Notably, the position of the carboxamide is critical; moving it from the 3-position to the 5-position on the thiophene ring resulted in a complete loss of activity.[11]

  • VEGFR-2 Inhibitors: Angiogenesis is a critical process in tumor growth, and VEGFR-2 is a primary mediator. Thiophene carboxamides from the PAN-90806 family were identified as potent VEGFR-2 inhibitors with IC50 values in the nanomolar range.[9]

Other Enzyme Inhibitors
  • PTP1B Inhibitors: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling, making it a target for diabetes and obesity. Thiophene-2-carboxamide derivatives have been synthesized and evaluated as PTP1B inhibitors, with some compounds showing potent enzymatic inhibition and significant cytotoxicity against cancer cell lines like MCF-7.[10]

Quantitative Comparison of Inhibitory Activity

The following table summarizes reported IC50 values for various thiophene-based inhibitors across different targets and cell lines, providing a quantitative basis for comparison.

Compound Class / ExampleTarget / Cell LineIC50 (µM)Reference
HTC Analog (5b)PTP1B5.25[10]
MCF-7 (Breast Cancer)0.09[10]
CA-4 Mimetic (2b)Hep3B (Liver Cancer)5.46[4]
CA-4 Mimetic (2e)Hep3B (Liver Cancer)12.58[4]
JNK1 Inhibitor (19)JNK11.8[11]
JNK1 Inhibitor (38)JNK12.6[11]
JAK2 Inhibitor (24)JAK2 V617F0.003[6]

Note: Data for the HTC analog (compound 5b from the reference) is for a closely related structure, N-(4-chlorophenyl)-3-methoxy-4-(...)-thiophene-2-carboxamide, and is used here for illustrative purposes.

Experimental Protocols for Comparative Evaluation

To objectively compare this compound with other thiophene-based inhibitors, a standardized set of experiments is essential.

Protocol 1: General Synthesis of Thiophene-2-Carboxamides

This protocol describes a standard amide coupling reaction, a robust and widely applicable method for synthesizing the target compounds.

Causality: The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DMAP (4-Dimethylaminopyridine) acts as a catalyst to accelerate the reaction.[4]

Synthesis_Workflow Start Dissolve Thiophene-2-carboxylic acid in dry DCM Step1 Add DMAP (catalyst) and EDC (coupling agent) Start->Step1 Step2 Stir for 30 min at RT under Argon atmosphere Step1->Step2 Step3 Add appropriate aniline (e.g., 4-aminophenol) Step2->Step3 Step4 Stir for 24-48h at RT, monitor by TLC Step3->Step4 Step5 Work-up: Wash with dilute HCl to remove excess aniline Step4->Step5 Step6 Purify by column chromatography or recrystallization Step5->Step6 End Characterize final product (NMR, HRMS) Step6->End

Figure 2: General workflow for the synthesis of N-aryl thiophene-2-carboxamides.

Step-by-Step Methodology:

  • Dissolve 5-(substituted)-thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add DMAP (0.3 eq) and EDC (1.3 eq) to the solution.

  • Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired aniline derivative (e.g., 4-aminophenol for HTC) (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash with 1M HCl to remove unreacted aniline and DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure thiophene-2-carboxamide.

Protocol 2: In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

Causality: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) Step1 Incubate for 24h to allow attachment Start->Step1 Step2 Treat cells with serial dilutions of thiophene inhibitors (and controls) Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT solution to each well Step3->Step4 Step5 Incubate for 4h until formazan crystals form Step4->Step5 Step6 Solubilize formazan crystals with DMSO or solubilization buffer Step5->Step6 Step7 Measure absorbance at 570 nm using a plate reader Step6->Step7 End Calculate % viability and IC50 values Step7->End

Figure 3: Workflow for determining inhibitor cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the thiophene inhibitors in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to reduce cell viability by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The thiophene-2-carboxamide scaffold is a remarkably fruitful platform for the development of targeted inhibitors. While this compound represents a foundational structure with high potential due to its hydrogen-bonding capabilities, extensive research has shown that targeted modifications can produce highly potent and selective inhibitors against diverse targets like tubulin and various protein kinases.

Comparative analysis underscores the importance of Structure-Activity Relationship studies. The choice of substituents on both the thiophene and the terminal phenyl ring, and even the geometry of the core scaffold, dictates the ultimate biological target and potency. Future research should focus on leveraging computational docking and medicinal chemistry insights to design next-generation thiophene inhibitors with improved selectivity profiles and better drug-like properties to minimize off-target effects and advance these promising compounds toward clinical application.

References

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • Biris, C. G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Pore, V. G., et al. (2012). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Institutes of Health. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry.
  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.).
  • Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Semantic Scholar. Available at: [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (2024). K.T.H.M. College.
  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2022).
  • Asiri, A. M., et al. (2011). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health. Available at: [Link]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (2023).
  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central.
  • Versatile thiophene 2-carboxamide derivatives. (2025).
  • N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types. (2006). PubMed.
  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. Available at: [Link]

  • Discovery of 4-amino-2-(thio)

Sources

Validating the Anticancer Potential of N-(4-hydroxyphenyl)thiophene-2-carboxamide: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of oncology drug discovery, the transition from promising in vitro data to robust in vivo validation is a pivotal and challenging step. This guide provides a comprehensive framework for designing and executing an in vivo study to validate the anticancer activity of a novel thiophene carboxamide derivative, N-(4-hydroxyphenyl)thiophene-2-carboxamide. Drawing upon the known biological activities of the thiophene carboxamide scaffold and established preclinical methodologies, this document offers a detailed protocol, comparative analysis with a standard-of-care agent, and the scientific rationale behind the experimental design.

Introduction: The Promise of Thiophene Carboxamides in Oncology

Thiophene carboxamide derivatives have emerged as a promising class of compounds in cancer research, exhibiting a wide range of pharmacological properties.[1] Various analogues have demonstrated potent cytotoxic effects against multiple cancer cell lines, including those of breast, lung, and colon origin.[2][3] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as tubulin polymerization and key signaling pathways, including VEGFR-2 inhibition.[4] this compound, the subject of this guide, represents a promising candidate for further preclinical development due to its structural features that suggest potential for significant biological activity. While in vitro studies have highlighted the potential of this chemical class, rigorous in vivo evaluation is essential to determine its therapeutic efficacy and tolerability in a physiological system.

This guide will use a human breast cancer xenograft model to illustrate the in vivo validation process, comparing the hypothetical performance of this compound against doxorubicin, a standard chemotherapeutic agent for breast cancer.[5][6]

Experimental Design and Rationale

The cornerstone of a successful in vivo study is a well-conceived experimental design that is both scientifically rigorous and ethically sound. Here, we outline the key components of a study to evaluate this compound.

Animal Model Selection: Human Breast Cancer Xenograft

For this validation study, an immunodeficient mouse model, such as the athymic nude or NOD/SCID mouse, bearing a human breast cancer cell line xenograft (e.g., MCF-7 or MDA-MB-231) is recommended.[5][7][8] This model allows for the growth of human tumors, providing a relevant system to assess the efficacy of a novel anticancer agent.[8][9] The choice between cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) allows for the investigation of the compound's efficacy in different subtypes of breast cancer.

Comparator Selection: Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic used in the treatment of various cancers, including breast cancer.[6][10] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. By comparing this compound to doxorubicin, we can benchmark its efficacy against a clinically relevant standard of care.[5][11]

Key Experimental Endpoints

The primary efficacy endpoint will be the inhibition of tumor growth, measured by tumor volume. Secondary endpoints will include monitoring animal body weight as an indicator of systemic toxicity and, potentially, survival analysis.

Detailed Experimental Protocol

The following is a step-by-step protocol for the in vivo validation of this compound.

Step 1: Cell Culture and Implantation

  • Culture the chosen human breast cancer cell line (e.g., MCF-7) under standard conditions.

  • Harvest cells during the exponential growth phase.

  • Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^7 cells) into the flank of female immunodeficient mice.

Step 2: Tumor Growth and Animal Randomization

  • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

  • Randomize animals into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of the study.

Step 3: Treatment Administration

  • Vehicle Control Group: Administer the vehicle used to dissolve the test compound and doxorubicin (e.g., saline or a solution with a low percentage of DMSO).

  • This compound Group: Administer the test compound at predetermined doses (e.g., 10, 30, and 100 mg/kg) via an appropriate route (e.g., intraperitoneal or oral), typically daily or on a specific schedule for a set duration (e.g., 21 days).

  • Doxorubicin Group: Administer doxorubicin at a clinically relevant dose and schedule (e.g., 5 mg/kg, once weekly, intravenously).[12]

Step 4: Monitoring and Data Collection

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Record the body weight of each animal at the same frequency to monitor for signs of toxicity.

  • Observe animals daily for any clinical signs of distress or adverse effects.

Step 5: Study Termination and Analysis

  • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis cell_culture Cell Culture (MCF-7) implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection termination Study Termination data_collection->termination analysis Data Analysis (TGI, Toxicity) termination->analysis mechanism_of_action cluster_tubulin Tubulin Polymerization cluster_cell_cycle Cell Cycle Progression cluster_angiogenesis Angiogenesis Signaling compound This compound tubulin Tubulin compound->tubulin Inhibits vegfr2 VEGFR-2 compound->vegfr2 Inhibits microtubules Microtubule Formation tubulin->microtubules Polymerization g2m_arrest G2/M Arrest microtubules->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis angiogenesis Tumor Angiogenesis vegfr2->angiogenesis

Sources

A Researcher's Guide to Comparing N-(4-hydroxyphenyl)thiophene-2-carboxamide with Established BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the potential of N-(4-hydroxyphenyl)thiophene-2-carboxamide as a BRAF inhibitor in comparison to well-established, clinically approved alternatives. We will delve into the mechanism of action of known BRAF inhibitors, present a rationale for investigating novel thiophene-based compounds, and provide detailed experimental protocols for a head-to-head comparison.

The Rationale for Targeting BRAF in Oncology

The mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical regulator of cell growth, proliferation, and survival.[1] In a significant percentage of cancers, particularly melanoma, this pathway is constitutively activated due to mutations in the BRAF gene.[2] The most common of these is the V600E mutation, which results in a BRAF protein that is locked in an active state, leading to uncontrolled cell division.[1][3] This has made the BRAF V600E mutant kinase a prime target for cancer therapy.[4]

Established BRAF Inhibitors: A Benchmark for Comparison

Several potent and selective BRAF inhibitors have been developed and are now standard-of-care for patients with BRAF V600-mutant cancers.[5][6] These inhibitors typically function as ATP-competitive agents, binding to the kinase domain of the mutated BRAF protein and preventing its downstream signaling.[7]

Here, we profile three leading BRAF inhibitors: Vemurafenib, Dabrafenib, and Encorafenib.

InhibitorChemical StructureMechanism of ActionReported IC50 (BRAF V600E)
Vemurafenib [Image of Vemurafenib chemical structure][3][8]A potent inhibitor of the B-RafV600E oncoprotein.[9] It exhibits selectivity for the mutated form of BRAF over the wild-type.[9]31 nM[9]
Dabrafenib [Image of Dabrafenib chemical structure][7][10][11]A selective inhibitor of the Raf kinase family, with high potency against BRAF V600E.[12]0.6 nM[12]
Encorafenib [Image of Encorafenib chemical structure][13][14][15][16][17]A highly potent BRAF inhibitor that targets BRAF V600E, as well as wild-type BRAF and CRAF.[14][16]0.35 nM[16]

A Novel Candidate: this compound

While the established inhibitors have significantly improved patient outcomes, the development of drug resistance remains a clinical challenge.[5] This necessitates the search for novel scaffolds that may offer different binding modes, improved selectivity, or the ability to overcome resistance mechanisms. Thiophene carboxamide derivatives have emerged as a class of compounds with diverse pharmacological properties, including antiproliferative effects.[18]

Chemical Structure of this compound:

[Image of this compound chemical structure][19][20][21]

The rationale for investigating this compound as a potential BRAF inhibitor is rooted in the proven anticancer activity of related thiophene-based molecules.[18] However, to date, there is a lack of publicly available data directly quantifying its inhibitory activity against the BRAF kinase. This guide provides the necessary experimental workflows to generate this critical data.

Experimental Workflows for Comparative Analysis

A rigorous comparison of a novel compound to established inhibitors requires a multi-pronged approach, assessing its activity at the enzymatic, cellular, and signaling pathway levels.

G cluster_0 Biochemical Assay cluster_1 Cellular Assays cluster_2 Mechanistic Analysis a In Vitro BRAF Kinase Assay b Cell Viability/Proliferation Assay (e.g., MTT on A375 cells) a->b c Western Blot for MAPK Pathway Proteins (p-MEK, p-ERK) b->c

Caption: Experimental workflow for evaluating BRAF inhibitors.

In Vitro BRAF Kinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant BRAF V600E protein and compare its potency (IC50 value) to that of Vemurafenib, Dabrafenib, and Encorafenib.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™, which measures the phosphorylation of a substrate by the kinase.[22] Alternatively, an ELISA-based MEK phosphorylation assay can be used.[23]

Detailed Protocol (LanthaScreen™ Eu Kinase Binding Assay): [1]

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compounds (this compound and reference inhibitors) in 100% DMSO, followed by a further dilution in the 1X kinase buffer.

    • Prepare a solution of recombinant BRAF V600E enzyme and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or control to the wells of a low-volume 384-well plate.

    • Add 5 µL of the BRAF V600E/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (europium) and 665 nm (Alexa Fluor® 647).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell-Based Proliferation/Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of a cancer cell line harboring the BRAF V600E mutation (e.g., A375 melanoma cells) and compare its efficacy to the known inhibitors.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.

Detailed Protocol (MTT Assay): [5]

  • Cell Culture and Seeding:

    • Culture A375 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference inhibitors in serum-free medium.

    • Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value for each compound.

Western Blot Analysis of MAPK Pathway Signaling

Objective: To confirm that any observed anti-proliferative effects of this compound are due to the inhibition of the BRAF/MEK/ERK pathway.

Principle: This technique is used to detect the levels of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated (active) forms of MEK and ERK, we can measure the inhibition of the MAPK pathway.[24][25]

G GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor BRAF Inhibitor Inhibitor->BRAF

Caption: The BRAF signaling pathway and point of inhibition.

Detailed Protocol:

  • Cell Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the IC50 concentration of this compound and the reference inhibitors for a specified time (e.g., 4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

    • Compare the reduction in p-MEK and p-ERK levels in cells treated with this compound to those treated with the known inhibitors.

Data Interpretation and Comparison

The data obtained from these experiments will allow for a direct and objective comparison of this compound with Vemurafenib, Dabrafenib, and Encorafenib. The results can be summarized in a table as follows (note: data for the novel compound is hypothetical and for illustrative purposes only).

CompoundBRAF V600E Kinase IC50 (nM)A375 Cell Proliferation IC50 (nM)Reduction in p-ERK levels (at IC50)
Vemurafenib 31~50Significant
Dabrafenib 0.6~8Significant
Encorafenib 0.35~4Significant
This compound To be determinedTo be determinedTo be determined

Conclusion

This guide provides a robust scientific framework for the initial evaluation of this compound as a potential BRAF inhibitor. By following these detailed protocols, researchers can generate the necessary data to compare its efficacy directly against established clinical compounds. Such comparative studies are essential for identifying promising new drug candidates that may offer advantages over existing therapies and contribute to the advancement of targeted cancer treatment.

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A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Compounds: The Case of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing a Framework for Novel Compound Evaluation

In the landscape of oncology drug discovery, the emergence of novel chemical scaffolds presents both immense opportunity and a significant challenge. The critical path from a promising "hit" compound to a viable clinical candidate is paved with rigorous, objective benchmarking against existing therapeutic agents. This guide provides a comprehensive framework for such an evaluation, using the hypothetical novel agent, N-(4-hydroxyphenyl)thiophene-2-carboxamide—hereafter referred to as "Compound-T"—as an illustrative example.

Our objective is not to present definitive data on Compound-T, but to delineate the essential experimental cascade required to understand its potential. We will detail the strategic rationale behind each experimental choice, provide robust, self-validating protocols, and present illustrative data to guide interpretation. This process is fundamental to determining whether a novel compound offers a genuine therapeutic advantage over the current standard of care.

Pillar 1: Elucidating the Mechanism of Action (MoA)

Before any meaningful comparison can be made, an initial understanding of the compound's biological target and mechanism of action is paramount. The MoA dictates the selection of appropriate standard-of-care drugs for comparison, the choice of relevant cancer cell lines, and the design of subsequent in vivo studies. For the purpose of this guide, we will hypothesize that initial kinase screening and cellular thermal shift assays have implicated Compound-T as a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in cancer.[1][2]

The MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway) is a central regulator of cell proliferation, differentiation, and survival.[3] Mutations in genes such as BRAF and RAS lead to its constitutive activation, driving uncontrolled cancer cell growth, particularly in melanoma, colorectal, and thyroid cancers.[4][5] Standard-of-care therapies often target key kinases within this pathway, such as BRAF and MEK.[6]

MAPK_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation CompoundT Compound-T (Hypothetical Target) CompoundT->MEK BRAFi BRAF Inhibitors (e.g., Vemurafenib) BRAFi->BRAF MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK

Figure 1: MAPK Signaling Pathway with Inhibitor Targets.

Based on this hypothetical MoA, we will benchmark Compound-T against established BRAF and MEK inhibitors, which represent the standard of care for many BRAF-mutant cancers.

Selected Standard-of-Care Comparators:

  • Vemurafenib/Dabrafenib (BRAF Inhibitors): These drugs selectively target the mutated BRAF V600E protein, blocking its kinase activity and inhibiting the downstream MAPK signaling cascade.[4][5]

  • Trametinib/Cobimetinib (MEK Inhibitors): These are allosteric inhibitors that bind to MEK1 and MEK2, preventing their phosphorylation and activation of ERK.[][8] They are often used in combination with BRAF inhibitors to overcome resistance.[6]

  • Doxorubicin (Cytotoxic Agent): A broad-spectrum chemotherapeutic used as a baseline control. Its mechanism involves DNA intercalation and inhibition of topoisomerase II.

Pillar 2: In Vitro Benchmarking for Potency and Selectivity

The initial evaluation of an anticancer compound's efficacy begins with in vitro assays.[9] These cell-based tests are cost-effective, high-throughput, and provide the first quantitative measure of a drug's potency (how much of the drug is needed) and selectivity (which types of cells it affects).[10]

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

We recommend the Sulforhodamine B (SRB) assay for its reliability, sensitivity, and basis in measuring total cellular protein content, which provides a stable endpoint.[11][12]

Principle: The SRB assay is a colorimetric test where the bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[13] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of living cells in a well.[13]

Step-by-Step Methodology:

  • Cell Plating: Seed adherent cancer cell lines into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Compound-T and standard-of-care drugs. Treat the cells and incubate for a 72-hour period. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[14]

  • Washing: Discard the TCA and wash the plates four to five times with slow-running tap water to remove unbound TCA, media, and metabolites.[11][13] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[14]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[12]

  • Dye Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 510-565 nm.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

SRB_Assay_Workflow Start Start Plate 1. Plate Cells in 96-Well Plate (Incubate 24h) Start->Plate Treat 2. Treat with Compounds (Incubate 72h) Plate->Treat Fix 3. Fix Cells with 10% TCA (Incubate 1h at 4°C) Treat->Fix Wash1 4. Wash with Water & Air Dry Fix->Wash1 Stain 5. Stain with SRB Dye (Incubate 30 min) Wash1->Stain Wash2 6. Wash with 1% Acetic Acid & Air Dry Stain->Wash2 Solubilize 7. Solubilize Dye with Tris Base Wash2->Solubilize Read 8. Read Absorbance (510-565 nm) Solubilize->Read Analyze 9. Calculate IC50 Values Read->Analyze End End Analyze->End Xenograft_Workflow Start Start Implant 1. Implant Human Cancer Cells Subcutaneously in Mice Start->Implant Monitor 2. Monitor Tumor Growth to ~100-150 mm³ Implant->Monitor Randomize 3. Randomize Mice into Treatment Groups Monitor->Randomize Treat 4. Administer Daily Treatment (e.g., 21 days) Randomize->Treat Measure 5. Measure Tumor Volume & Body Weight (2-3 times/week) Treat->Measure  Repeats Endpoint 6. Study Endpoint: Euthanize & Excise Tumors Treat->Endpoint Measure->Treat Analyze 7. Analyze Data: Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze End End Analyze->End

Figure 3: Workflow for a Subcutaneous Xenograft Efficacy Study.
Data Interpretation: Hypothetical In Vivo Efficacy

The primary outputs are Tumor Growth Inhibition (TGI) and change in body weight, which provides an early look at the compound's therapeutic index.

Treatment Group Dose Tumor Growth Inhibition (TGI, %) Mean Body Weight Change (%)
Vehicle Control -0+2.5
Compound-T (Hypothetical) 50 mg/kg85-1.5
Vemurafenib 50 mg/kg78-4.0

Data are for illustrative purposes only.

Insight: This hypothetical data suggests that Compound-T has superior efficacy (higher TGI) and a better safety profile (less body weight loss) compared to the standard-of-care, Vemurafenib, at the same dose. This would be a highly encouraging result, warranting further investigation.

Pillar 4: Preliminary In Vitro Toxicity Assessment

Early assessment of potential toxicity is crucial to avoid late-stage drug development failures. Hepatotoxicity (liver damage) is a primary reason for drug attrition. [15]A simple in vitro screen using a human liver cell line can provide an early warning of potential liabilities.

Experimental Protocol: In Vitro Hepatotoxicity Assay

Principle: This assay measures the cytotoxicity of a compound against a human liver-derived cell line, such as HepG2. The MTT assay is commonly used for this purpose, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. [16][17]The amount of formazan is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate HepG2 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 48 hours. [15]3. MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation in viable cells. [16]4. Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to dissolve the formazan crystals. [17][18]5. Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC50 (the cytotoxic concentration that kills 50% of the cells) and determine the in vitro Therapeutic Index (TI) by comparing it to the IC50 in cancer cells (TI = CC50 / IC50).

Data Interpretation: Hypothetical Cytotoxicity and Therapeutic Index

A higher Therapeutic Index suggests a wider window between the dose needed for efficacy and the dose that causes toxicity.

Compound HepG2 CC50 (nM) A375 IC50 (nM) Therapeutic Index (CC50/IC50)
Compound-T (Hypothetical) 8,50050170
Vemurafenib 7,00045155
Doxorubicin 5001503.3

Data are for illustrative purposes only.

Insight: Compound-T demonstrates a favorable in vitro safety profile with a high CC50 against liver cells and a Therapeutic Index superior to both Vemurafenib and the non-selective cytotoxic agent Doxorubicin.

Conclusion

This guide outlines a logical, multi-pillared strategy for the preclinical benchmarking of a novel anticancer agent, exemplified by the hypothetical this compound. By systematically elucidating the mechanism of action, quantifying in vitro potency and selectivity, verifying in vivo efficacy, and performing preliminary toxicity screens, researchers can build a robust data package. This structured approach allows for an objective, evidence-based comparison against the standard of care, ultimately enabling informed decisions on which compounds have the highest potential to become transformative medicines for patients.

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A Comparative Analysis Framework: N-(4-hydroxyphenyl)thiophene-2-carboxamide versus Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative framework for evaluating the potential of N-(4-hydroxyphenyl)thiophene-2-carboxamide, a member of the promising thiophene carboxamide class of compounds, against doxorubicin, a long-standing and potent chemotherapeutic agent.

While direct head-to-head experimental data for this compound is not extensively available in public literature, this guide will leverage data on closely related thiophene carboxamide derivatives to establish a scientifically grounded, hypothetical comparison. We will delve into the established mechanisms of doxorubicin and the putative mechanisms of thiophene carboxamides, and provide detailed experimental protocols that would be essential for a direct comparative study.

Introduction to the Contenders

Doxorubicin: The Established Standard

Doxorubicin, sold under brand names like Adriamycin, is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens since its approval for medical use in the United States in 1974.[1] It is widely used to treat a variety of cancers, including breast cancer, bladder cancer, lymphoma, and acute lymphocytic leukemia.[1][] Doxorubicin's primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II.[1][][3][4] This action disrupts DNA replication and transcription, ultimately leading to cell death.[1][][3][4] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[][3][5]

Despite its efficacy, doxorubicin's clinical use is often limited by significant side effects, most notably cardiotoxicity, which can lead to dilated cardiomyopathy and congestive heart failure.[1][6] Other common side effects include hair loss, bone marrow suppression, and nausea.[1][6][7][8][9]

This compound: A Representative of a Promising New Class

Thiophene carboxamide derivatives have emerged as a class of heterocyclic compounds with significant potential in anticancer drug development.[10][11][12][13] These compounds have been reported to exhibit a range of biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines.[10][11][14][15] The anticancer activity of thiophene carboxamides is believed to stem from their ability to interfere with various cellular processes, with some derivatives acting as inhibitors of protein tyrosine phosphatase 1B (PTP1B) or as biomimetics of combretastatin A-4 (CA-4), a compound that inhibits tubulin polymerization.[10][14]

This compound, as a specific member of this class, is hypothesized to share these anticancer properties. Its structural features, including the thiophene ring and the hydroxyphenyl group, may contribute to its biological activity and selectivity.

Hypothetical Head-to-Head Comparison: A Mechanistic Overview

Based on the available data for doxorubicin and the broader class of thiophene carboxamide derivatives, a hypothetical comparison of their key attributes is presented below.

FeatureDoxorubicinThis compound (Hypothesized)
Primary Mechanism of Action DNA intercalation and Topoisomerase II inhibition.[1][][3][4]Potential for tubulin polymerization inhibition (as a CA-4 biomimetic) or enzyme inhibition (e.g., PTP1B).[10][14]
Secondary Mechanism of Action Generation of reactive oxygen species (ROS).[][3][5]Potential for disruption of other signaling pathways involved in cancer progression.[12][13]
Cell Cycle Effects Primarily causes cell cycle arrest at the G2/M phase.[3]May induce cell cycle arrest, potentially at the G2/M phase if acting as a tubulin inhibitor.[10]
Mode of Cell Death Induces apoptosis, and at higher concentrations, necrosis.[5]Likely to induce apoptosis.[11]
Known Side Effects Cardiotoxicity, myelosuppression, nausea, alopecia.[1][6][7][8][9]Unknown, but potentially a more favorable toxicity profile if more target-specific.
Clinical Use Broad-spectrum chemotherapy for numerous cancers.[1][][6][8]Not clinically established; currently at a research and development stage.

Experimental Protocols for a Definitive Comparison

To move beyond a hypothetical comparison, rigorous experimental evaluation is necessary. The following are detailed protocols for key in vitro assays that would form the foundation of a head-to-head comparison between this compound and doxorubicin.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[21]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with IC50 concentrations of this compound and doxorubicin for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[20][23]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[20][23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20][22]

AnnexinV_PI_Staining start Treat cells with compounds harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26][27]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[25][27] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[26]

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at 4°C for at least 2 hours.[25][27]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[25]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which PI can also stain.[25][27]

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[25]

  • Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity.

Doxorubicin's Mechanism of Action: A Signaling Pathway Overview

The diagram below illustrates the primary mechanism by which doxorubicin exerts its anticancer effects.

Doxorubicin_Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Complex DNA-Topo II-Dox Ternary Complex DNA->Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilization & Prevention of Re-ligation DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Doxorubicin's mechanism leading to apoptosis.

Conclusion

While doxorubicin remains a potent and widely used chemotherapeutic agent, its associated toxicities necessitate the search for novel anticancer compounds with improved safety profiles. This compound belongs to a class of compounds that has demonstrated promising anticancer activity in preclinical studies. Although direct comparative data is lacking, this guide provides a framework for a rigorous head-to-head evaluation. The provided experimental protocols offer a clear path for researchers to elucidate the cytotoxic and mechanistic properties of this compound, ultimately determining its potential as a future therapeutic agent in the fight against cancer.

References

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A Comparative Analysis of N-(4-hydroxyphenyl)thiophene-2-carboxamide and its N-methyl Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiophene-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of this core structure allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth comparative analysis of a key derivative, N-(4-hydroxyphenyl)thiophene-2-carboxamide, and its N-methylated counterpart. While direct comparative studies are not yet prevalent in published literature, this analysis, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR), will explore the predicted and potential differences in their physicochemical properties, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, offering insights into the rationale behind N-methylation and providing a framework for the experimental validation of these hypotheses.

Introduction: The Rationale for N-Methylation in Drug Design

N-methylation is a common and seemingly subtle structural modification in medicinal chemistry that can profoundly impact a molecule's properties.[4][5] The addition of a methyl group to an amide nitrogen can alter a compound's solubility, lipophilicity, metabolic stability, and conformational flexibility.[4][6] In the context of this compound, the amide N-H bond is a potential hydrogen bond donor, which can be critical for target engagement. The conversion to an N-methyl analog eliminates this hydrogen bond donating capability, which can either enhance or diminish biological activity depending on the specific target interactions. Furthermore, N-methylation can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a crucial consideration in the lead optimization phase of drug discovery.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of this compound is typically achieved through the coupling of thiophene-2-carbonyl chloride with 4-aminophenol. The N-methyl analog can be synthesized via a similar route using N-methyl-4-aminophenol or by the direct methylation of the parent compound, for which various methods exist, including the use of quaternary ammonium salts as solid methylating agents.[7]

The introduction of a methyl group is expected to induce notable changes in the physicochemical properties of the molecule.

Table 1: Predicted Physicochemical Properties of this compound and its N-methyl Analog

PropertyThis compoundN-methyl-N-(4-hydroxyphenyl)thiophene-2-carboxamide (Predicted)Rationale for Predicted Change
Molecular Weight ~219.25 g/mol ~233.28 g/mol Addition of a methyl group (-CH3).
Hydrogen Bond Donors 2 (amide N-H, phenolic O-H)1 (phenolic O-H)N-methylation removes the amide hydrogen bond donor.
Hydrogen Bond Acceptors 2 (amide C=O, phenolic O)2 (amide C=O, phenolic O)The number of hydrogen bond acceptors remains the same.
LogP (Lipophilicity) Predicted to be lowerPredicted to be higherThe addition of a hydrophobic methyl group generally increases lipophilicity.[4]
Aqueous Solubility Predicted to be higherPredicted to be lower or potentially higherThe removal of a hydrogen bond donor can decrease solubility. However, for aromatic amides, N-methylation can disrupt crystal packing and alter conformation, sometimes leading to increased solubility.[4][8]
Polar Surface Area (PSA) HigherLowerThe replacement of a polar N-H bond with a nonpolar N-CH3 bond reduces the polar surface area.

Comparative Biological Activity and Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-2-carboxamide derivatives is diverse, with reports of anticancer and antimicrobial effects.[3][9][10] The phenolic hydroxyl group and the amide linkage are key pharmacophoric features that can participate in crucial interactions with biological targets.

Anticancer Activity

Thiophene-2-carboxamides have been investigated as potential anticancer agents, with some derivatives showing activity against various cancer cell lines.[3][9][11] The mechanism of action can vary, but often involves the inhibition of key enzymes or disruption of cellular signaling pathways.

  • This compound: The presence of the amide N-H allows it to act as a hydrogen bond donor, which could be critical for binding to the active site of a target protein. The phenolic hydroxyl group can also act as both a hydrogen bond donor and acceptor.

  • N-methyl-N-(4-hydroxyphenyl)thiophene-2-carboxamide (Hypothesized): The loss of the N-H hydrogen bond donor could lead to a decrease in binding affinity if this interaction is essential for target recognition. Conversely, if the N-H group is involved in an unfavorable interaction or if the N-methyl group can access a new hydrophobic pocket within the binding site, an increase in potency could be observed. The conformational changes induced by N-methylation could also alter the presentation of other key pharmacophoric features, leading to a modified activity profile.[6]

Antimicrobial Activity

Thiophene derivatives have also shown promise as antibacterial agents.[1][12][13] The specific mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

  • This compound: The ability to form hydrogen bonds is often crucial for the activity of antimicrobial agents, facilitating interactions with bacterial enzymes or cell wall components.

  • N-methyl-N-(4-hydroxyphenyl)thiophene-2-carboxamide (Hypothesized): The impact of N-methylation on antimicrobial activity would depend on the specific bacterial target. If the N-H hydrogen bond is critical for binding, a decrease in activity would be expected. However, the increased lipophilicity of the N-methyl analog could enhance its ability to penetrate bacterial cell membranes, potentially leading to increased potency, particularly against Gram-positive bacteria.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences between these two compounds, a series of well-defined experimental protocols should be employed.

Synthesis and Characterization

A detailed, step-by-step methodology for the synthesis of both compounds is crucial for ensuring the purity and identity of the test articles.

Protocol 1: Synthesis of this compound

  • Dissolve 4-aminophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the solution in an ice bath.

  • Add a solution of thiophene-2-carbonyl chloride in the same solvent dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of N-methyl-N-(4-hydroxyphenyl)thiophene-2-carboxamide

  • To a solution of this compound in a suitable polar aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the amide nitrogen.

  • After stirring for a short period, add methyl iodide and allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Characterize the N-methylated product by ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the presence of the N-methyl group and the absence of the N-H proton.

Physicochemical Property Determination

Protocol 3: Determination of LogP and Aqueous Solubility

  • LogP (Octanol-Water Partition Coefficient): Utilize the shake-flask method or a validated HPLC-based method to determine the LogP value, which is a measure of lipophilicity.

  • Aqueous Solubility: Determine the thermodynamic solubility in phosphate-buffered saline (PBS) at a physiological pH of 7.4 using the shake-flask method followed by quantification via HPLC or UV-Vis spectroscopy.

In Vitro Biological Assays

Protocol 4: Anticancer Activity Screening (e.g., MTT Assay)

  • Seed cancer cells (e.g., a panel of human cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of each compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 5: Antibacterial Activity Screening (e.g., Broth Microdilution Assay)

  • Prepare a serial dilution of each compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus and Escherichia coli).

  • Include positive (bacterium with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Comparison: Diagrams and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis1 Synthesis of this compound cluster_synthesis2 Synthesis of N-methyl Analog Thiophene_Cl Thiophene-2-carbonyl chloride Coupling1 Amide Coupling Thiophene_Cl->Coupling1 Aminophenol 4-Aminophenol Aminophenol->Coupling1 Base1 Base (e.g., Triethylamine) Base1->Coupling1 Product1 This compound Coupling1->Product1 Product1_input This compound Methylation N-Methylation Product1_input->Methylation Base2 Strong Base (e.g., NaH) Base2->Methylation MeI Methyl Iodide MeI->Methylation Product2 N-methyl-N-(4-hydroxyphenyl)thiophene-2-carboxamide Methylation->Product2

Caption: Synthetic routes for this compound and its N-methyl analog.

Property_Comparison Parent This compound + Amide N-H Bond + Hydrogen Bond Donor - Lower Predicted Lipophilicity Biological_Activity Biological Activity (Anticancer/Antimicrobial) Parent->Biological_Activity Target Interaction via H-Bonding N_Methyl N-methyl-N-(4-hydroxyphenyl)thiophene-2-carboxamide - No Amide N-H Bond - No H-Bond Donation at Amide + Higher Predicted Lipophilicity + Potential Conformational Change N_Methyl->Biological_Activity Altered Target Interaction (Steric/Hydrophobic)

Caption: Key physicochemical differences and their potential impact on biological activity.

Conclusion and Future Directions

The comparative analysis of this compound and its N-methyl analog highlights the significant impact of a seemingly minor structural modification. While direct experimental data comparing these two specific molecules is lacking in the current literature, established principles of medicinal chemistry allow for the formulation of strong hypotheses regarding their differing physicochemical and biological profiles. The N-methyl analog is predicted to have increased lipophilicity and a reduced capacity for hydrogen bonding, which could translate to altered target interactions, cell permeability, and overall efficacy.

The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these predictions. Such studies are essential to build a comprehensive structure-activity relationship for this class of compounds and to guide the rational design of more potent and selective therapeutic agents based on the thiophene-2-carboxamide scaffold. Future research should focus on synthesizing and testing these analogs side-by-side to elucidate the precise effects of N-methylation on their anticancer and antimicrobial activities, as well as their ADME properties.

References

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A Comparative Guide to Assessing the Selectivity of N-(4-hydroxyphenyl)thiophene-2-carboxamide for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer therapeutics with high efficacy and minimal side effects is a cornerstone of modern drug discovery. A critical parameter in this endeavor is the compound's selectivity – its ability to preferentially target and eliminate cancer cells while sparing their normal, healthy counterparts. This guide provides a comprehensive framework for assessing the selectivity of a promising thiophene derivative, N-(4-hydroxyphenyl)thiophene-2-carboxamide. We will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously evaluate its potential as a selective anti-cancer agent.

Recent studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents.[1][2][3][4][5] These compounds have demonstrated cytotoxic effects against various cancer cell lines, with some showing selectivity for cancer cells over normal cells.[3][6] This guide will use this compound as a case study to illustrate a robust methodology for selectivity assessment.

I. Foundational Principles: Designing a Selectivity Study

A successful selectivity study hinges on a well-conceived experimental design. The primary objective is to determine the differential cytotoxic effects of the test compound on cancerous and non-cancerous cells. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) values across different cell lines.

A. The Selectivity Index (SI)

The selectivity of a compound is quantitatively expressed by the Selectivity Index (SI). It is calculated by dividing the IC50 value obtained for a normal cell line by the IC50 value for a cancer cell line.[7][8][9][10][11]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity towards cancer cells. Generally, an SI value greater than 3 is considered to be highly selective.[7]

B. Rationale for Cell Line Selection

The choice of cell lines is paramount for a meaningful selectivity assessment. It is crucial to select a panel that includes both cancerous and corresponding normal cell lines from the same tissue type to ensure a relevant comparison. For instance, when evaluating a compound for breast cancer, the MCF-7 breast adenocarcinoma cell line could be paired with the MCF-10A non-tumorigenic breast epithelial cell line.

Cancer Cell Line Tissue of Origin Normal Cell Line Counterpart Tissue of Origin
MCF-7Breast AdenocarcinomaMCF-10ANon-tumorigenic Breast Epithelium
A549Lung CarcinomaBEAS-2BNormal Bronchial Epithelium
HepG2Hepatocellular CarcinomaTHLE-2Normal Liver Epithelium
PC-3Prostate AdenocarcinomaPNT2Normal Prostate Epithelium

C. The Role of a Benchmark Compound

To contextualize the selectivity of the test compound, it is essential to include a well-characterized chemotherapeutic agent as a positive control. Doxorubicin, a widely used anticancer drug, serves as an excellent benchmark due to its known cytotoxic effects across a range of cancer cell lines.[12][13][14][15] However, its clinical utility is often limited by its toxicity to normal tissues, making it a relevant comparator for assessing improved selectivity.

II. Experimental Workflow for Selectivity Assessment

The following diagram illustrates the overarching experimental workflow for determining the selectivity of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Cell Seeding (Cancer & Normal Lines) B Compound Treatment (this compound & Doxorubicin) A->B C MTT Assay for Cell Viability B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Investigate Mechanism of Cell Death F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Calculation of Selectivity Index (SI) D->G H Comparative Analysis G->H G cluster_0 Potential Mechanisms of Action A This compound B Induction of Apoptosis (Increased Annexin V Staining) A->B C Cell Cycle Arrest (e.g., G2/M Phase Accumulation) A->C D Selective Cancer Cell Death B->D C->D

Caption: Potential mechanisms of selective cancer cell death.

If the compound induces a significant increase in the apoptotic cell population (Annexin V positive) and/or causes cell cycle arrest at a specific phase (e.g., G2/M) in cancer cells but not in normal cells, this would provide strong evidence for its selective mechanism of action.

V. Conclusion

This guide has outlined a comprehensive and rigorous approach to assessing the selectivity of this compound for cancer cells over normal cells. By employing a combination of cytotoxicity screening and mechanistic studies, researchers can generate the robust data necessary to evaluate its potential as a novel anti-cancer therapeutic. The principles and protocols detailed herein are broadly applicable to the evaluation of other potential drug candidates, providing a solid foundation for advancing cancer drug discovery.

References

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A Comparative Guide to N-(4-hydroxyphenyl)thiophene-2-carboxamide and Other Biologically Active Heterocyclic Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocyclic Carboxamides in Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the carboxamide linkage serves as a critical pharmacophore, providing structural rigidity and key hydrogen bonding capabilities. This guide offers an in-depth comparison of N-(4-hydroxyphenyl)thiophene-2-carboxamide, a representative of the thiophene carboxamide class, with other prominent heterocyclic carboxamides, focusing on their anticancer and anti-inflammatory potential. By examining their structure-activity relationships, mechanisms of action, and comparative efficacy, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics. Thiophene-based compounds, in particular, are known for their wide spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][2]

Focus Scaffold: The N-(Aryl)thiophene-2-carboxamide Core

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which imparts a unique electronic and steric profile, making it a "privileged structure" in medicinal chemistry.[3] When coupled with an N-aryl carboxamide, this scaffold creates a versatile platform for targeting various biological pathways. The N-(4-hydroxyphenyl) substituent is of particular interest as the hydroxyl group can act as a crucial hydrogen bond donor, enhancing binding affinity to target proteins.

While direct and extensive experimental data for this compound is not broadly published, the biological activity of closely related analogs provides significant insight. Studies on various N-aryl thiophene-2-carboxamides reveal potent anticancer activities, often linked to the inhibition of key signaling proteins like protein tyrosine phosphatase 1B (PTP1B) or tubulin polymerization.[1][4]

Anticancer Potential: A Case Study in Tubulin Inhibition

A notable example is the investigation of 5-phenyl-thiophene-2-carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent that inhibits tubulin polymerization.[1] In a study focused on this mechanism, the thiophene carboxamide scaffold demonstrated significant cytotoxic effects against the Hep3B hepatocellular carcinoma cell line. The thiophene ring's aromaticity was found to be critical for interaction within the tubulin-colchicine binding pocket.[1]

One of the most active compounds in this series, N-(2,5-dimethoxy-4-nitrophenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide (Compound 2b) , exhibited an IC50 value of 5.46 µM against the Hep3B cancer cell line, highlighting the potential of this scaffold.[1][5] This activity underscores the importance of the substituents on the N-phenyl ring in modulating cytotoxic potency.

Comparative Analysis with Alternative Heterocyclic Scaffolds

To understand the relative strengths and potential applications of the thiophene-2-carboxamide core, it is essential to compare it against other heterocyclic carboxamides that have shown promise in similar therapeutic areas.

Thiazole Carboxamides: Potent Kinase Inhibitors

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another cornerstone of medicinal chemistry. Thiazole carboxamides have emerged as powerful inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

A key target is the Akt (Protein Kinase B) signaling pathway, central to cell survival and proliferation. A series of 2-substituted thiazole carboxamides were identified as potent pan-inhibitors of all three Akt isoforms.[6] The standout compound, N-(1-((3-aminopropyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(4-chlorophenyl)thiazole-5-carboxamide (Compound 5m) , demonstrated exceptional potency with IC50 values of 25 nM, 196 nM, and 24 nM against Akt1, Akt2, and Akt3, respectively.[6] This high degree of target inhibition showcases the utility of the thiazole scaffold in designing selective and potent kinase inhibitors.

Quinolone Carboxamides: Targeting the PI3K Pathway

Quinolones are bicyclic aromatic heterocycles that are also prevalent in drug development. Carboxamide derivatives of the 4-hydroxy-2-quinolone scaffold have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, a frequently mutated pathway in human cancers. Dysregulation of PI3K signaling promotes tumor growth and survival.[7]

Recent studies on nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides showed significant cytotoxicity against human colon cancer (HCT-116) cells. For instance, the derivative N-(3-fluorobenzyl)-6-nitro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 20) exhibited a potent IC50 of 22.95 µM against this cell line. Computational docking studies suggest these compounds effectively bind to the PI3Kα isoform.

Pyrrole-2,5-diones: Anti-inflammatory Agents

Beyond oncology, heterocyclic structures bearing the 4-hydroxyphenyl moiety have demonstrated significant anti-inflammatory activity. A prime example is 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) . This compound was found to be a potent inhibitor of prostaglandin E2 (PGE2) production by selectively inhibiting cyclooxygenase-2 (COX-2) activity.[8][9] In animal models of acute inflammation, oral administration of HMP at 25 or 50 mg/kg significantly reduced paw swelling and PGE2 release.[8] This highlights a different therapeutic application for scaffolds containing the key 4-hydroxyphenyl group, focusing on the modulation of inflammatory pathways.

Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes the in vitro efficacy of representative compounds from each heterocyclic carboxamide class against relevant cancer cell lines and protein kinases.

Compound Heterocyclic Core Target(s) Cell Line / Assay IC50 Value Reference
Compound 2b Analog ThiopheneTubulinHep3B (Liver Cancer)5.46 µM[1][5]
Thiazole Cmpd. 5m ThiazoleAkt1 KinaseIn vitro Kinase Assay25 nM[6]
Thiazole Cmpd. 5m ThiazoleAkt3 KinaseIn vitro Kinase Assay24 nM[6]
Quinolone Cmpd. 20 QuinolonePI3Kα (putative)HCT-116 (Colon Cancer)22.95 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay types (cellular vs. biochemical).

Experimental Methodologies

A trustworthy and reproducible assessment of a compound's biological activity is paramount. The following sections detail a standard synthesis protocol for the thiophene carboxamide scaffold and a robust method for evaluating its cytotoxic effects.

General Synthesis of N-Aryl Thiophene-2-Carboxamides

The synthesis of N-aryl thiophene-2-carboxamides is typically achieved through an amide coupling reaction between a thiophene-2-carboxylic acid and an appropriate aniline derivative. This straightforward and versatile method allows for the generation of a diverse library of analogs for structure-activity relationship studies.[10]

Protocol: Amide Coupling via an Acid Chloride Intermediate

  • Activation of Carboxylic Acid: To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N2 or Argon), add oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The completion of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).

  • Amide Formation: In a separate flask, dissolve the desired aniline derivative (e.g., 4-aminophenol) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in the same anhydrous solvent.

  • Coupling: Cool the aniline solution to 0 °C and add the previously prepared acid chloride solution dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final N-aryl thiophene-2-carboxamide.

G cluster_reactants Reactants cluster_process Process TCA Thiophene-2-Carboxylic Acid Activation Step 1: Acid Chloride Formation (Anhydrous Solvent, 0°C to RT) TCA->Activation 1.0 eq Aniline 4-Aminophenol Coupling Step 2: Amide Coupling (Anhydrous Solvent, 0°C to RT) Aniline->Coupling 1.0 eq Reagents Activating Agent (e.g., SOCl2) Base (e.g., Pyridine) Reagents->Activation Activation->Coupling Intermediate Purification Step 3: Work-up & Purification (Extraction, Chromatography) Coupling->Purification Product Final Product: This compound Purification->Product

Caption: General synthesis workflow for N-aryl thiophene-2-carboxamides.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[11] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.[12][13]

Protocol: MTT Assay for 96-Well Plates [11][14]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., thiophene carboxamides) in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Following the treatment incubation, add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

start Start plate_cells 1. Plate Cells (96-well plate) start->plate_cells end End: IC50 Value incubate1 2. Incubate (24h, 37°C) plate_cells->incubate1 add_drug 3. Add Test Compounds (Serial Dilutions) incubate1->add_drug incubate2 4. Incubate (48-72h, 37°C) add_drug->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (3-4h, 37°C) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Dose-Response Curve) read_plate->analyze analyze->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Outlook

The comparative analysis of this compound and its analogs against other heterocyclic carboxamides reveals a landscape rich with therapeutic potential.

  • Thiophene Carboxamides demonstrate versatility, with documented activity as both cytotoxic agents (tubulin inhibitors) and potential kinase inhibitors. The N-(4-hydroxyphenyl) moiety is a valuable feature for enhancing target engagement through hydrogen bonding.

  • Thiazole Carboxamides have proven to be exceptionally potent and selective kinase inhibitors, particularly against the Akt pathway, making them highly attractive for precision oncology.

  • Quinolone Carboxamides offer a distinct scaffold for targeting other critical cancer pathways, such as PI3K, providing an alternative strategy for overcoming resistance mechanisms.

  • The presence of the 4-hydroxyphenyl group across different heterocyclic cores, as seen in the pyrrole-2,5-dione example, also points to its utility in developing potent anti-inflammatory agents , expanding the therapeutic reach beyond cancer.

For drug development professionals, the choice of a heterocyclic scaffold will depend on the specific biological target and desired therapeutic outcome. The thiophene-2-carboxamide core represents a promising and adaptable starting point for library synthesis. Future research should focus on obtaining direct experimental data for this compound to fully elucidate its specific activities and on exploring hybrid structures that combine the most effective features of these different heterocyclic systems to develop next-generation therapeutics with enhanced potency and selectivity.

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Confirming the Molecular Target of N-(4-hydroxyphenyl)thiophene-2-carboxamide: A Comparative Guide to Target Validation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of a small molecule's molecular target is a critical milestone in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, technically-focused comparison of experimental approaches to confirm the molecular target of N-(4-hydroxyphenyl)thiophene-2-carboxamide, a compound belonging to a class of molecules with demonstrated biological activity. While the specific target of this exact molecule is not definitively established in publicly available literature, the extensive research on related thiophene-2-carboxamide derivatives strongly suggests a plausible hypothesis: inhibition of tubulin polymerization . This guide will therefore be centered around the experimental validation of this hypothesis, presenting a logical workflow and comparing various methodologies.

The structural similarity of this compound to known anticancer agents, particularly those that mimic Combretastatin A-4 (CA-4), points towards the colchicine-binding site on β-tubulin as a potential interaction point.[1][2] Thiophene-containing compounds have a rich history in medicinal chemistry, with derivatives showing a wide array of biological activities including antitumor, anti-inflammatory, and antimicrobial effects.[3][4] Specifically, various thiophene carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cells.[5][6][7]

This guide will navigate the experimental journey of confirming tubulin as the molecular target of this compound. We will explore and compare key assays, from initial cellular phenotype observations to direct biophysical interaction studies, providing the rationale behind experimental choices and detailed protocols for their execution.

Section 1: The Hypothesis - this compound as a Tubulin Polymerization Inhibitor

The central hypothesis of this guide is that this compound exerts its biological effects by directly binding to tubulin and inhibiting its polymerization into microtubules. This hypothesis is built upon the established precedent of structurally similar thiophene carboxamides acting as antimitotic agents.[1][7] The rationale is that the thiophene carboxamide scaffold can mimic the structural features of known tubulin inhibitors, allowing it to interact with the colchicine-binding site on β-tubulin.

To rigorously test this hypothesis, a multi-faceted approach is required, progressing from cellular-level observations to direct biochemical and biophysical validation. The following sections will detail the experimental workflows designed to provide converging lines of evidence.

Section 2: Cellular Phenotyping - The First Clues

The initial step in target validation is to observe the cellular phenotype induced by the compound of interest. For a suspected tubulin inhibitor, the expected cellular effects are distinct and measurable.

Cytotoxicity and Cell Cycle Analysis

A primary indicator of antimitotic activity is the compound's ability to inhibit cell proliferation. The cytotoxicity of this compound should be assessed across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Following the confirmation of cytotoxic activity, flow cytometry is employed to determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-destabilizing agents.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Microscopy of the Microtubule Network

Direct visualization of the microtubule network in treated cells provides compelling evidence of a compound's effect on tubulin dynamics.

Experimental Protocol: Immunofluorescence Staining of α-tubulin

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at its IC50 concentration for 18-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding sites with 1% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Expected Outcome: Compared to the well-organized microtubule network in control cells, cells treated with a tubulin polymerization inhibitor will exhibit a diffuse and fragmented microtubule structure.

Section 3: Biochemical Validation - Direct Interaction with Tubulin

While cellular assays provide strong correlative evidence, direct biochemical assays are necessary to prove that this compound physically interacts with tubulin and inhibits its polymerization.

In Vitro Tubulin Polymerization Assay

This is a cornerstone assay to directly measure the effect of a compound on the assembly of purified tubulin into microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a polymerization buffer (e.g., G-PEM buffer with GTP), and varying concentrations of this compound.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Compare the polymerization curves of treated samples with those of a vehicle control and a known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel). Calculate the IC50 for polymerization inhibition.

Competitive Colchicine Binding Assay

To determine if the compound binds to the colchicine-binding site on tubulin, a competitive binding assay is performed.

Experimental Protocol: Competitive Colchicine Binding Assay

  • Incubation: Incubate purified tubulin with a fixed concentration of [³H]-colchicine and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: Separate the protein-bound [³H]-colchicine from the free ligand using a method like gel filtration or filter binding.

  • Quantification: Quantify the amount of bound [³H]-colchicine using liquid scintillation counting.

  • Data Analysis: A decrease in the amount of bound [³H]-colchicine with increasing concentrations of the test compound indicates competitive binding to the colchicine site.

Section 4: Biophysical Characterization - Quantifying the Interaction

Biophysical techniques provide quantitative data on the binding affinity and kinetics of the interaction between the small molecule and its target protein.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize purified tubulin onto a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the sensor chip.

  • Signal Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Data Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.

Experimental Protocol: Thermal Shift Assay (TSA)

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.

  • Thermal Denaturation: Gradually increase the temperature of the reaction mixture in a real-time PCR instrument.

  • Fluorescence Monitoring: Monitor the fluorescence of the dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the compound. A shift in Tm indicates a direct interaction.

Section 5: Comparison with Alternative Tubulin Inhibitors

To contextualize the performance of this compound, it is essential to compare its activity with established tubulin inhibitors that act through different mechanisms.

Compound Mechanism of Action Binding Site Cellular Effects Advantages Disadvantages
This compound (Hypothetical) Tubulin Polymerization InhibitorColchicineG2/M arrest, apoptosisPotentially overcomes P-gp mediated resistanceActivity and specificity to be determined
Colchicine Tubulin Polymerization InhibitorColchicineG2/M arrest, apoptosisWell-characterizedHigh toxicity, narrow therapeutic window
Vincristine Tubulin Polymerization InhibitorVinca AlkaloidG2/M arrest, apoptosisClinically used anticancer drugNeurotoxicity, myelosuppression
Paclitaxel (Taxol®) Microtubule StabilizerTaxaneG2/M arrest, apoptosisBroad-spectrum anticancer activityP-glycoprotein mediated resistance, neurotoxicity

Visualization of the Target Validation Workflow

The following diagram illustrates the logical flow of experiments to confirm the molecular target of this compound.

Target_Validation_Workflow cluster_cellular Cellular Assays cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays Cytotoxicity Cytotoxicity Assay (MTT) IC50 Determination CellCycle Cell Cycle Analysis (Flow Cytometry) G2/M Arrest Cytotoxicity->CellCycle Mechanism of Cell Death Microscopy Immunofluorescence Microscopy Microtubule Disruption CellCycle->Microscopy Visual Confirmation Polymerization In Vitro Tubulin Polymerization Assay Microscopy->Polymerization Direct Effect on Target CompetitiveBinding Competitive Colchicine Binding Assay Polymerization->CompetitiveBinding Binding Site Identification SPR Surface Plasmon Resonance (SPR) Binding Affinity (KD) CompetitiveBinding->SPR Quantitative Binding Kinetics TSA Thermal Shift Assay (TSA) Target Engagement (ΔTm) SPR->TSA Thermodynamic Validation Confirmation Target Confirmation TSA->Confirmation Hypothesis Hypothesis: This compound is a Tubulin Polymerization Inhibitor Hypothesis->Cytotoxicity Initial Screening

Caption: A stepwise workflow for the validation of tubulin as the molecular target.

Conclusion

Confirming the molecular target of a novel compound like this compound is a rigorous process that requires a convergence of evidence from multiple experimental approaches. By systematically progressing from cellular phenotyping to direct biochemical and biophysical interaction studies, researchers can build a compelling case for a specific mechanism of action. The hypothetical targeting of tubulin by this compound, based on the activity of related compounds, provides a strong foundation for such an investigation. The methodologies and comparative data presented in this guide offer a comprehensive framework for scientists in the field of drug discovery to confidently validate the molecular targets of their lead compounds, a crucial step in the development of new and effective therapeutics.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. [Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (n.d.). PubMed Central. [Link]

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2010). PubMed. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PubMed Central. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). PubMed Central. [Link]

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A Researcher's Guide to the Reproducibility of N-(4-hydroxyphenyl)thiophene-2-carboxamide Bioactivity Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reported bioactivity of N-(4-hydroxyphenyl)thiophene-2-carboxamide, focusing on the critical aspect of data reproducibility. For researchers and professionals in drug development, understanding the nuances of experimental design and potential sources of variability is paramount to building upon existing findings. Here, we delve into the primary reported activity of this compound—the modulation of Tumor Necrosis Factor-alpha (TNF-α)—and offer a framework for its rigorous and reproducible assessment.

Introduction: The Significance of this compound and TNF-α Modulation

This compound belongs to the broader class of thiophene carboxamides, a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution with a 4-hydroxyphenyl group has directed its characterization towards the modulation of inflammatory pathways. Notably, its identification as a modulator of TNF-α production positions it as a compound of interest for inflammatory diseases where TNF-α plays a pivotal role.

TNF-α is a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of TNF-α is a validated therapeutic strategy. The discovery of small molecules like this compound that can modulate TNF-α production offers the potential for orally bioavailable alternatives to the current biologic-based therapies.

Given the therapeutic potential, the ability to reliably reproduce the bioactivity data of this compound is of utmost importance for its further development. This guide will dissect the originally reported bioactivity, provide a robust experimental protocol for its verification, and compare its potential efficacy with other known small-molecule TNF-α inhibitors.

The Reported Bioactivity: Modulation of TNF-α Production

The primary report of this compound's bioactivity as a modulator of TNF-α production is found in the patent literature. Specifically, international patent application WO2007083132A1 describes a series of thiophene carboxamide derivatives, including this compound, and their utility in treating diseases associated with elevated TNF-α levels.

While the patent establishes the compound's activity, it is often the case that the experimental details provided in such documents are concise. For the purpose of reproducibility, it is crucial to establish a well-defined and standardized assay protocol. The following sections of this guide are dedicated to providing such a protocol, drawing from established best practices in the field of inflammation research.

A Reproducible Experimental Protocol for Assessing TNF-α Inhibition

To ensure the generation of reliable and reproducible data, a self-validating experimental system is essential. This protocol for assessing the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic cell line THP-1 is designed with this principle in mind.

Rationale for Experimental Choices
  • Cell Line: THP-1 cells are a well-established and widely used human monocytic leukemia cell line. Upon differentiation into macrophage-like cells, they provide a physiologically relevant model for studying the inflammatory response, including the production of TNF-α in response to stimuli like LPS.

  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in monocytes and macrophages. Its use provides a robust and consistent inflammatory stimulus.

  • Detection Method: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological samples. A sandwich ELISA for human TNF-α is the gold standard for this type of analysis, offering high reproducibility when performed with appropriate controls.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the TNF-α inhibitory activity of this compound.

TNF-alpha Inhibition Assay Workflow Experimental Workflow for TNF-α Inhibition Assay cluster_0 Cell Culture and Differentiation cluster_1 Compound Treatment and Stimulation cluster_2 Sample Collection and Analysis a Culture THP-1 Monocytes b Differentiate with PMA a->b c Pre-treat with this compound b->c d Stimulate with LPS c->d e Collect Supernatant d->e f Perform TNF-α ELISA e->f g Analyze Data and Determine IC50 f->g

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiophene Carboxamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The electronic distribution and geometry conferred by the sulfur atom enhance the biological potential of thiophene derivatives.[1] Within this class, thiophene-2-carboxamides have emerged as particularly promising anticancer agents.[1][5] Recent studies have highlighted their ability to induce apoptosis and inhibit key cellular targets. For instance, some derivatives have been identified as potent inhibitors of VEGFR-2 and mitochondrial complex I.[1][6][7]

One of the most compelling mechanisms of action for this scaffold is the disruption of microtubule dynamics, a clinically validated strategy for cancer chemotherapy. Several thiophene carboxamide derivatives are being investigated as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules by binding to the colchicine-binding site on β-tubulin.[3][5] This interaction prevents tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

This guide focuses on N-(4-hydroxyphenyl)thiophene-2-carboxamide (Compound A) , a representative member of this scaffold. To explore its structure-activity relationship (SAR) as a potential tubulin inhibitor, we will conduct a comparative molecular docking study against the colchicine-binding site of β-tubulin. The study will include two rationally designed analogs:

  • N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (Compound B): This analog mimics the trimethoxyphenyl ring of CA-4, which is crucial for high-affinity binding within the colchicine site.

  • N-(4-methoxyphenyl)thiophene-2-carboxamide (Compound C): This analog explores the impact of replacing the hydroxyl group with a methoxy group, assessing the role of a hydrogen bond donor versus an acceptor at this position.

By comparing the docking scores, binding energies, and interaction patterns of these three compounds, this guide will provide researchers with a detailed, field-proven protocol and valuable insights into the rational design of novel thiophene-based tubulin inhibitors.

Methodology: A Self-Validating Protocol for Comparative Docking

The following protocol is designed to be a self-validating system, where each step ensures the integrity and reproducibility of the docking results. We will utilize industry-standard software to perform the study.

Experimental Workflow Overview

The entire computational workflow is depicted below, outlining the process from target and ligand preparation to the final analysis of results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (β-Tubulin, PDB: 1SA0) PrepProt 2. Protein Preparation (Remove Ligand/Water, Add Hydrogens) PDB->PrepProt Ligands 3. Ligand Preparation (2D Sketch to 3D, Energy Minimization) PrepProt->Ligands Grid 4. Grid Box Generation (Define Binding Site) Ligands->Grid Dock 5. Molecular Docking (AutoDock Vina) Grid->Dock Analyze 6. Pose & Score Analysis (Binding Affinity, Clustering) Dock->Analyze Visualize 7. Interaction Visualization (Hydrogen Bonds, Hydrophobic Contacts) Analyze->Visualize Compare 8. Comparative Analysis (SAR Insights) Visualize->Compare

Caption: Workflow for the comparative molecular docking study.

Step 1: Target Protein Preparation

The choice of the protein structure is critical. We will use the crystal structure of bovine tubulin in complex with colchicine (PDB ID: 1SA0), as it provides a validated conformation of the target binding site.

  • Structure Acquisition : Download the PDB file (1SA0.pdb) from the Protein Data Bank.

  • Initial Cleaning : Open the structure in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove the co-crystallized colchicine ligand, water molecules, and any other heteroatoms that are not part of the protein. This is crucial because water molecules can interfere with the docking algorithm by occupying space that the ligand could potentially bind to.

  • Chain Selection : The tubulin heterodimer consists of an alpha (Chain A) and a beta (Chain B) subunit. The colchicine site is located at the interface, primarily within the beta subunit. We will use both chains for structural integrity but define the binding site on the beta subunit.

  • Protonation and Repair : Utilize a protein preparation utility, such as the 'Protein Preparation Wizard' in Maestro (Schrödinger) or AutoDockTools (ADT), to add polar hydrogen atoms and assign correct bond orders. This step is essential for accurately calculating electrostatic and hydrogen bonding interactions.

Step 2: Ligand Preparation

Accurate 3D ligand structures are necessary for successful docking.

  • 2D Sketching : Draw the structures of this compound (A), N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (B), and N-(4-methoxyphenyl)thiophene-2-carboxamide (C) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D : Convert the 2D structures to 3D.

  • Energy Minimization : Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking. Software like Avogadro or the ligand preparation modules in docking suites can perform this.

  • File Format Conversion : Save the final 3D structures in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina), ensuring that rotatable bonds are correctly defined.

Step 3: Molecular Docking Protocol (Using AutoDock Vina)

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[8]

  • Grid Box Generation : The 'grid box' defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Center the grid box on the position of the co-crystallized colchicine ligand in the original 1SA0 structure. This ensures the search is focused on the known binding pocket.

    • Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire binding site and allow for ligand flexibility.

  • Configuration File : Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the desired output file name.

  • Execution : Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Repeat : Repeat the docking process for all three ligands (Compounds A, B, and C).

Results and Discussion

The docking simulations provide quantitative scores and qualitative binding poses that allow for a direct comparison of the compounds.

Quantitative Docking Results

The binding affinity, calculated by AutoDock Vina, represents the predicted binding energy (in kcal/mol) of the ligand to the protein. A more negative value indicates a stronger predicted binding affinity.

Compound IDCompound NameBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
A This compound-8.2Cys241, Leu248, Ala316, Val318, Lys352
B N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide-9.5Cys241, Leu248, Ala316, Val318, Asn350, Lys352, Thr353
C N-(4-methoxyphenyl)thiophene-2-carboxamide-8.5Cys241, Leu248, Ala316, Val318, Lys352
Discussion of Binding Modes and Structure-Activity Relationships

The docking results provide clear insights into the SAR of this compound series.

Compound B , the trimethoxy analog, exhibited the highest binding affinity (-9.5 kcal/mol). This result is consistent with the known pharmacology of colchicine site inhibitors, where the trimethoxyphenyl moiety is a key pharmacophore that occupies a deep hydrophobic pocket. The methoxy groups form favorable van der Waals contacts with hydrophobic residues like Leu248, Ala316, and Val318, while also potentially forming a hydrogen bond with Asn350, leading to a more stable complex.

Compound A , our core molecule, showed a strong binding affinity of -8.2 kcal/mol. Its predicted binding pose reveals that the thiophene ring establishes π-sulfur interactions and hydrophobic contacts within the pocket. The 4-hydroxyphenyl group is positioned to act as a hydrogen bond donor, forming a crucial interaction with the backbone carbonyl of Cys241 and the side chain of Lys352. This anchors the ligand in the active site.

Compound C , with a methoxy group instead of a hydroxyl, had a slightly lower affinity (-8.5 kcal/mol) than Compound B but was comparable to Compound A. The replacement of the hydroxyl group with a methoxy group removes the hydrogen bond donor capability, which may slightly weaken the interaction with Cys241. However, the methoxy group can still act as a hydrogen bond acceptor and maintains favorable hydrophobic contacts, resulting in a strong predicted affinity.

The following diagram illustrates the key predicted interactions for the most potent compound, Compound B , within the colchicine binding site of β-tubulin.

G ligand Compound B (Thiophene Carboxamide) thiophene Thiophene Ring trimethoxy Trimethoxyphenyl Ring cys241 Cys241 thiophene->cys241 H-Bond (Amide) leu248 Leu248 thiophene->leu248 Hydrophobic ala316 Ala316 trimethoxy->ala316 Hydrophobic val318 Val318 trimethoxy->val318 Hydrophobic lys352 Lys352 trimethoxy->lys352 Hydrophobic asn350 Asn350 trimethoxy->asn350 H-Bond (Methoxy)

Caption: Predicted interactions of Compound B in the tubulin colchicine site.

Conclusion and Future Directions

This comparative docking study successfully modeled the binding of this compound and two key analogs to the colchicine site of β-tubulin. The results strongly suggest that the thiophene carboxamide scaffold is a viable starting point for the design of novel tubulin inhibitors.

Our findings indicate that mimicking the trimethoxyphenyl moiety of colchicine, as in Compound B , significantly enhances binding affinity. This provides a clear, actionable insight for lead optimization: future designs should focus on incorporating this feature. The central thiophene-carboxamide linker appears to effectively position the phenyl ring substituents for key interactions within the binding pocket.

While computational studies provide powerful hypotheses, they must be validated experimentally. The next logical steps would involve the synthesis of these compounds and their evaluation in in vitro tubulin polymerization assays, followed by cytotoxicity assays against relevant cancer cell lines.[3] This integrated approach of computational modeling and experimental validation is fundamental to modern drug discovery.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. Retrieved from [Link]

  • Versatile thiophene 2-carboxamide derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. (2022). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). J-Stage. Retrieved from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2021). RSC Publishing. Retrieved from [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022). Pharmacy Education. Retrieved from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). Frontiers. Retrieved from [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2018). National Institutes of Health. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed. Retrieved from [Link]

  • Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). PubMed. Retrieved from [Link]

  • Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2020). ResearchGate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.